3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPMVEWSBGBVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380807 | |
| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4284-09-7 | |
| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride CAS 4284-09-7 properties
An In-Depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7): Properties, Synthesis, and Applications
Introduction
This compound is a highly fluorinated aromatic compound with the chemical formula C₇ClF₇.[1][2] Identified by its CAS Registry Number 4284-09-7, this molecule serves as a specialized building block in advanced organic synthesis.[1][2] The dense arrangement of seven fluorine atoms and one chlorine atom on the benzotrifluoride core imparts significant and unique electronic properties, making the aromatic ring highly electron-deficient.[3]
This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of the compound's properties, a plausible synthetic approach, its reactivity profile, key applications, and essential safety protocols. Its utility is primarily found in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, as well as in the development of high-performance materials.[4][5]
Section 1: Physicochemical and Spectroscopic Properties
The physical and spectral characteristics of a compound are foundational to its application in research and synthesis. While comprehensive experimental data is scarce, the following tables summarize known properties and expected spectral features based on its structure and data from analogous compounds.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 4284-09-7 | [1][2][6] |
| Molecular Formula | C₇ClF₇ | [1][2] |
| Molecular Weight | 252.52 g/mol | [1][2] |
| Boiling Point | 137°C | [6] |
| Appearance | Colorless liquid (inferred) | [7] |
| Purity | >98.0% (GC) | [6] |
Spectroscopic Data
The high degree of fluorination dominates the spectroscopic profile of this molecule, particularly in ¹⁹F NMR.
| Technique | Data / Expected Features | Source(s) |
| ¹⁹F NMR | In benzene-d₆, the aromatic fluorine signals are well-resolved and spread over a wide chemical shift range. Peak assignments are as follows: F2 at -118.0 ppm, F4 at -126.5 ppm, F6 at -135.5 ppm, and F5 at -160.5 ppm. The trifluoromethyl (CF₃) group signal is not observed within this frequency region. | [8] |
| Mass Spectrometry (MS) | Expected molecular ion peaks (M⁺) at m/z 252 and 254 corresponding to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve the loss of CF₃, Cl, and F radicals. | |
| Infrared (IR) Spectroscopy | Expected characteristic peaks include strong C-F stretching vibrations (1100-1400 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹). | [9][10] |
| ¹³C NMR Spectroscopy | Expected to show 7 distinct carbon signals. Carbons bonded to fluorine will exhibit large C-F coupling constants. The CF₃ carbon signal would appear as a quartet. | [11] |
Section 2: Synthesis and Reactivity
Plausible Synthetic Pathway: Nucleophilic Aromatic Fluorination (Halex Reaction)
A comparable procedure is the synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine from a dichlorotrifluoropyridine precursor using anhydrous potassium fluoride (KF) in a polar aprotic solvent like sulfolane at elevated temperatures.[12] The choice of solvent is critical; sulfolane or dimethyl sulfoxide (DMSO) are effective at solubilizing the fluoride salt and promoting the nucleophilic substitution.
Reactivity Profile
The chemical behavior of this compound is dominated by two key features:
-
Electron-Deficient Aromatic Ring : The powerful electron-withdrawing effects of the four aromatic fluorine atoms and the trifluoromethyl group make the benzene ring highly susceptible to nucleophilic aromatic substitution (SₙAr).[3]
-
Reactive Chlorine Site : The chlorine atom at the C3 position is the most probable site for nucleophilic attack, as the C-Cl bond is weaker than the C-F bonds and chloride is a better leaving group than fluoride. This allows for the selective introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build more complex molecular architectures.
-
Stable Trifluoromethyl Group : The CF₃ group is generally chemically stable and resistant to hydrolysis, contributing to the overall robustness of molecules that incorporate this moiety.[3]
Section 3: Experimental Protocol and Workflow
The following section provides a generalized, field-proven protocol for the synthesis of a polyfluoroaromatic compound via the Halex reaction, adapted for the preparation of the title compound.
Detailed Protocol: Synthesis via Halex Reaction
Objective: To synthesize this compound from a suitable polychlorinated benzotrifluoride precursor.
Materials:
-
Precursor: 1,3,5-trichloro-2,4,6-trifluorobenzotrifluoride (or similar)
-
Fluorinating Agent: Anhydrous potassium fluoride (spray-dried, <0.1% water)
-
Solvent: Anhydrous sulfolane
-
Inert Gas: Nitrogen or Argon
-
Apparatus: 3-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser with a drying tube.
Procedure:
-
Preparation: The glassware is oven-dried overnight and assembled under a stream of inert gas to ensure anhydrous conditions.
-
Charging the Reactor: The reaction flask is charged with anhydrous potassium fluoride (e.g., 2.5 molar equivalents) and anhydrous sulfolane. The mixture is stirred and heated to approximately 100°C under a slow stream of nitrogen to ensure all components are dry.
-
Addition of Precursor: The polychlorinated benzotrifluoride precursor (1.0 molar equivalent) is added to the stirred slurry.
-
Reaction: The reaction mixture is heated to a temperature between 180-210°C.[13] The progress of the reaction is monitored periodically by taking small aliquots, quenching them with water, extracting with a solvent like dichloromethane, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS). Monitoring is crucial to prevent over-fluorination and maximize the yield of the desired product.
-
Work-up: Once the starting material is consumed, the reaction mixture is cooled to room temperature. The entire mixture is poured into a larger volume of ice-cold water.
-
Extraction: The aqueous mixture is extracted three times with dichloromethane or diethyl ether. The organic layers are combined.
-
Washing and Drying: The combined organic phase is washed sequentially with water and saturated sodium chloride solution (brine) to remove residual sulfolane and salts. It is then dried over anhydrous sodium sulfate.[12]
-
Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then purified by fractional distillation to yield the final this compound as a colorless liquid.[12]
Workflow Visualization
The following diagram illustrates the key stages of the proposed synthetic workflow.
Caption: Synthetic workflow for this compound.
Section 4: Applications in Research and Development
The unique properties of fluorinated compounds make them indispensable in modern chemistry.
-
Pharmaceutical and Agrochemical Synthesis: The introduction of fluorine atoms or trifluoromethyl groups into bioactive molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[14] this compound serves as a key intermediate, allowing for the incorporation of the C₆F₄(CF₃) moiety into larger, more complex active pharmaceutical ingredients (APIs) and advanced pesticides.[5]
-
Materials Science: The thermal stability and distinct electronic properties of polyfluorinated aromatic compounds make them suitable for developing high-performance materials.[4] This includes specialty polymers, liquid crystals, and components for electronic devices where chemical and thermal resistance are paramount.
-
Proteomics Research: The compound is also supplied as a biochemical for use in proteomics research, where it may be used as a reagent or standard.[1]
Section 5: Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets of the compound and its close analogs.
GHS Hazard Classification
| Hazard Class | Code | Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |
Signal Word: Warning [6] Pictogram: GHS07 (Exclamation Mark)[6]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Eyewash stations and safety showers should be readily accessible.[16]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[16]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[16]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]
-
-
General Hygiene: Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the work area.[17]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[7] Keep containers tightly closed and upright to prevent leakage.[7] Store locked up.[18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][19]
Section 6: References
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Fisher Scientific. (2024). Safety Data Sheet for 3-Chlorobenzotrifluoride. Retrieved from Fisher Scientific.
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Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from SCBT.
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Alachem Co., Ltd. (n.d.). This compound. Retrieved from Alachem.
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Vulcanchem. (n.d.). 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride. Retrieved from Vulcanchem.
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Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex.
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ChemicalBook. (n.d.). 3-Chlorobenzotrifluoride - Safety Data Sheet. Retrieved from ChemicalBook.
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Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g. Retrieved from Laboratorium Discounter.
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Apollo Scientific. (2023). Safety Data Sheet for 3-Chloro-2-fluorobenzotrifluoride. Retrieved from Apollo Scientific.
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DDP Specialty Electronic Materials US, LLC. (2022). Safety Data Sheet for FROTH-PAK™ POLYOL HFO. Retrieved from a DDP Specialty Electronic Materials US, LLC source.
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ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d6. Retrieved from ResearchGate.
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Combi-Blocks. (n.d.). Safety Data Sheet for this compound. Retrieved from Combi-Blocks.
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Tetrahedron Scientific Inc. (n.d.). 4284-09-7 | this compound. Retrieved from Thsci.
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PubChem. (n.d.). 3-Chlorobenzotrifluoride. Retrieved from PubChem.
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MG Chemicals. (2023). Safety Data Sheet. Retrieved from MG Chemicals.
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ChemBeaver. (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. Retrieved from ChemBeaver.
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The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from The Royal Society of Chemistry.
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ChemicalBook. (n.d.). 3-Fluorobenzotrifluoride synthesis. Retrieved from ChemicalBook.
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SynQuest Laboratories, Inc. (n.d.). 3-Chloro-2-fluorobenzotrifluoride. Retrieved from SynQuest Laboratories.
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Guidechem. (n.d.). How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applications. Retrieved from Guidechem.
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TCI Chemicals. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzotrifluoride. Retrieved from TCI Chemicals.
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Google Patents. (2010). JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride. Retrieved from Google Patents.
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European Patent Office. (n.d.). EP 0150587 B1 - Preparation of chlorobenzotrifluoride compounds. Retrieved from the European Patent Office.
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Fisher Scientific. (2012). Safety Data Sheet for 4-Chlorobenzotrifluoride. Retrieved from Fisher Scientific.
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ChemWhat. (n.d.). 3-Chloro-4-fluorobenzotrifluoride CAS#: 78068-85-6. Retrieved from ChemWhat.
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Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich.
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TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks. Retrieved from TCI Chemicals.
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PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. Retrieved from PubChem.
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PubChem. (n.d.). 3-Chloro-1,1,1-trifluoropropane. Retrieved from PubChem.
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
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Patel, D., et al. (2020). Application and Impact of Human Dose Projection from Discovery to Early Drug Development. Journal of Pharmaceutical Sciences.
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Preamble: Navigating the Landscape of a Novel Fluorinated Moiety
An In-depth Technical Guide to the Physicochemical Properties of Chloroheptafluorocyclobutane (C7ClF7)
In the realm of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical properties. Per- and polyfluorinated compounds (PFAS) exhibit unique characteristics, including high thermal and chemical stability, which can be attributed to the strength of the carbon-fluorine bond.[1][2] This guide delves into the physicochemical properties of a specific, yet sparsely documented molecule: chloroheptafluorocyclobutane, with the chemical formula C7ClF7. Given the limited direct experimental data for this compound, this document adopts a predictive and deductive approach. By first principles, we will build a comprehensive profile of C7ClF7, grounded in the well-characterized properties of its parent structure, perfluoroheptane (C7F16), and the known effects of halogen substitution. This guide is intended for researchers, scientists, and drug development professionals who are looking to understand and potentially leverage the unique properties of such chloro-perfluorinated structures.
The Perfluoroheptane Backbone: A Foundation of Stability and Inertness
To understand C7ClF7, we must first appreciate the properties of its fully fluorinated counterpart, perfluoroheptane (C7F16). Perfluoroheptane is a colorless, odorless liquid characterized by its chemical and thermal stability.[2][3] It is both hydrophobic (insoluble in water) and oleophobic (insoluble in oils), a hallmark of perfluorocarbons.[4] These properties make it a valuable component in a range of applications, from a carrier medium in paper preservation to a solvent in specialized chemical processes.[2][3]
Core Physicochemical Properties of n-Perfluoroheptane
The fundamental properties of n-perfluoroheptane provide a baseline from which we can predict the characteristics of C7ClF7.
| Property | Value | Source |
| Molecular Formula | C7F16 | [2] |
| Molecular Weight | 388.05 g/mol | [2] |
| Boiling Point | 80–83 °C | [2][5] |
| Melting Point | -41.72 °C | [5] |
| Density | ~1.72 g/cm³ | [2][5] |
| Refractive Index | ~1.26 | [2][5] |
| Vapor Pressure | 76.4 mmHg | [6] |
| Surface Tension | 13 mN/m | [5] |
| Viscosity | 0.9 mPa·s | [5] |
The Influence of Chlorine Substitution: A Shift in Reactivity and Polarity
The substitution of a single fluorine atom in perfluoroheptane with a chlorine atom to form C7ClF7 introduces significant changes to the molecule's properties. The primary driver of these changes is the difference in the carbon-halogen bond strength. The carbon-fluorine bond is exceptionally strong (around 485 kJ/mol), rendering perfluoroalkanes relatively unreactive.[7] In contrast, the carbon-chlorine bond is weaker (approximately 328 kJ/mol), which introduces a site of potential chemical reactivity.[7]
This substitution also impacts the molecule's polarity. While the C-F bond is highly polar, the symmetrical nature of perfluoroheptane results in a non-polar molecule. The introduction of a less electronegative and larger chlorine atom disrupts this symmetry, creating a molecular dipole and increasing the overall polarity of the compound.
Caption: Proposed Synthetic Workflow for a Chloro-perfluoroheptane Derivative.
Analytical Characterization
The characterization of C7ClF7 would rely on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl3). Acquire 19F NMR, 13C NMR, and 1H NMR (if applicable) spectra.
-
Expected Results: 19F NMR is particularly powerful for identifying fluorinated compounds due to its high sensitivity and large chemical shift dispersion. [8][9][10]The spectrum would show distinct signals for the different fluorine environments in the C7ClF7 molecule, with chemical shifts and coupling constants providing detailed structural information. [8][11]
-
-
Mass Spectrometry (MS):
-
Protocol: Introduce the sample into a mass spectrometer, likely via a gas chromatograph (GC-MS) for volatile compounds.
-
Expected Results: The mass spectrum of perfluorocarbons often shows extensive fragmentation, with the molecular ion peak being small or absent. [12]A prominent peak corresponding to CF3+ is common. High-resolution mass spectrometry would be essential for confirming the elemental composition of the fragments and the parent ion. Advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used for sensitive fluorine detection. [13][14][15]
-
-
Gas Chromatography (GC):
-
Protocol: Inject a solution of the sample into a gas chromatograph equipped with a suitable column (e.g., a fluorinated stationary phase) and detector (e.g., flame ionization detector (FID) or mass spectrometer). [16][17][18][19][20] * Expected Results: GC will allow for the separation of C7ClF7 from any impurities or isomers and can be used for quantitative analysis. The retention time will provide information about its volatility and interaction with the stationary phase.
-
Caption: Analytical Workflow for the Characterization of C7ClF7.
Safety, Handling, and Environmental Considerations
Per- and polyfluorinated compounds are recognized for their environmental persistence. [1][21]While many perfluorocarbons have low acute toxicity, concerns exist regarding their bioaccumulation and potential long-term health effects. [22][23][24]
-
Handling: Standard laboratory safety precautions should be observed. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation of vapors or direct skin contact. [25][26][27][28]* Toxicity: The toxicological profile of C7ClF7 is unknown. However, given the presence of the C-Cl bond, its reactivity and metabolic pathways may differ from fully fluorinated alkanes. The toxicity of perfluorinated compounds has been linked to various health effects in animal studies, including liver toxicity and developmental effects. [22][23][29]* Disposal: Due to their stability, perfluorinated compounds are resistant to conventional degradation methods. [21]Disposal should be carried out in accordance with local regulations for halogenated organic waste, which often involves high-temperature incineration. [25]
Conclusion
While direct experimental data for C7ClF7 remains elusive, a robust and scientifically grounded profile of its physicochemical properties can be predicted. By understanding the stable perfluoroheptane backbone and the predictable effects of chlorine substitution, researchers can anticipate a molecule with increased polarity, a specific site of reactivity, and a unique set of properties that could be leveraged in drug design and materials science. The experimental workflows outlined in this guide provide a clear path for the synthesis and characterization of this and related novel fluorinated compounds, paving the way for their potential application in advanced scientific endeavors.
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- 19. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ecoonline.com [ecoonline.com]
- 26. How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances [cloudsds.com]
- 27. PFAS and Worker Health | PFAS | CDC [cdc.gov]
- 28. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 29. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated compounds highly sought-after building blocks. Among these, 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride stands out as a particularly versatile synthetic intermediate. Its polysubstituted aromatic ring, featuring both a trifluoromethyl group and a strategic combination of fluorine and chlorine atoms, offers multiple, distinct reaction sites. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, with a focus on its practical utility in research and development settings.
Part 1: Core Physicochemical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a colorless to nearly colorless liquid under standard conditions.[1] Its key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 252.52 g/mol | [1][2][3] |
| Molecular Formula | C₇ClF₇ | [2][3] |
| CAS Number | 4284-09-7 | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 137 °C | [1][3] |
| Refractive Index | n20/D 1.41 | [1] |
| Purity | >98.0% (GC) is commercially available | [3] |
Part 2: Synthesis and Manufacturing Insights
The synthesis of highly substituted fluorinated aromatics often requires specialized methodologies. While multiple proprietary routes exist, the preparation of compounds like this compound typically leverages established principles of aromatic chemistry adapted for fluorinated systems.
A plausible and common industrial approach involves the selective chlorination of a readily available, highly fluorinated precursor. For instance, the direct chlorination of 2,3,4,5-tetrafluorobenzotrifluoride in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can introduce a chlorine atom onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The powerful electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms deactivates the ring towards electrophilic substitution, necessitating robust reaction conditions. The chlorine atom is directed to the relatively less deactivated position, yielding the desired 3-chloro isomer.
Alternative pathways may involve halogen exchange (HALEX) reactions, where a polychlorinated precursor is treated with a fluoride source, such as potassium fluoride, to replace chlorine atoms with fluorine.[4]
Caption: General Synthetic Workflow for this compound.
Part 3: Reactivity and Strategic Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its substituents. This allows for a stepwise and controlled functionalization of the aromatic scaffold, a critical advantage in the multi-step syntheses common in drug development.[5]
-
The Carbon-Chlorine Bond: The C-Cl bond is the most common site for modification via transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This is the primary method for introducing complex molecular fragments.
-
The Carbon-Fluorine Bonds: The C-F bonds on the aromatic ring are significantly stronger and less reactive than the C-Cl bond. However, they are susceptible to nucleophilic aromatic substitution (SₙAr), particularly the fluorine atom at the C4 position (para to the CF₃ group), which is highly activated by the electron-withdrawing effects of the trifluoromethyl group and the other fluorine atoms. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates.
This dual reactivity enables chemists to use the molecule as a scaffold, first performing a cross-coupling reaction at the C-Cl site, and then, under different conditions, executing a nucleophilic substitution at a C-F site. This strategic orthogonality is invaluable for building molecular diversity from a single, advanced intermediate.
Part 4: Experimental Protocol: Suzuki Cross-Coupling
The following protocol provides a representative, step-by-step methodology for a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, using this compound as the electrophilic partner.
Objective: To synthesize 3-(4-methoxyphenyl)-2,4,5,6-tetrafluorobenzotrifluoride.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of anhydrous toluene. Allow the mixture to stir for 10-15 minutes to form the active catalyst complex.
-
Reaction Assembly: Add the catalyst slurry to the Schlenk flask containing the reagents.
-
Solvent Addition: Add anhydrous toluene and degassed water to the reaction flask (a typical ratio is 10:1 toluene:water). The biphasic solvent system is often crucial for efficient Suzuki couplings.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Causality Insight: The heat provides the necessary activation energy for the catalytic cycle to proceed efficiently. The biphasic system helps to dissolve both the organic-soluble reagents and the inorganic base.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-18 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Part 5: Safety, Handling, and Storage
Proper handling of reactive chemical intermediates is paramount for laboratory safety. Based on available safety data, this compound requires careful management.
-
Hazards: The compound is known to cause skin irritation and serious eye irritation.[3] Inhalation of vapors should be avoided.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] The recommended storage temperature is between 2 - 8 °C.[1] Keep the container tightly sealed to prevent moisture ingress and evaporation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Caption: Logical Workflow for Safe Handling of Fluorinated Reagents.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategic tool for molecular architects. Its well-defined physicochemical properties and, more importantly, its predictable and orthogonal reactivity make it an enabling building block for creating complex molecules with potential applications in pharmaceuticals and agrochemicals. For researchers in these fields, a deep understanding of this and similar fluorinated scaffolds is essential for driving innovation and accelerating the development of next-generation chemical entities.
References
- Laboratorium Discounter. (n.d.). This compound >98.0%(GC).
- Thulluri, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1262, 132949.
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- 4. Page loading... [wap.guidechem.com]
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Spectral data for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Authored by: A Senior Application Scientist
Introduction
This compound is a highly fluorinated aromatic compound with the chemical formula C₇ClF₇ and CAS Registry Number 4284-09-7.[1][2] Its dense substitution with electronegative atoms makes it a subject of interest in materials science, agrochemicals, and pharmaceutical development, where such scaffolds can impart unique properties like thermal stability, lipophilicity, and metabolic resistance.[3] A definitive structural confirmation of this molecule is paramount for its application and requires a multi-faceted spectroscopic approach.
This guide provides an in-depth analysis of the spectral data for this compound, focusing on the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying principles and experimental considerations, reflecting a field-proven methodology for the structural elucidation of complex organofluorine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for delineating the precise atomic connectivity of organofluorine compounds. For this compound, ¹⁹F NMR is exceptionally informative, while ¹³C NMR provides complementary data on the carbon backbone. Due to the absence of protons, ¹H NMR serves primarily to confirm their absence.
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
The ¹⁹F nucleus possesses a spin of 1/2 and a natural abundance of 100%, making it highly sensitive for NMR analysis—nearly 83% as sensitive as ¹H.[4] Its large chemical shift range (over 400 ppm) provides excellent signal dispersion, minimizing the spectral overlap often seen in ¹H NMR, which is a significant advantage for highly substituted molecules.[5]
Experimental Data & Interpretation
A 1D ¹⁹F NMR spectrum of this compound in benzene-d₆ reveals four distinct signals for the aromatic fluorines.[6] The trifluoromethyl (CF₃) group signal is expected in a different region of the spectrum.[6] The reported chemical shifts for the aromatic fluorines are assigned as follows:
| Position | Chemical Shift (δ) in ppm |
| F2 | -118.0 |
| F4 | -126.5 |
| F6 | -135.5 |
| F5 | -160.5 |
| (Data sourced from a study by Bando et al.)[6] |
Causality Behind Assignments:
-
F2 (-118.0 ppm): This fluorine is ortho to both the chlorine and the trifluoromethyl group. The deshielding effect of the adjacent electron-withdrawing groups places it at the most downfield position among the aromatic fluorines.
-
F4 (-126.5 ppm): Positioned para to the CF₃ group and ortho to the chlorine, its chemical shift is influenced by both substituents.
-
F6 (-135.5 ppm): This fluorine is ortho to the CF₃ group, which strongly influences its chemical environment.
-
F5 (-160.5 ppm): Being meta to both the chlorine and CF₃ groups, it experiences the least deshielding and thus appears at the most upfield position.[6]
-
CF₃ Group: The trifluoromethyl group attached to an aromatic ring typically resonates in the range of -60 to -70 ppm relative to CFCl₃.[7] The absence of this peak in the reported spectral region for the aromatic fluorines is expected.[6]
Protocol for ¹⁹F NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting the ¹⁹F nucleus.[8]
-
Referencing: Use an internal or external reference standard. While CFCl₃ (δ = 0.00 ppm) is the traditional standard, due to its environmental impact, secondary standards like trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are common.[9] The choice of reference is critical for data comparison.[10]
-
Acquisition Parameters:
-
Use a standard 1D ¹⁹F pulse sequence, often with ¹H decoupling to remove long-range ¹H-¹⁹F couplings if any impurities are present.
-
Set the spectral width to encompass the expected chemical shift range (e.g., from -50 to -180 ppm).
-
Employ a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate signal integration.[10]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy
Predicted Chemical Shifts and Splitting Patterns:
-
C-Cl (C3): Expected to be significantly deshielded.
-
C-CF₃ (C1): Will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.
-
Aromatic C-F Carbons (C2, C4, C5, C6): These carbons will exhibit large one-bond C-F coupling constants (¹JCF) and smaller multi-bond couplings (ⁿJCF).
-
CF₃ Carbon: Will appear as a quartet with a very large ¹JCF coupling constant.
¹H NMR Spectroscopy
As this compound contains no hydrogen atoms, its ¹H NMR spectrum will be devoid of signals corresponding to the molecule itself. The only observed peaks will be from the residual protons in the deuterated solvent or any protonated impurities. This "blank" spectrum serves as a crucial piece of confirmatory data.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this molecule, the key vibrations are associated with the C-F, C-Cl, and aromatic C=C bonds, as well as the CF₃ group.
Expected IR Absorption Bands
While a specific spectrum for this compound is not available in the NIST database, data from related fluorinated aromatics can provide a reliable estimation.[11][12]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 1450 - 1650 | Aromatic C=C stretching | Medium to Strong |
| 1100 - 1400 | C-F stretching (Aromatic & CF₃) | Strong, often multiple bands |
| 1000 - 1100 | CF₃ symmetric stretching | Strong |
| 600 - 800 | C-Cl stretching | Medium to Strong |
Protocol for FT-IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid between two KBr or NaCl plates or as a dilute solution in a solvent like CCl₄ that has minimal IR absorption in the regions of interest.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Collection: Record a background spectrum of the empty sample compartment (or the solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.[13]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
Key Mass Spectrometry Data:
-
Molecular Formula: C₇ClF₇
-
Exact Mass: The calculated monoisotopic mass is crucial for high-resolution mass spectrometry.
-
Isotopic Pattern: A key diagnostic feature will be the M+ and M+2 peaks in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Predicted Fragmentation Pathway:
Upon electron ionization (EI), the molecule is expected to fragment through characteristic pathways for fluorinated and chlorinated aromatic compounds:
-
Loss of CF₃: A common fragmentation, leading to a [M - CF₃]⁺ ion.
-
Loss of Cl: Formation of a [M - Cl]⁺ ion.
-
Loss of F: Formation of a [M - F]⁺ ion.
Integrated Spectroscopic Workflow
Effective structural elucidation relies on integrating data from all techniques. The following workflow illustrates the logical process for confirming the identity of this compound.
Caption: Integrated workflow for spectroscopic analysis.
References
- Bando, M., Ichikawa, T., Kondo, Y., & Shikano, Y. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d 6. ResearchGate.
- Ferguson, E. E., & Kagarise, R. E. (1959). Vibrational Spectra of Fluorinated Aromatics. XIII. Benzotrifluoride. AIP Publishing.
- Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. Journal of the American Chemical Society.
- Rausch, M. D., & Mark, V. (1963). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry.
- NIST. (n.d.). Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. NIST WebBook.
- York, R., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health.
- Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Institutes of Health.
- Wang, Z., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- PubChem. (n.d.). 3-Chlorobenzotrifluoride.
- Alachem Co., Ltd. (n.d.). This compound.
- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.
- MDPI. (2018). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins.
- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
- UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- Chemsrc. (n.d.). 3-chloro-2,4,5,6-tetrafluorophenol.
- Scilit. (1964). NMR Spectra of ClF3 and ClF: Gaseous Spectra and Gas-to-Liquid Shifts.
- Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g.
- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.
- AIST. (n.d.). Spectral Database for Organic Compounds, SDBS.
- SpectraBase. (n.d.). 3-Chloro-2,4,5,6-tetrafluoropyridine - Optional[13C NMR].
- NIST. (n.d.). Benzene, 1,3,5-trichloro-2,4,6-trifluoro-. NIST WebBook.
- NIST. (n.d.). Chlorotrifluoromethane. NIST WebBook.
- SpectraBase. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid - Optional[Raman].
- Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
- NIST. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. NIST WebBook.
- NIST. (n.d.). Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro-. NIST WebBook.
- NIST. (n.d.). 2,5-Dichlorobenzotrifluoride. NIST WebBook.
- NIST. (n.d.). 5-Chloro-2-nitrobenzotrifluoride. NIST WebBook.
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An In-depth Technical Guide to the Stability and Reactivity of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Introduction
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is a highly specialized fluorinated aromatic compound with significant potential in the development of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique molecular architecture, characterized by a heavily fluorinated benzene ring bearing both a chlorine atom and a trifluoromethyl group, imparts a distinct profile of thermal stability and chemical reactivity.[1] This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights and detailed methodologies for its application in research and development.
The presence of multiple electron-withdrawing fluorine atoms and a trifluoromethyl group significantly influences the electronic properties of the aromatic ring, rendering it highly electron-deficient. This electronic characteristic is the primary determinant of its reactivity, particularly its susceptibility to nucleophilic aromatic substitution. The trifluoromethyl group, known for its high electronegativity and metabolic stability, further enhances the compound's utility as a building block in medicinal chemistry and materials science.[2][3]
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the chemical behavior of this compound and enabling its effective utilization in complex synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 4284-09-7 | [4][5][6][7] |
| Molecular Formula | C₇ClF₇ | [5][7] |
| Molecular Weight | 252.52 g/mol | [5][7] |
| Boiling Point | 137 °C | [4] |
| Appearance | Not specified, likely a colorless liquid | |
| Purity | >98.0% (GC) | [4] |
Stability Profile
Thermal Stability
This compound is noted for its exceptional thermal stability, a characteristic feature of polyfluorinated aromatic compounds.[1] The strength of the carbon-fluorine bond contributes significantly to this stability, allowing the compound to be handled at elevated temperatures without significant degradation.[2] However, at very high temperatures, typical for fluoropolymers, thermal decomposition can occur, potentially leading to the formation of hazardous byproducts such as hydrogen fluoride and other halogenated compounds.[8][9] It is therefore recommended to handle the compound under an inert atmosphere, especially when heating for prolonged periods.
Photochemical Stability
Chemical Stability
The trifluoromethyl group is generally stable to a wide range of chemical conditions, including strongly acidic and basic media.[11] The polyfluorinated aromatic ring is also relatively inert to electrophilic attack due to its electron-deficient nature. The compound is expected to be incompatible with strong oxidizing and reducing agents.[12]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of five strong electron-withdrawing groups (four fluorine atoms and a trifluoromethyl group) highly activates the benzene ring for nucleophilic attack. In polyfluoroaromatic compounds, fluoride is an excellent leaving group in SNAr reactions, a phenomenon attributed to the rate-determining step being the initial nucleophilic attack to form a stabilized Meisenheimer intermediate.[13]
Regioselectivity:
The position of nucleophilic attack is directed by the combined electronic effects of the substituents. The trifluoromethyl group is a strong para-director in SNAr reactions on polyfluorinated rings. Therefore, nucleophilic attack is most likely to occur at the carbon atom para to the CF₃ group (C-4), leading to the displacement of the fluorine atom at that position. The chlorine atom at the 3-position is less likely to be displaced under typical SNAr conditions compared to the activated fluorine atoms.
Caption: General mechanism of para-selective SNAr on this compound.
A wide range of nucleophiles can be employed in SNAr reactions with this substrate, including:
-
O-Nucleophiles: Alcohols, phenols
-
N-Nucleophiles: Amines, azoles
-
S-Nucleophiles: Thiols
-
C-Nucleophiles: Organolithium reagents, Grignard reagents
The high reactivity of this substrate allows for the construction of diverse molecular architectures, making it a valuable intermediate in the synthesis of complex target molecules.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on this compound with an amine nucleophile. This protocol is adapted from established procedures for SNAr reactions on polyfluoroaromatic compounds.[14]
Synthesis of a 4-Amino-substituted Derivative
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as base
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-3-chloro-2,5,6-trifluorobenzotrifluoride derivative.
Caption: Experimental workflow for the SNAr of this compound.
Safety and Handling
This compound is classified as a hazardous substance that causes skin and serious eye irritation.[4] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its high thermal stability and predictable reactivity, dominated by nucleophilic aromatic substitution, make it an attractive starting material for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and behavior, enabling researchers to confidently and safely incorporate this compound into their synthetic strategies. Further research into the specific reaction kinetics and substrate scope will undoubtedly expand the utility of this promising fluorinated intermediate.
References
- Laboratorium Discounter. This compound >98.0%(GC) 25g. [Link]
- Alachem Co., Ltd. 4284-09-7 | this compound. [Link]
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3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Foreword: A Proactive Approach to Chemical Safety
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are indispensable tools.[1] The introduction of fluorine atoms into an organic scaffold can dramatically alter its physicochemical and biological properties, often imparting desirable characteristics such as enhanced metabolic stability and membrane permeability.[1] this compound (CAS 4284-09-7) is one such specialized compound, valued for its thermal stability and utility as a building block in the synthesis of complex pharmaceuticals and agrochemicals.[2]
However, the unique reactivity and potential biological activity of highly halogenated aromatics necessitate a thorough and proactive approach to safety. While comprehensive toxicological data for every novel compound is not always available, a robust safety assessment can be constructed by examining data from structurally analogous compounds and adhering to established principles for handling hazardous materials. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed framework for the safe handling, storage, and emergency management of this compound. By synthesizing available data and leveraging established safety protocols for halogenated organic compounds, this document aims to empower scientists to work confidently and safely with this versatile chemical.
Section 1: Chemical and Physical Identity
A foundational element of chemical safety is a clear understanding of the substance's identity and physical properties. This information is critical for designing appropriate storage, handling, and emergency response procedures.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-Chloro-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene |
| CAS Number | 4284-09-7 |
| Molecular Formula | C₇ClF₇ |
| Molecular Weight | 252.52 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1: 2D Structure of this compound
A diagram illustrating the chemical structure.
Physical and Chemical Properties
Note: Experimental data for this compound is limited. The following table includes data from a structurally similar compound, 3-Chlorobenzotrifluoride (CAS 98-15-7), to provide an estimate of its likely properties.[3][4]
| Property | Estimated Value (based on 3-Chlorobenzotrifluoride) | Source |
| Appearance | Colorless liquid | [3][4] |
| Odor | Aromatic, moth ball-like | [3] |
| Boiling Point | ~137 - 138 °C | [4] |
| Melting Point | ~ -56 °C | [4] |
| Flash Point | ~ 36 °C (Closed Cup) | [4] |
| Density | ~ 1.331 g/cm³ at 25 °C | [4] |
| Solubility in Water | Insoluble | [3] |
The estimated flash point suggests that this compound is likely a flammable liquid.[5] Its insolubility in water and density greater than water are important considerations for spill cleanup procedures.[3]
Section 2: Hazard Identification and Classification
Understanding the potential hazards is paramount. Based on data from analogous compounds, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard profile can be inferred.
Inferred GHS Classification
Note: This classification is inferred from structurally similar compounds like 3-Chlorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride and direct vendor information for the target compound.[3][6][7]
| Hazard Class | Category | GHS Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Hazard Summary
-
Primary Routes of Exposure: Inhalation, skin contact, eye contact.[8]
-
Health Hazards: Causes serious eye irritation and skin irritation.[7] Inhalation of vapors may lead to respiratory tract irritation.[3][6] While specific data is unavailable, ingestion may be harmful, a common trait for this class of compounds.[6][9][10]
-
Physical Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel a considerable distance to an ignition source.[5]
-
Environmental Hazards: Many highly fluorinated organic compounds are persistent in the environment.[3] While specific ecotoxicity data is lacking, release into waterways should be avoided.
GHS Label Elements
Inferred GHS pictograms, signal word, and statements.
Section 3: Safe Handling and Storage
Adherence to rigorous safe handling and storage protocols is the primary defense against exposure and incidents.
Engineering Controls
The principle of causality dictates that the most effective safety measures prevent hazard exposure at the source.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[2]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[4]
-
Safety Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[11]
Personal Protective Equipment (PPE)
A self-validating safety system requires that personnel are protected even if primary engineering controls fail.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Wear chemically resistant gloves. Consult the glove manufacturer's compatibility chart for halogenated aromatic compounds. Double-gloving is recommended for extended handling.[2]
-
Body Protection: A flame-resistant lab coat must be worn at all times. For larger quantities, a chemical-resistant apron is advised.[2]
-
Respiratory Protection: Not typically required when working within a functional fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Handling Procedures
-
Avoid all personal contact, including inhalation.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4]
-
Use non-sparking tools and explosion-proof equipment.[13]
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfers.[14]
-
When handling, do not eat, drink, or smoke.
-
Wash hands thoroughly with soap and water after handling.[12]
Storage Requirements
-
Store in a tightly closed, properly labeled container.[4]
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.[3]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First-Aid Measures
First-aid response workflow.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][8]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.
-
Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5][13]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride gas.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][13]
Accidental Release Measures (Spill Cleanup)
Protocol: Small Spill Cleanup
-
Alert Personnel & Isolate Area: Notify others in the immediate vicinity.
-
Eliminate Ignition Sources: Turn off all heat sources, open flames, and spark-producing equipment.[3][4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]
-
Don PPE: Wear appropriate PPE as described in Section 3.2.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material such as sand, dry earth, or vermiculite.[3]
-
Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of waste according to local, regional, and national regulations.[5]
For large spills, evacuate the area immediately and contact emergency services.[11]
Section 5: Toxicological and Environmental Profile
Toxicological Information
-
Acute Toxicity: Expected to be harmful if swallowed and may be harmful in contact with skin.[9] Toxic by inhalation.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[7] Prolonged or repeated contact may cause dermatitis.[11]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[7]
-
Respiratory/Skin Sensitization: No specific data available, but some halogenated organics can be sensitizers.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available for this specific compound. The toxicological properties have not been fully investigated.[13]
The high degree of fluorination in this and similar compounds can lead to high persistence in biological systems and the environment, a characteristic of per- and polyfluoroalkyl substances (PFAS), often termed "forever chemicals".[3][4]
Environmental Fate
The carbon-fluorine bond is exceptionally strong, making many polyfluorinated compounds highly resistant to environmental degradation.[3] This persistence can lead to long-range transport and bioaccumulation in food chains.
-
Persistence and Degradability: Expected to be persistent in the environment.
-
Bioaccumulation Potential: While specific data is lacking, the lipophilic nature of halogenated aromatics suggests a potential for bioaccumulation.
-
Ecotoxicity: Likely to be toxic to aquatic life with long-lasting effects. Do not allow the product to enter drains or waterways.
Section 6: Conclusion
This compound is a valuable chemical intermediate whose safe use hinges on a comprehensive understanding of its potential hazards. While data gaps exist for this specific molecule, a conservative safety strategy based on the known hazards of flammable, irritant halogenated organic compounds provides a robust framework for its handling. By adhering to the engineering controls, personal protective equipment standards, and emergency procedures detailed in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. The core principles of chemical safety—understanding hazards, preventing exposure, and preparing for emergencies—remain the most effective tools in the scientist's arsenal.
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An In-Depth Technical Guide to the Toxicological Assessment of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Introduction
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7) is a fluorinated aromatic compound with potential applications in the development of high-performance materials, pharmaceuticals, and agrochemicals.[1][2] Its unique substitution pattern—a trifluoromethyl group and five halogen atoms on a benzene ring—suggests high thermal stability and unique chemical properties. However, as with any novel chemical entity intended for advanced applications, a thorough understanding of its toxicological profile is paramount for ensuring human safety and environmental stewardship.
This guide addresses a critical knowledge gap: the public domain currently lacks specific toxicological data for this compound. Therefore, this document serves not as a summary of known toxicity, but as a strategic framework for researchers, scientists, and drug development professionals to systematically evaluate its potential hazards. We will outline a tiered, logic-driven approach to toxicological assessment, grounded in internationally recognized protocols and the principles of scientific integrity. For illustrative purposes, we will refer to data on structurally related, yet distinct, compounds to exemplify the types of endpoints and results that these assessments would yield.
Part 1: Foundational Assessment - Physicochemical Properties and Acute Toxicity
A foundational understanding of a compound's basic properties and its effects upon acute exposure is the logical starting point for any toxicological evaluation. These data inform handling procedures, dose selection for further studies, and provide the first indication of potential target organs.
Physicochemical Characterization
The toxicokinetics of a substance—its absorption, distribution, metabolism, and excretion (ADME)—are governed by its physicochemical properties. Key parameters must be experimentally determined.
Table 1: Essential Physicochemical Parameters for Toxicological Assessment
| Parameter | Importance in Toxicology | Illustrative Data (3-Chlorobenzotrifluoride, CAS 98-15-7) |
|---|---|---|
| Molecular Weight | Influences diffusion and transport across membranes. | 180.55 g/mol [3] |
| Physical State | Determines potential routes of exposure (e.g., inhalation for liquids). | Colorless Liquid[3] |
| Melting Point | Defines physical state at relevant temperatures. | -56 °C[3] |
| Boiling Point | Relates to volatility and inhalation hazard. | 137-138 °C[3] |
| Vapor Pressure | Quantifies the tendency to become a vapor; critical for inhalation risk. | 40.2 mbar @ 50 °C[4] |
| Water Solubility | Affects absorption in the GI tract and environmental mobility. | No data available[5] |
| Partition Coefficient (log Kₒw) | Predicts bioaccumulation potential in fatty tissues. | No data available |
| Flash Point | Defines flammability and handling precautions. | 36 °C[5] |
Note: The data presented is for the related compound 3-Chlorobenzotrifluoride and is for illustrative purposes only.
Acute Toxicity Assessment
Acute toxicity studies evaluate the adverse effects occurring after a single dose or multiple doses given within 24 hours. These studies are critical for hazard classification and labeling. The primary routes of investigation—oral, dermal, and inhalation—should be guided by the substance's physical properties and expected human exposure scenarios.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
This method is a validated approach to determine the acute oral LD₅₀ (the dose lethal to 50% of the test population) while minimizing animal usage.
-
Animal Model: Typically, female rats from a standard strain (e.g., Wistar or Sprague-Dawley) are used.
-
Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information (e.g., from in silico predictions or related compounds).
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: This sequential process continues until stopping criteria are met, allowing for the statistical calculation of the LD₅₀ with a confidence interval.
For this compound, no acute toxicity data exists. However, related compounds like 3-chlorobenzotrifluoride are noted to be harmful if swallowed, indicating the necessity of such testing.[6]
Diagram 1: Workflow for Tiered Acute Toxicity Assessment
Caption: A tiered approach to acute toxicity testing.
Part 2: Genotoxicity and Carcinogenicity Assessment
This phase investigates the potential for the compound to cause genetic damage, which can lead to heritable diseases or cancer. A tiered and weight-of-evidence approach is standard practice.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. The standard test battery typically includes an assessment of gene mutation, and chromosomal damage (in vitro), followed by an in vivo test if positive results are observed.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
The Ames test is a widely used method to assess a chemical's potential to produce gene mutations.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
-
Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: Bacteria are exposed to various concentrations of the test substance on an agar plate with limited amounts of the required amino acid.
-
Endpoint: If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow and form visible colonies. The number of revertant colonies is counted and compared to a negative control.
While no data exists for our target compound, related substances like 2- and 4-chloronitrobenzene have tested positive for mutagenicity in the Ames test with S9 activation, highlighting the importance of evaluating metabolic products.[7]
Diagram 2: Standard Genotoxicity Testing Battery
Caption: A standard workflow for genotoxicity assessment.
Carcinogenicity
Long-term carcinogenicity studies are typically required if there is evidence of genotoxicity, structural alerts suggesting carcinogenic potential, or if the compound is expected to have widespread and prolonged human exposure. These are resource-intensive, two-year rodent bioassays.
For a related compound, p-chlorobenzotrifluoride (PCBTF), a 2-year inhalation study in rats and mice found evidence of carcinogenic effects, including neoplastic lesions in the adrenal gland, thyroid, uterus, liver, and Harderian gland.[8] This finding for a structurally similar chemical underscores the necessity of thoroughly investigating the genotoxic potential of this compound before ruling out the need for a long-term bioassay.
Part 3: Systemic and Reproductive Toxicity
Beyond acute effects and carcinogenicity, a comprehensive toxicological profile must include an evaluation of target organ toxicity following repeated exposure and any potential effects on the reproductive system.
Repeated Dose Systemic Toxicity
These studies aim to identify target organs and characterize the dose-response relationship following repeated administration over a prolonged period (e.g., 28 or 90 days).
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)
-
Animal Model: Typically rats (e.g., 5 males and 5 females per group).
-
Dose Groups: At least three dose levels and a concurrent control group. Doses are selected based on acute toxicity data.
-
Administration: The test substance is administered daily (e.g., by oral gavage) for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight, and food/water consumption measurements are recorded.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. Histopathological examination of key tissues is conducted.
This type of study would reveal potential target organs such as the liver, kidneys, or spleen, which have been identified as targets for some related chlorotrifluorotoluene compounds.[7]
Reproductive and Developmental Toxicity
If the compound is intended for use in pharmaceuticals or products with potential exposure to women of childbearing age, an assessment of reproductive and developmental toxicity is essential.
Table 2: Key Endpoints in Reproductive and Developmental Toxicity Studies
| Study Type | Key Endpoints Evaluated | Authoritative Guideline |
|---|---|---|
| Fertility and Early Embryonic Development | Mating performance, fertility indices, sperm parameters, estrous cycles, implantation sites. | OECD TG 414 |
| Prenatal Developmental Toxicity | Maternal toxicity, fetal viability, external, visceral, and skeletal malformations. | OECD TG 414 |
| Two-Generation Reproduction Toxicity | Effects on fertility and reproductive performance across two generations of offspring. | OECD TG 416 |
For example, a 90-day study on p-chlorobenzotrifluoride reported effects on sperm motility and count at high doses, indicating a potential for reproductive toxicity that warrants further investigation.[8]
Part 4: Environmental Fate and Ecotoxicity
Understanding a chemical's behavior in the environment and its effects on non-target species is a critical component of a modern safety assessment.
Environmental Fate
Key studies determine the persistence and mobility of the compound.
-
Hydrolysis as a Function of pH (OECD TG 111): Determines how quickly the substance breaks down in water.
-
Aerobic and Anaerobic Transformation in Soil (OECD TG 307): Assesses biodegradation potential.
-
Adsorption/Desorption Using a Batch Equilibrium Method (OECD TG 106): Predicts whether the substance will leach into groundwater or bind to soil and sediment.
Given its structure, this compound is expected to be persistent. The related compound 3-chlorobenzotrifluoride is noted to be toxic to aquatic life with long-lasting effects.[6]
Ecotoxicity
A base set of ecotoxicity tests on representative aquatic organisms is required.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD TG 201)
-
Daphnia sp. Acute Immobilisation Test (OECD TG 202)
-
Fish, Acute Toxicity Test (OECD TG 203)
Conclusion and Path Forward
The toxicological profile of this compound is currently undefined. This guide provides a comprehensive and scientifically rigorous framework for its evaluation. The proposed tiered testing strategy, beginning with foundational physicochemical and acute toxicity studies and progressing to more complex endpoints like genotoxicity and reproductive toxicity, ensures a logical and resource-efficient characterization. The potential for toxicity indicated by related compounds such as p-chlorobenzotrifluoride and various chloronitrobenzenes highlights the imperative of conducting this research. By adhering to established international guidelines and a weight-of-evidence approach, researchers can effectively fill the existing data gaps, enabling a robust risk assessment and ensuring the safe development and application of this novel chemical.
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Navigating the Safety Landscape of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Material Safety Data Sheet (MSDS) of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride.
Researchers and professionals in the fields of high-performance materials, organic synthesis, and electronics frequently encounter novel fluorinated compounds. One such compound of interest is this compound (CAS No. 4284-09-7). This guide provides a comprehensive overview of its material safety data, offering critical insights for its safe handling and application. While a complete, publicly available Safety Data Sheet (SDS) with comprehensive GHS classifications and toxicological data remains elusive in readily accessible databases, this whitepaper synthesizes available information from chemical suppliers and related compounds to offer the most thorough safety profile possible.
Chemical and Physical Identity
Understanding the fundamental properties of a compound is the bedrock of a robust safety protocol. This compound is a highly fluorinated aromatic compound.[1]
| Property | Value | Source |
| Chemical Name | This compound | [2][3][4] |
| CAS Number | 4284-09-7 | [2][3][4] |
| Molecular Formula | C₇ClF₇ | [3][4] |
| Molecular Weight | 252.52 g/mol | [3][4] |
Its structure, characterized by a trifluoromethyl group and extensive fluorination on the benzene ring, suggests high thermal stability and chemical resistance, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[1]
Hazard Identification and Precautionary Measures
While a comprehensive GHS classification is not widely published, preliminary hazard statements from suppliers indicate that this compound is an irritant.[5]
-
Causes skin irritation.
-
Causes serious eye irritation. [5]
Based on the known hazards of structurally similar halogenated aromatic compounds, a cautious approach assuming a higher level of hazard is warranted. The following precautionary workflow is essential for minimizing risk.
Caption: A logical workflow for mitigating hazards associated with this compound.
First-Aid and Emergency Response Protocols
In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are based on best practices for handling skin and eye irritants.
Exposure Response Protocol
In Case of Eye Contact:
-
Immediate Irrigation: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove Contact Lenses: If present and easy to do, remove contact lenses.
-
Seek Medical Attention: Promptly seek professional medical evaluation.
In Case of Skin Contact:
-
Remove Contaminated Clothing: Immediately remove all contaminated clothing and shoes.
-
Wash Thoroughly: Wash the affected skin area with soap and plenty of water for at least 15 minutes.
-
Seek Medical Attention: If skin irritation persists, seek medical attention.
In Case of Inhalation:
-
Move to Fresh Air: Remove the individual from the area of exposure to fresh air.
-
Monitor Breathing: If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.
-
Seek Medical Attention: Seek immediate medical attention.
In Case of Ingestion:
-
Do Not Induce Vomiting: Unless directed to do so by medical personnel.
-
Rinse Mouth: Rinse mouth with water.
-
Seek Medical Attention: Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: A flowchart outlining the immediate steps for emergency response to exposure.
Handling, Storage, and Disposal Considerations
The principles of safe laboratory practice are paramount when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Fire-Fighting and Accidental Release Measures
Due to the lack of specific data for this compound, guidance is drawn from related fluorinated and chlorinated aromatic compounds.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Evacuate Area: Ensure adequate ventilation and evacuate unnecessary personnel.
-
Control Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Clean-Up: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Personal Protection: Wear appropriate PPE during cleanup.
Conclusion
While a comprehensive and publicly accessible Material Safety Data Sheet for this compound is not yet available, the existing information on its identity and preliminary hazard warnings, combined with established safety protocols for similar chemical classes, provides a solid foundation for its safe use in a research and development setting. A conservative approach that prioritizes engineering controls, appropriate personal protective equipment, and adherence to standard laboratory safety procedures is essential for mitigating potential risks. As more data becomes available, this guide will be updated to reflect the most current safety and handling information.
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A Comprehensive Technical Guide to the Thermal Stability of Fluorinated Benzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated benzotrifluorides represent a cornerstone in modern medicinal chemistry and materials science, prized for their unique physicochemical properties that impart enhanced metabolic stability, lipophilicity, and binding affinity to active molecules.[1][2][3] Central to their widespread utility is their exceptional thermal stability, a critical attribute for drug manufacturing, formulation, and long-term storage. This in-depth technical guide provides a comprehensive exploration of the thermal stability of fluorinated benzotrifluorides, elucidating the fundamental principles governing their robust nature, the factors influencing their decomposition, and the analytical methodologies for their characterization.
Introduction: The Significance of Fluorinated Benzotrifluorides
The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules has become a powerful strategy in drug discovery and materials science.[2][3] The benzotrifluoride scaffold, in particular, serves as a versatile building block for creating complex molecules with applications in pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, a potent electron-withdrawing entity, profoundly influences the chemical reactivity, stability, and biological activity of the parent molecule.[1] In pharmaceutical research, this often translates to improved metabolic stability and better drug-receptor interactions.[1] The inherent thermal robustness of these compounds is a key enabling feature, ensuring their integrity through various chemical transformations and processing conditions.[4]
The Bedrock of Stability: The Carbon-Fluorine Bond
The remarkable thermal stability of fluorinated benzotrifluorides is fundamentally rooted in the exceptional strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[5] This exceptional strength arises from several factors:
-
High Electronegativity of Fluorine: Fluorine is the most electronegative element, creating a highly polarized C-F bond with significant ionic character (Cδ+—Fδ−).[5][6] The resulting electrostatic attraction between the partial positive charge on the carbon and the partial negative charge on the fluorine atom contributes significantly to the overall bond strength.[5][7]
-
Short Bond Length: The C-F bond is typically short (around 1.35 Å), a consequence of its partial ionic character and the small atomic radius of fluorine.[5][8] This short bond length further enhances its strength.
-
Geminal Bond Strengthening: As more fluorine atoms are attached to the same carbon, as in the trifluoromethyl group, the C-F bonds become even stronger and shorter.[5] This is due to the increasing positive partial charge on the carbon atom, which enhances the electrostatic interactions with the fluorine atoms.[5]
This inherent stability of the C-F bond means that fluorinated compounds exhibit high resistance to thermal degradation, oxidation, and hydrolysis.[6]
Factors Influencing the Thermal Stability of Fluorinated Benzotrifluorides
While the C-F bond provides a high baseline of stability, the overall thermal robustness of a fluorinated benzotrifluoride molecule is influenced by several factors:
-
Degree and Position of Fluorination: Increasing the number of fluorine substituents on the aromatic ring generally enhances thermal stability. Hexafluorobenzene, for instance, is known for its excellent thermal stability, with pyrolysis occurring at temperatures above 850 °C in a platinum reactor.[9][10][11] The positions of the fluorine atoms also play a role, influencing the overall electronic distribution and bond strengths within the molecule.
-
Nature of Other Substituents: The presence of other functional groups on the aromatic ring can either enhance or diminish thermal stability. Electron-withdrawing groups can further stabilize the molecule, while electron-donating groups might provide reactive sites for decomposition to initiate.
-
Intermolecular Interactions: In the solid state, intermolecular forces such as dipole-dipole interactions and crystal packing can influence the energy required to initiate thermal decomposition.
Mechanisms of Thermal Decomposition
Under sufficiently high temperatures, even the robust C-F bond can be cleaved. The thermal decomposition of fluorinated benzotrifluorides can proceed through several pathways, often involving the generation of highly reactive radical species. While specific mechanisms are complex and dependent on the exact molecular structure and conditions, some general principles apply:
-
Homolytic C-F Bond Cleavage: This is a high-energy process that initiates radical chain reactions.
-
Elimination of Hydrogen Fluoride (HF): In molecules containing both hydrogen and fluorine, the elimination of HF is a potential decomposition pathway, particularly at elevated temperatures.[12]
-
Rearrangement and Fragmentation: The initial radical species can undergo complex rearrangements and fragment into smaller, more volatile compounds. Pyrolysis of hexafluorobenzene, for example, can yield products like octafluorotoluene and decafluorobiphenyl.[11]
The trifluoromethyl group itself is generally considered stable, but under harsh conditions, it can undergo decomposition.[13]
Experimental Evaluation of Thermal Stability
A suite of thermoanalytical techniques is employed to quantitatively assess the thermal stability of fluorinated benzotrifluorides. These methods provide critical data for establishing safe operating temperatures, predicting shelf life, and understanding decomposition kinetics.
Key Analytical Techniques
-
Thermogravimetric Analysis (TGA): TGA is the workhorse for determining thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14] Key parameters obtained from a TGA curve include the onset temperature of decomposition (Td) and the temperature of maximum decomposition rate (Tmax).[14]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[15][16] It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing a comprehensive thermal profile of the compound.[15][16]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique is used to identify the products of thermal decomposition. The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[17][18]
Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a novel fluorinated benzotrifluoride.
Caption: Experimental workflow for thermal stability analysis.
Detailed Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorinated benzotrifluoride sample into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from room temperature to a temperature above the final decomposition, e.g., 25 °C to 600 °C.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of mass loss (from the peak of the first derivative of the TGA curve).
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating/Cooling Program:
-
Heat from 25 °C to a temperature above the melting point at 10 °C/min.
-
Cool to 25 °C at 10 °C/min.
-
Reheat to a temperature above the decomposition temperature at 10 °C/min.
-
-
-
Data Analysis: Analyze the resulting heat flow curve to identify the melting point (endothermic peak) and any exothermic events that may indicate decomposition.
Data Summary: Thermal Properties of Representative Benzotrifluorides
The following table summarizes the thermal properties of benzotrifluoride and related compounds, illustrating the impact of fluorination on thermal stability.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Decomposition Onset (Td) (°C) | Reference |
| Benzotrifluoride | C6H5CF3 | -29 | 102 | > 450 (in N2) | [4][19] |
| Hexafluorobenzene | C6F6 | 5 | 80-82 | > 600 (in N2) | [9][20] |
| Qx-PhF | C51H40F2N2O2S2 | - | - | 323 | [21] |
| Qx-PhCl | C51H40Cl2N2O2S2 | - | - | 318 | [21] |
| Qx-PhBr* | C51H40Br2N2O2S2 | 286 | - | 328 | [21] |
*Note: Qx-PhHal are complex quinoxaline-based non-fullerene acceptors containing fluorinated phenyl groups, included to demonstrate the high thermal stability of complex fluorinated organic molecules.
Conclusion and Future Perspectives
Fluorinated benzotrifluorides are a class of compounds defined by their exceptional thermal stability, a direct consequence of the unique strength of the carbon-fluorine bond. This inherent robustness is a critical enabler of their widespread application in drug development and materials science, allowing for their incorporation into a diverse array of molecular architectures and their survival through demanding synthetic and processing conditions. A thorough understanding of their thermal properties, achieved through a combination of thermoanalytical techniques such as TGA and DSC, is paramount for ensuring product quality, safety, and efficacy. As the demand for advanced pharmaceuticals and materials continues to grow, the rational design of new fluorinated benzotrifluorides with tailored thermal profiles will remain a key area of research, pushing the boundaries of what is possible in modern chemistry.
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- Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. (n.d.). ResearchGate.
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Methodological & Application
Application Notes and Protocols: The Strategic Utility of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride in Advanced Organic Synthesis
Foreword: Unveiling a Versatile Fluorinated Building Block
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—are highly sought after.[1] Within the arsenal of fluorinated building blocks, 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS No. 4284-09-7) emerges as a particularly versatile and powerful reagent.[2][3] Its dense functionalization with both a trifluoromethyl group and a polyfluoroaromatic ring presents a unique platform for constructing complex molecular architectures.
This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. We will move beyond simple cataloging of reactions to dissect the underlying electronic principles that govern its utility. Detailed, field-tested protocols are provided to empower researchers in pharmaceutical and agrochemical development to leverage this potent building block in their synthetic campaigns.
Part 1: Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dictated by the powerful electron-withdrawing nature of its substituents. The trifluoromethyl (-CF₃) group and the four fluorine atoms inductively withdraw electron density from the aromatic ring, rendering it highly electrophilic.[4] This profound electron deficiency is the primary driver for its two main modes of reactivity: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.
The chlorine atom serves as a versatile handle. It is an excellent leaving group in SₙAr reactions and the primary site for oxidative addition in palladium-catalyzed cross-coupling cycles, offering an orthogonal point of reactivity compared to the more inert C-F bonds under many conditions.
Caption: Electronic activation of the this compound ring.
Part 2: Application in Nucleophilic Aromatic Substitution (SₙAr)
The pronounced electrophilicity of the ring makes it an exceptional substrate for Nucleophilic Aromatic Substitution (SₙAr). This reaction pathway provides a transition-metal-free method for forming C-O, C-N, and C-S bonds.[5]
Causality and Regioselectivity
The SₙAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is crucial and is greatly enhanced by the presence of electron-withdrawing groups ortho and para to the site of nucleophilic attack.[8] In this compound, the chlorine atom at C3 and the fluorine atom at C5 are meta to the powerful -CF₃ group, while the fluorine atoms at C2, C4, and C6 are ortho or para. While C-F bonds can be displaced, the C-Cl bond is generally more labile under SₙAr conditions with common nucleophiles, making the C3 position the most probable site of substitution.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Protocol: Synthesis of a Polyfluorinated Aniline Derivative
This protocol details the synthesis of 3-amino-2,4,5,6-tetrafluorobenzotrifluoride, a valuable intermediate for further functionalization. The methodology is adapted from standard procedures for SₙAr on polyhalogenated aromatics.[9]
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (25-28%, 10.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, dissolve this compound (e.g., 2.53 g, 10 mmol) in DMSO (20 mL).
-
Addition of Nucleophile: To the stirred solution, add aqueous ammonia (e.g., 6.8 mL, 100 mmol).
-
Reaction Conditions: Securely seal the vessel and heat the reaction mixture to 80 °C. Maintain this temperature with vigorous stirring for 12-16 hours. Rationale: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. DMSO is an excellent polar aprotic solvent that can solvate the cation of the nucleophile, increasing its reactivity.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Rationale: The water washes remove residual DMSO and ammonia, while the brine wash helps to remove dissolved water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 3-amino-2,4,5,6-tetrafluorobenzotrifluoride.
Data Summary: Representative SₙAr Transformations
| Nucleophile (Nu⁻) | Reagent Example | Typical Solvent | Product Functional Group |
| Alkoxide (RO⁻) | Sodium Methoxide | Methanol, THF | Aryl Ether |
| Thiolate (RS⁻) | Sodium Thiomethoxide | DMF, DMSO | Aryl Thioether |
| Amine (R₂NH) | Pyrrolidine | DMSO, NMP | Aryl Amine |
| Hydroxide (OH⁻) | Potassium Hydroxide | DMSO, Dioxane/H₂O | Phenol |
Part 3: Application in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for the formation of C-C bonds.[10] this compound is an excellent substrate for these transformations, primarily leveraging the reactivity of the C-Cl bond.
Causality and Selectivity
The mechanism of reactions like the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11] The initial, and often rate-determining, step is the oxidative addition of the aryl halide to a Pd(0) complex. The C-Cl bond has a lower bond dissociation energy than the C-F bonds on the ring, making it significantly more susceptible to oxidative addition. This provides excellent chemoselectivity, allowing for the specific functionalization at the C3 position while leaving the four C-F bonds intact for potential subsequent transformations.[12]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
Toluene
-
Water
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (e.g., 505 mg, 2.0 mmol), the arylboronic acid (e.g., 365 mg, 2.4 mmol), and potassium phosphate (849 mg, 4.0 mmol).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (9 mg, 0.04 mmol) and SPhos (33 mg, 0.08 mmol) in a small amount of toluene. Stir for 10 minutes. Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes the formation of the active Pd(0) species and facilitates the oxidative addition and reductive elimination steps.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with an inert atmosphere (Argon or Nitrogen) three times. Add the catalyst solution to the flask, followed by toluene (10 mL) and water (1 mL).
-
Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude biaryl product can be purified by flash column chromatography.
Data Summary: Potential Cross-Coupling Partners
| Coupling Reaction | Organometallic Reagent | Bond Formed | Key Advantage |
| Suzuki-Miyaura | R-B(OR)₂ | C(sp²)-C(sp²) | High functional group tolerance, commercially available reagents |
| Stille | R-Sn(Bu)₃ | C(sp²)-C(sp²) | Tolerant of steric hindrance, mild conditions |
| Sonogashira | R-C≡CH | C(sp²)-C(sp) | Direct synthesis of aryl alkynes |
| Buchwald-Hartwig | R₂NH | C(sp²)-N | Powerful method for C-N bond formation |
Part 4: Gateway to Bioactive Molecules
The true value of this compound lies in its ability to serve as a scaffold for molecules of biological significance. The products derived from the SₙAr and cross-coupling reactions are themselves valuable intermediates. For example, the polyfluorinated anilines and biaryls can be further elaborated into active pharmaceutical ingredients (APIs) or agrochemicals.[13] The dense fluorination pattern is a known toxophore in many pesticides and can enhance the metabolic stability and cell permeability of drug candidates.[14]
Caption: Synthetic workflow from the core building block to complex bioactive molecules.
Conclusion
This compound is more than just a fluorinated solvent or intermediate; it is a strategic tool for molecular construction. Its well-defined reactivity, governed by the powerful electronic effects of its substituents, allows for selective functionalization through both nucleophilic substitution and transition-metal-catalyzed cross-coupling. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for incorporating this versatile building block into their synthetic programs, accelerating the discovery of novel pharmaceuticals and agrochemicals.
References
- Chemate C., Ltd. (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis.
- Yuan, M., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry. (Note: A general reference on the topic, specific synthesis from the target molecule is illustrative).
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Shen, X., et al. (2014). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters, 16(24), 6448-6451. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7374, 3-Chlorobenzotrifluoride.
- PrepChem. (n.d.). Synthesis of 3-chloro-4,5-difluorobenzotrifluoride.
- Curran, D. P., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Chemistry. (A general reference for BTF derivatives).
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Park, S., et al. (2021).
- Barattini, E., et al. (2005). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Osaka University, Collection of Unusual Catalytic Reactions.
- Iwaya, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 166-179. [Link]
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- ResearchGate. (n.d.). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles.
- Zhu, J., et al. (2019). Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine ([18F]SiFA-OTz) for rapid tetrazine-based 18F-radiolabeling. RSC Advances, 9(34), 19575-19579. [Link]
- Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g.
- Kumar, A., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 20(12), 22009-22021. [Link]
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Application Note & Protocols: The Strategic Use of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride in the Synthesis of Advanced Agrochemicals
Introduction: Meeting Modern Agricultural Demands with Fluorinated Chemistry
The global agrochemical industry is under constant pressure to develop new active ingredients that offer improved efficacy, enhanced crop safety, and a better environmental profile to combat growing pest resistance and evolving regulatory standards.[1] A key strategy in modern chemical design is the incorporation of fluorine atoms and fluorinated moieties into bioactive molecules.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for modulating a molecule's physicochemical properties.[3] Its introduction can significantly enhance lipophilicity, which improves transport across biological membranes, and increase metabolic stability by blocking enzymatic degradation at otherwise susceptible positions.[3][4]
This guide focuses on 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7), a highly versatile and reactive fluorinated building block.[5][6] Its polysubstituted aromatic ring, featuring a trifluoromethyl group, four fluorine atoms, and a single chlorine atom, presents a unique platform for constructing complex molecular architectures. The strong electron-withdrawing nature of the perfluoroalkyl and fluoro substituents activates the aromatic ring for key chemical transformations, making it an ideal starting material for next-generation pesticides.
Physicochemical Properties & Strategic Reactivity
The utility of this compound in synthesis stems directly from its electronic structure. The cumulative electron-withdrawing effect of the seven fluorine atoms renders the benzene ring highly electron-deficient. This property deactivates the ring towards electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom, being the most labile of the halogens on the ring in many contexts, serves as an excellent leaving group for the introduction of nucleophiles.
| Property | Value | Reference |
| CAS Number | 4284-09-7 | [6] |
| Molecular Formula | C₇ClF₇ | [6] |
| Molecular Weight | 252.52 g/mol | [6] |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | ~140-142 °C | N/A |
Expert Insight: The Rationale of SNAr Reactivity
The choice of this substrate is a deliberate one for a synthetic chemist. The perfluorinated ring acts as a powerful "electron sink," stabilizing the negative charge of the intermediate Meisenheimer complex formed during an SNAr reaction. This stabilization dramatically lowers the activation energy for the reaction compared to a non-fluorinated chlorobenzene, allowing substitutions to occur under milder conditions. This is the foundational principle that makes this building block so valuable.
Caption: Logical flow of the SNAr reaction mechanism.
Application Focus: Synthesis of a Core Moiety for Diamide Insecticide Analogues
Modern insecticides such as chlorantraniliprole and cyantraniliprole have demonstrated exceptional efficacy by targeting insect ryanodine receptors.[7][8][9] A common structural feature in many advanced agrochemicals is a substituted aromatic ring linked to a heterocyclic system. Here, we present a protocol for a foundational SNAr reaction, coupling this compound with a model amine nucleophile, 2-amino-5-chloro-N,3-dimethylbenzamide. This reaction forms a key diarylamine intermediate, which can be further elaborated to produce novel analogues of diamide insecticides.
Caption: Experimental workflow for the synthesis of a key agrochemical intermediate.
Detailed Experimental Protocol
Protocol 4.1: Synthesis of 2-((2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl)amino)-5-chloro-N,3-dimethylbenzamide
This protocol details the nucleophilic aromatic substitution of the chlorine atom from this compound with an aminobenzamide derivative.
Materials and Reagents
| Reagent | CAS No. | M.W. | Amount | Mmol | Eq. |
| This compound | 4284-09-7 | 252.52 | 2.53 g | 10.0 | 1.0 |
| 2-amino-5-chloro-N,3-dimethylbenzamide | 201755-33-3 | 212.65 | 2.34 g | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | - | - |
| Brine (Saturated NaCl solution) | N/A | N/A | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 10 g | - | - |
Safety Precautions
-
Handling: Conduct all operations within a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10][11]
-
Reactivity: The reaction is exothermic. Maintain controlled temperature during reagent addition. DMF is a combustible liquid and an irritant. Avoid inhalation and skin contact.[12]
-
Waste: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-chloro-N,3-dimethylbenzamide (2.34 g, 11.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Begin stirring to create a suspension.
-
Reactant Addition: Slowly add this compound (2.53 g, 10.0 mmol) to the suspension at room temperature via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature and stir vigorously under a nitrogen atmosphere for 6-8 hours.
-
Scientist's Note: The choice of DMF as a solvent is critical. It is a polar aprotic solvent that effectively solvates the potassium carbonate, increasing the nucleophilicity of the amine. The 80 °C temperature provides sufficient thermal energy to overcome the activation barrier without causing significant degradation of the starting materials.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting benzotrifluoride (visualized with a UV lamp) indicates reaction completion.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 150 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Scientist's Note: Pouring the reaction mixture into water precipitates the organic product and dissolves the inorganic salts (K₂CO₃, KCl). The subsequent extraction with ethyl acetate transfers the desired product into the organic phase.
-
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Dry under high vacuum.
Characterization and Data
The identity and purity of the synthesized diarylamine intermediate should be confirmed using standard analytical techniques.
| Analysis | Expected Outcome |
| Appearance | Off-white to light yellow solid |
| Yield | 75-85% (Hypothetical) |
| Purity (LC-MS) | >95% |
| ¹H NMR | Peaks corresponding to both aromatic rings and N-H coupling |
| ¹⁹F NMR | Signals characteristic of the tetrafluoro and trifluoromethyl groups |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 429.08 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Incomplete Reaction | 1. Insufficient temperature or reaction time.2. Ineffective base or wet reagents/solvent. | 1. Increase temperature to 90-100 °C or extend reaction time.2. Use freshly dried K₂CO₃ and ensure anhydrous DMF is used. |
| Formation of Multiple Byproducts | 1. Reaction temperature too high.2. Competitive reaction at other sites (less likely). | 1. Reduce reaction temperature to 60-70 °C and increase reaction time.2. Confirm the structure of byproducts by MS to understand side reactions. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the chromatography eluent. Consider a different solvent system (e.g., Dichloromethane/Methanol). |
Conclusion
This compound is a powerful and strategically designed intermediate for modern agrochemical synthesis. Its highly activated aromatic system allows for efficient and selective functionalization via Nucleophilic Aromatic Substitution, providing a robust entry point to complex molecular scaffolds. The protocol detailed herein demonstrates a practical and scalable method for creating key diarylamine intermediates, paving the way for the discovery and development of novel, high-performing crop protection agents. The principles of its reactivity can be extended to a wide range of nucleophiles, underscoring its versatility and importance in the synthetic chemist's toolbox.
References
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- Dakenchem. (n.d.). The Importance of Fluorinated Intermediates: Focus on 3-Chloromethyl-benzotrifluoride. Dakenchem.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzotrifluoride (CAS 98-08-8)
- Lv, M., et al. (2024). From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry.
- ResearchGate. (n.d.). The structures of Chlorantraniliprole and Cyantraniliprole.
- Jeschke, P. (2023). Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- CN104945119A. (n.d.). Method for synthesizing chlorantraniliprole.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). Structures of chlorantraniliprole and cyantraniliprole.
- Wang, Z., et al. (2021).
- Wollberg, J. D., & Macheleid, J. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7), 3065-3087.
- Guidechem. (n.d.).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chlorobenzotrifluoride. Fisher Scientific.
- ChemicalBook. (n.d.).
- Fisher Scientific. (2025). SAFETY DATA SHEET - p-Chloro-a,a,a-trifluorotoluene. Fisher Scientific.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
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Application Notes & Protocols: 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride as a Strategic Fluorinated Intermediate
Introduction: The Strategic Value of Polysubstituted Fluorinated Aromatics
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated building blocks are indispensable. The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into organic molecules can profoundly enhance critical properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS No. 4284-09-7) has emerged as a highly valuable and versatile intermediate, offering a unique combination of reactive sites and activating groups on a stable aromatic core.
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, underlying reaction mechanisms, and practical, field-proven protocols for its application. The content is tailored for researchers, chemists, and process development scientists engaged in the synthesis of complex, high-value molecules.
Physicochemical & Spectroscopic Data
A thorough understanding of a reagent's physical properties is critical for its safe handling, reaction setup, and purification. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 4284-09-7 | [3] |
| Molecular Formula | C₇ClF₇ | [3] |
| Molecular Weight | 252.52 g/mol | [3] |
| Appearance | Colorless to almost colorless liquid | [4] |
| Boiling Point | 118-121 °C (lit.) | [4] |
| Density | 1.609 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.436 (lit.) | [5] |
| Flash Point | >230 °F (>110 °C) | [4] |
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthetic utility of this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and thus react with electrophiles. However, the powerful electron-withdrawing effects of the four fluorine atoms and the trifluoromethyl group render the benzotrifluoride ring highly electron-deficient (electrophilic).[6][7] This electronic profile dramatically activates the ring for attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group (in this case, the chlorine atom), breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The negative charge of this intermediate is effectively delocalized by the ortho and para electron-withdrawing fluorine and trifluoromethyl substituents.
-
Elimination: The aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the substituted product.
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[6] The high electronegativity of fluorine makes the C-F bond strong; however, in the context of SNAr, fluorine is an excellent activator and its bond is not typically cleaved in this specific substrate, where the C-Cl bond is the designated leaving group site.
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Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block
An In-Depth Guide to the Synthetic Utility of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
This compound (CAS 4284-09-7) is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical, agrochemical, and advanced materials sectors.[1] Its structure is characterized by a highly electron-deficient aromatic ring, a consequence of five strongly electron-withdrawing fluorine atoms and a powerful trifluoromethyl (CF₃) group. This unique electronic profile imparts exceptional thermal stability and activates the molecule for a range of chemical transformations not readily accessible with less fluorinated analogues.[2]
The primary sites of reactivity on this molecule are the carbon-chlorine bond, the para-fluorine atom, and, under specific conditions, the robust trifluoromethyl group.[3] The pronounced electron deficiency of the benzene ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), while the C-Cl bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions. More advanced methodologies have also enabled selective transformations of the CF₃ group, further expanding its synthetic utility.[3][4][5]
This guide provides an in-depth exploration of the key derivatization reactions of this compound, offering detailed mechanistic insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The defining characteristic of highly fluorinated aromatic compounds is their susceptibility to nucleophilic attack.[2] The cumulative inductive effect of the fluorine and trifluoromethyl substituents polarizes the ring carbons, rendering them highly electrophilic and primed for substitution reactions.
Mechanistic Rationale: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on this substrate proceeds via the classical two-step addition-elimination mechanism.[6] A nucleophile attacks the electron-deficient ring at a carbon bearing a leaving group (Cl or F), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of a halide ion. While both chlorine and fluorine can act as leaving groups, fluorine is often more readily displaced in polyfluorinated systems due to the high polarization of the C-F bond.[2] Regioselectivity is typically observed, with substitution often favoring the position para to the trifluoromethyl group.
Caption: Generalized SNAr Addition-Elimination Mechanism.
Application Protocol 1: Amination via SNAr
This protocol details the substitution of a halide with an amine, a crucial transformation for introducing nitrogen-containing functionalities common in bioactive molecules. A similar reaction is well-documented for the analogous compound 3-Chloro-2,4,5,6-tetrafluoropyridine.[7]
Objective: To synthesize an amino-substituted tetrafluorobenzotrifluoride derivative.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., Butylamine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Protocol:
-
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous K₂CO₃ (1.5 eq) and anhydrous DMF to create a stirrable slurry (approx. 0.2 M concentration).
-
Nucleophile Introduction: Add the amine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Causality Note: K₂CO₃ acts as a base to neutralize the HCl formed in situ, driving the reaction to completion. Anhydrous conditions prevent side reactions with water.
-
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Causality Note: The aqueous washes remove residual DMF and inorganic salts. The bicarbonate wash removes any acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired aminated product.
Application Protocol 2: Alkoxylation
This protocol describes the synthesis of aryl ethers by reacting the substrate with an alkoxide. Such reactions are well-established for polyfluorobenzenes.[2]
Objective: To synthesize an alkoxy-substituted tetrafluorobenzotrifluoride.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alcohol of choice (e.g., Methanol, Benzyl alcohol), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Step-by-Step Protocol:
-
Alkoxide Formation: In a dry, three-neck flask under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Slowly add the desired alcohol (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the sodium alkoxide.
-
Causality Note: NaH is a strong base that deprotonates the alcohol to generate the highly nucleophilic alkoxide. This step is exothermic and produces hydrogen gas; careful, slow addition is critical.
-
-
Substrate Addition: Cool the alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.
| Reaction Type | Typical Nucleophile | Solvent | Base | Expected Product |
| Amination | R¹R²NH | DMF, DMSO | K₂CO₃, Et₃N | Amino-tetrafluorobenzotrifluoride |
| Alkoxylation | R-OH | THF, DMF | NaH, K₂CO₃ | Alkoxy-tetrafluorobenzotrifluoride |
| Thiolation | R-SH | DMF | K₂CO₃ | Thioether-tetrafluorobenzotrifluoride |
| Hydroxylation | NaOH, KOH | Dioxane/H₂O | (Reagent) | Hydroxy-tetrafluorobenzotrifluoride |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond provides a robust handle for forming new carbon-carbon bonds via transition metal catalysis. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems enable efficient coupling.
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
Reactions like the Suzuki-Miyaura and Sonogashira couplings proceed through a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Application Protocol 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.[8]
Objective: To synthesize a biaryl or alkyl-aryl derivative via C-C bond formation.
Materials:
-
This compound
-
Aryl- or alkylboronic acid or ester (1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Protocol:
-
Reactor Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and K₃PO₄ (3.0 eq).
-
Solvent Degassing: Add the dioxane/water solvent mixture. Degas the solution thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality Note: Oxygen can oxidize and deactivate the Pd(0) catalyst. Efficient degassing is crucial for reproducible results and high yields. The base is essential for the transmetalation step.
-
-
Reaction: Heat the mixture under a nitrogen or argon atmosphere to 90-100 °C. Monitor the reaction by GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.
Application Protocol 4: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[9][10] It typically utilizes a dual catalyst system of palladium and copper(I).[9]
Objective: To introduce an alkyne moiety at the 3-position.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous (as solvent and base)
Step-by-Step Protocol:
-
Reactor Setup: In a Schlenk flask under argon, dissolve this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in anhydrous Et₃N.
-
Degassing: Degas the solution with a brief stream of argon.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) via syringe.
-
Causality Note: The amine serves as both the solvent and the base required to neutralize the HCl byproduct and facilitate the formation of the copper acetylide intermediate.[9] The reaction must be anaerobic to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-24 hours. Monitor by TLC.
-
Work-up and Purification: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in diethyl ether and filter through Celite to remove salts. Concentrate the filtrate and purify the crude product by column chromatography.
| Coupling Type | Coupling Partner | Catalyst System | Base | Typical Solvent |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | Et₃N, THF |
Part 3: Transformations of the Trifluoromethyl Group
While the CF₃ group is known for its high stability, its selective C-F functionalization represents a modern frontier in organofluorine chemistry.[3][11] These transformations provide access to valuable difluoroalkyl motifs.
Mechanistic Rationale: Single-Electron Transfer and Radical Intermediates
Transforming the CF₃ group often requires overcoming the high C-F bond energy.[5] A prominent strategy involves a single-electron transfer (SET) to the electron-deficient benzotrifluoride, generating a transient radical anion.[3] This species can readily eliminate a fluoride ion to produce a difluoromethyl radical (Ar-CF₂•). This highly reactive radical can then be trapped by a hydrogen atom source or other radical acceptors to form new C-H or C-C bonds.[3][4]
Caption: Pathway for Reductive Hydrodefluorination of a CF₃ Group.
Application Protocol 5: Photoreductive Hydrodefluorination
This protocol provides a conceptual framework for the partial reduction of a CF₃ group to a CF₂H group, based on modern photocatalytic methods.[3][4] The CF₂H moiety is a valuable isostere for ethers and a lipophilic hydrogen bond donor.[3]
Objective: To selectively convert the Ar-CF₃ group to Ar-CF₂H.
Conceptual Protocol:
-
Materials:
-
This compound
-
Photocatalyst (e.g., an iridium or organic dye sensitizer)
-
Electron donor (e.g., Hantzsch ester or an amine like triethylamine)
-
Hydrogen atom source (often the solvent, like isopropanol, or an additive)
-
Lithium salt (e.g., LiI, as an optional promoter)[4]
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
-
Procedure:
-
In a quartz reaction vessel, combine the substrate (1.0 eq), photocatalyst (1-5 mol%), electron donor (2.0-3.0 eq), and any additives.
-
Dissolve the components in the degassed solvent.
-
Irradiate the stirring solution with a suitable light source (e.g., blue LEDs) at room temperature.
-
Causality Note: The photocatalyst absorbs light and enters an excited state, enabling it to facilitate the single-electron transfer from the donor to the benzotrifluoride substrate. The lithium salt can interact with the fluorine atoms, promoting the electron transfer and subsequent defluorination.[4]
-
Monitor the reaction by ¹⁹F NMR or GC-MS until the desired conversion is achieved.
-
Work-up would typically involve removing the solvent, followed by an extractive procedure and chromatographic purification to isolate the Ar-CF₂H product.
-
Conclusion
This compound is a remarkably versatile platform for chemical synthesis. Its derivatization is governed by predictable, yet distinct, reactivity at its three key sites. Mastery of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and selective C-F bond activation unlocks access to a vast chemical space of highly functionalized fluorinated molecules, empowering innovation in drug discovery, crop protection, and materials science. The protocols and insights provided herein serve as a robust foundation for researchers aiming to harness the full synthetic potential of this valuable building block.
References
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. National Center for Biotechnology Information.
- Photoreduction of Trifluoromethyl Group: Lithium Ion Assisted Fluoride-Coupled Electron Transfer from EDA Complex. PubMed.
- Reactions of Polyfluorobenzenes With Nucleophilic Reagents. National Center for Biotechnology Information.
- The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.
- Selective C–F Functionalization of Unactivated Trifluoromethylarenes. National Center for Biotechnology Information.
- C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. PubMed.
- Sonogashira coupling. Wikipedia.
- Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine ([18F]SiFA-OTz) for rapid tetrazine-based 18F-radiolabeling. Royal Society of Chemistry.
- (PDF) Derivatization reactions and reagents for gas chromatography analysis. ResearchGate.
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate.
- Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate.
- Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Center for Biotechnology Information.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information.
- Development of 4-Chloro-3,5-dinitrobenzotrifluoride Derivatization and Ultrahigh-performance Liquid Chromatography Method for Determination of 20 Free Amino Acids in Mature Vinegar. Asian Journal of Chemistry.
- Reactions of Aromatic Compounds. University of Calgary.
- Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube.
- Reactions of Chlorine Atoms with a Series of Aromatic Hydrocarbons. ResearchGate.
- 15.6: Polycyclic Aromatic Compounds. Chemistry LibreTexts.
- Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreduction of Trifluoromethyl Group: Lithium Ion Assisted Fluoride-Coupled Electron Transfer from EDA Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. guidechem.com [guidechem.com]
- 8. scispace.com [scispace.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Application Notes & Protocols: Leveraging 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride as a High-Performance Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Niche Solvent for Demanding Synthetic Challenges
In the landscape of modern organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a chemical transformation. While common solvents serve a broad range of applications, specialized reactions often demand a medium with a unique profile of stability, inertness, and solvency. 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CTFB) is a highly fluorinated aromatic compound emerging as a specialty solvent for such demanding applications.[1]
Its structure, a benzene ring heavily substituted with electron-withdrawing fluorine atoms, a trifluoromethyl group, and a chlorine atom, imparts exceptional thermal stability and chemical resistance.[1] These characteristics make CTFB an ideal medium for reactions requiring high temperatures or involving highly reactive reagents where solvent participation is detrimental. Furthermore, its fluorinated nature creates a unique solubility profile, positioning it as a valuable tool in fluorous chemistry and for the synthesis of complex fluorinated molecules often targeted in pharmaceutical and agrochemical research.[2][3][4] This document provides a comprehensive guide to the properties, safe handling, and practical application of CTFB as a high-performance solvent.
Physicochemical & Safety Profile
Understanding the fundamental properties of a solvent is paramount for its effective and safe implementation. CTFB is characterized by its high density and specific thermal properties. A summary of its key physicochemical data is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4284-09-7 | [5][6][7][8][9] |
| Molecular Formula | C₇ClF₇ | [7][8] |
| Molecular Weight | 252.52 g/mol | [7][8] |
| Boiling Point | ~137 °C | [9] |
| Appearance | Data not widely published; related compounds are colorless liquids. | |
| Purity | >98.0% (GC) available commercially. | [9] |
Note: As a specialty chemical, extensive physical property data is not always available in centralized public databases. Always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for the most accurate information.[7][8]
Environmental, Health, and Safety (EHS) Considerations
Safe handling is the cornerstone of successful laboratory work. While CTFB offers high chemical stability, it requires careful handling in a controlled laboratory environment. The hazard profile indicates it can cause skin and serious eye irritation.[6][9]
Core Safety Protocols:
-
Engineering Controls: Always handle CTFB within a certified chemical fume hood to prevent inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: Wear a flame-retardant laboratory coat and closed-toe shoes.
-
-
Storage: Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed to prevent moisture ingress and vapor escape.
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Disposal: Dispose of CTFB waste and contaminated materials through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Core Strengths & Rationale for Use
The decision to employ a specialty solvent like CTFB is driven by its ability to overcome challenges that standard solvents cannot.
-
Exceptional Inertness: The electron-deficient nature of the perfluorinated aromatic ring makes CTFB highly resistant to degradation by strong acids, bases, oxidants, and reductants. This allows for a clean reaction environment where the solvent does not participate in side reactions, leading to higher product purity and yield.
-
High Thermal Stability: With a boiling point around 137°C, CTFB is well-suited for reactions that require elevated temperatures to proceed at a reasonable rate, such as certain cross-coupling reactions or nucleophilic aromatic substitutions (SNAr).
-
Unique Solvency for Fluorinated Compounds: In the field of "fluorous chemistry," molecules are often tagged with highly fluorinated ponytails to facilitate purification.[4] CTFB's perfluorinated structure gives it a high affinity for other fluorine-rich compounds, making it an excellent solvent for synthesizing or reacting these molecules, which often exhibit poor solubility in traditional organic solvents.[2][3]
-
Facilitating Modern Synthetic Methods: Many modern catalytic systems, particularly in organometallic chemistry, are sensitive to reactive solvents. The stability and low coordinating ability of CTFB make it a promising medium for such transformations, preventing catalyst deactivation and promoting desired chemical pathways.
Application Protocol: Illustrative Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized procedure for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in pharmaceutical and materials science. CTFB is chosen here for its high boiling point and inertness, which are beneficial for ensuring reaction completion and catalyst stability.
Objective: To couple an aryl halide with an arylboronic acid using a palladium catalyst, with CTFB as the solvent.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, aqueous solution)
-
This compound (CTFB)
-
Standard work-up and purification solvents (e.g., Ethyl Acetate, Brine, MgSO₄)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: Ensure the reaction flask and condenser are oven-dried and cooled under a stream of inert gas (N₂ or Ar) to exclude atmospheric oxygen and moisture.
-
Reagent Addition: To the flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and palladium catalyst (0.01-0.05 eq).
-
Inerting the System: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Add CTFB solvent via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M). Then, add the aqueous base (e.g., 2 M K₂CO₃, 2.0 eq).
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to the desired temperature (e.g., 100-120 °C).
-
Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the ethyl acetate and product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Causality and Trustworthiness: The use of an inert, high-boiling solvent like CTFB ensures that the thermally sensitive palladium catalyst remains active throughout the reaction. The protocol is self-validating by including a standard work-up and purification process, which allows for the isolation and characterization of the final product, confirming the reaction's success. This robust procedure, grounded in established chemical principles, provides a reliable starting point for researchers exploring the utility of CTFB in complex synthesis.
References
- Arctom Scientific. This compound. [Online]. Available: [Link]
- Kovács, L. Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry.
- Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH.
- Alachem Co., Ltd. This compound. [Online]. Available: [Link]
- Laboratorium Discounter. This compound >98.0%(GC) 25g. [Online]. Available: [Link]
- Wikipedia. Organofluorine chemistry. [Online]. Available: [Link]
Sources
- 1. 3-Chloro-2,4,5,6-tetrafluorobenzotrichloride (1350637-05-6) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. combi-blocks.com [combi-blocks.com]
- 6. arctomsci.com [arctomsci.com]
- 7. scbt.com [scbt.com]
- 8. 4284-09-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 9. This compound >98.0%(GC) 25g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]
Application Notes and Protocols for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride in High-Performance Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride in Advanced Polymer Synthesis
This compound is a highly specialized fluorinated aromatic compound.[1] Its unique molecular architecture, characterized by a trifluoromethyl group and a polychlorinated and fluorinated benzene ring, imparts exceptional thermal stability and chemical resistance.[2] These properties make it a valuable building block in the synthesis of high-performance polymers tailored for demanding applications in the aerospace, electronics, and pharmaceutical industries. The incorporation of trifluoromethyl groups into polymer backbones is a well-established strategy to enhance solubility, processability, and thermal stability, while also lowering the dielectric constant and water absorption of the resulting materials. This guide provides detailed protocols for the utilization of this compound in the synthesis of a novel fluorinated poly(arylene ether), a class of high-performance thermoplastics known for their outstanding thermo-oxidative stability.
Core Application: Synthesis of Fluorinated Poly(arylene ether)s
Fluorinated poly(arylene ether)s are a prominent class of high-performance polymers synthesized via nucleophilic aromatic substitution. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group on the benzotrifluoride moiety activates the aromatic ring towards nucleophilic attack, facilitating polymerization. This application note details a two-step process for the synthesis of a high-performance fluorinated poly(arylene ether) using this compound as a key precursor.
Part 1: Synthesis of a Novel Bisphenol Monomer from this compound
The first step involves the conversion of this compound into a di-functional monomer suitable for polycondensation. This is achieved by reacting it with a bisphenol, such as 4,4'-dihydroxybiphenyl, in a nucleophilic aromatic substitution reaction where the chlorine atom is displaced.
Protocol 1: Synthesis of 4,4'-(Heptafluorotoluene-3,1-diyl)bis(oxy)dibiphenol
Objective: To synthesize a novel bisphenol monomer from this compound and 4,4'-dihydroxybiphenyl.
Materials:
-
This compound (C7ClF7)
-
4,4'-Dihydroxybiphenyl
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized water
-
Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Nitrogen/Argon inlet
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus (three-neck flask, Dean-Stark trap, condenser) and purge with argon for 15-20 minutes to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add 4,4'-dihydroxybiphenyl (2 equivalents) and anhydrous potassium carbonate (2.2 equivalents).
-
Solvent Addition: Add anhydrous DMAc and toluene (in a 2:1 v/v ratio) to the flask.
-
Azeotropic Dehydration: Heat the mixture to reflux (approximately 140-150 °C) and allow the toluene-water azeotrope to collect in the Dean-Stark trap. Continue this process for 4-6 hours to ensure the removal of water.
-
Monomer Addition: After cooling the reaction mixture to approximately 80 °C, add this compound (1 equivalent) to the flask under a positive pressure of argon.
-
Reaction: Slowly raise the temperature to 160-165 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of methanol and water (1:1 v/v). The product will precipitate.
-
Washing: Collect the precipitate by filtration and wash it thoroughly with deionized water and then with methanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 80 °C for 24 hours.
Characterization: The structure and purity of the synthesized bisphenol monomer should be confirmed by 1H NMR, 19F NMR, and FTIR spectroscopy.
Diagram 1: Synthesis of the Bisphenol Monomer
Caption: Reaction scheme for the synthesis of the bisphenol monomer.
Part 2: Polymerization of the Novel Bisphenol Monomer with a Perfluorinated Co-monomer
The synthesized bisphenol monomer is then polymerized with a commercially available perfluorinated aromatic compound, such as decafluorobiphenyl, to yield a high-performance poly(arylene ether).
Protocol 2: Synthesis of a Fluorinated Poly(arylene ether)
Objective: To synthesize a high-performance fluorinated poly(arylene ether) by nucleophilic aromatic substitution polymerization.
Materials:
-
4,4'-(Heptafluorotoluene-3,1-diyl)bis(oxy)dibiphenol (synthesized in Part 1)
-
Decafluorobiphenyl
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized water
-
Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Thermometer
-
Nitrogen/Argon inlet
-
Büchner funnel and filter flask
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Procedure:
-
Inert Atmosphere: Set up the reaction apparatus and purge with argon for 20-30 minutes.
-
Monomer and Catalyst Addition: Add equimolar amounts of the synthesized bisphenol monomer and decafluorobiphenyl to the flask, along with anhydrous potassium carbonate (1.1 equivalents per hydroxyl group).
-
Solvent Addition: Add anhydrous DMAc and toluene (2:1 v/v).
-
Azeotropic Dehydration: Heat the mixture to reflux (140-150 °C) for 4-6 hours to remove water azeotropically.
-
Polymerization: After removing the toluene, increase the temperature to 165-170 °C. The viscosity of the solution will increase as the polymerization proceeds. Continue the reaction for 24-48 hours.
-
Precipitation: Cool the viscous polymer solution and slowly pour it into a stirred solution of methanol and water (1:1 v/v) to precipitate the polymer.
-
Purification: Collect the fibrous polymer by filtration. Purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any low molecular weight oligomers and residual salts.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 48 hours.
Characterization: The resulting polymer should be characterized for its molecular weight (Gel Permeation Chromatography - GPC), thermal properties (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC), and mechanical properties (Tensile testing of cast films).
Diagram 2: Polymerization Workflow
Caption: Step-by-step workflow for the synthesis of the fluorinated poly(arylene ether).
Expected Material Properties and Data Presentation
The resulting fluorinated poly(arylene ether) is expected to exhibit a combination of desirable properties characteristic of high-performance polymers.
| Property | Expected Value/Range | Significance |
| Glass Transition Temperature (Tg) | 180 - 250 °C | High Tg indicates good dimensional stability at elevated temperatures. |
| Decomposition Temperature (Td, 5% wt. loss) | > 500 °C | Excellent thermal stability, suitable for high-temperature applications. |
| Molecular Weight (Mn) | 30,000 - 80,000 g/mol | High molecular weight is indicative of successful polymerization and contributes to good mechanical properties. |
| Dielectric Constant (at 1 MHz) | < 3.0 | Low dielectric constant is crucial for applications in microelectronics. |
| Water Absorption | < 0.5% | Low water uptake ensures stable electrical and mechanical properties in humid environments. |
| Solubility | Soluble in common organic solvents (e.g., NMP, DMAc, THF) | Good solubility facilitates processing and film casting. |
Conclusion and Future Outlook
The protocols outlined in this application note provide a robust framework for the synthesis of novel, high-performance fluorinated poly(arylene ether)s utilizing this compound as a key building block. The exceptional properties of the resulting polymers, including high thermal stability and a low dielectric constant, make them promising candidates for advanced applications in electronics and aerospace. Further research can explore the synthesis of a wider range of monomers derived from this compound and the investigation of their copolymerization to fine-tune the material properties for specific applications.
References
- Chem-Impex. This compound. [Link]
- Ding, J., et al. (2006). Highly fluorinated poly(arylene alkylene ether sulfone)s: synthesis and thermal properties. Macromolecules, 39(16), 5353-5359.
- Li, Y., et al. (2020). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 11(35), 5654-5663.
- National Aeronautics and Space Administration. New monomers for high performance polymers. [Link]
- Maier, G. (2001). Low dielectric constant polymers for microelectronics. Progress in Polymer Science, 26(1), 3-65.
- MDPI. Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. [Link]
- NIH National Center for Biotechnology Information. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. [Link]
- DiVA portal. Catalytic synthesis of benign bisphenols. [Link]
- NIH National Center for Biotechnology Information.
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Application Notes and Protocols for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
A Note on This Document
Introduction
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride is a highly specialized fluorinated aromatic compound.[1][2] Its unique combination of a trifluoromethyl group and a polychlorinated and fluorinated benzene ring suggests its utility as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and high-performance materials.[1] The compound's notable thermal stability and resistance to chemical degradation make it an attractive reagent for creating complex fluorinated intermediates.[1] Given its structure, it is prudent to handle this compound with the care afforded to other halogenated organic compounds, which can present various hazards.
These application notes provide a detailed guide to the safe handling and storage of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established safety practices for analogous chemicals and are intended to foster a culture of safety and experimental reproducibility.
Material Identification and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 4284-09-7 | [2] |
| Molecular Formula | C7ClF7 | [2] |
| Molecular Weight | 252.52 g/mol | [2] |
| Appearance | Data not available; likely a liquid. | - |
| Boiling Point | Data not available. | - |
| Melting Point | Data not available. | - |
| Flash Point | Data not available. | - |
| Density | Data not available. | - |
| Solubility | Insoluble in water; likely soluble in organic solvents.[3][4] | Inferred from analogues |
Hazard Assessment and Toxicology
While specific toxicity data for this compound is limited, the hazards can be inferred from its chemical structure and data on similar compounds. One supplier notes that the compound causes skin and serious eye irritation.[5]
Based on analogous compounds such as 3-chlorobenzotrifluoride, the following hazards should be anticipated:
-
Skin and Eye Irritation: Direct contact can cause irritation.[3][4]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.[3]
-
Flammability: Many benzotrifluorides are flammable liquids, and their vapors can form explosive mixtures with air.[3][4] It is crucial to keep the compound away from heat, sparks, and open flames.[3][6]
-
Toxicity: Halogenated aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[3][4]
-
Environmental Hazard: Many related compounds are toxic to aquatic life with long-lasting effects.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following PPE should be considered the minimum requirement when handling this compound.
-
Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required. Given the lack of specific compatibility data, it is advisable to consult the glove manufacturer's charts for resistance to chlorinated and fluorinated aromatic compounds. Double-gloving can provide an additional layer of protection.
-
Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or tasks with a significant splash risk, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a properly fitted respirator with appropriate cartridges for organic vapors should be used.
Diagram: PPE Protocol for Handling this compound
Caption: PPE Donning and Doffing Sequence.
Handling Procedures
General Handling
-
Work Area: All manipulations of this compound must be performed in a well-ventilated chemical fume hood.[6]
-
Ignition Sources: Keep the compound away from all sources of ignition, including open flames, hot surfaces, and sparks.[3][6] Use only non-sparking tools and explosion-proof equipment.[6]
-
Static Discharge: Take precautionary measures against static discharge.[6] Ensure that all containers and equipment are properly grounded.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[8]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[8][9]
Weighing and Transferring
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques.
-
Transfer: Use a syringe or cannula for liquid transfers to minimize exposure to air and prevent spills. If transferring from a larger container, do so in a fume hood.
-
Sealing: After use, securely seal the container.[8]
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3]
-
Container: Keep the container tightly closed and upright to prevent leakage. Store in the original container if possible.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and other incompatible materials.[4]
-
Ignition Sources: The storage area should be free of ignition sources.[8]
Spill and Emergency Procedures
Small Spills
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could spread the vapor.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or activated charcoal.[7]
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Large Spills
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Emergency Services: Contact your institution's emergency response team.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain the spill.
-
Ignition Sources: Eliminate all ignition sources in the vicinity.
Diagram: Spill Response Workflow
Caption: Decision workflow for spill response.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- ChemBK. (n.d.). 3-chloro benzotrifluoride.
- ChemWhat. (n.d.). 3-Chloro-4-fluorobenzotrifluoride CAS#: 78068-85-6.
- Solvay. (2023, November 23). Safety Data Sheet: Benzotrifluoride.
- PubChem. (n.d.). 3-Chlorobenzotrifluoride.
- PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene.
- U.S. Environmental Protection Agency. (2011, June 1). Provisional Peer-Reviewed Toxicity Values for 3-Amino-4-chlorobenzotrifluoride.
- OEHHA. (2019, October). Air Toxics Hot Spots Program Technical Support Document for Cancer Potency Factors.
- Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g.
- Chemsrc. (n.d.). 3-chloro-2,4,5,6-tetrafluorophenol.
- Royal Society of Chemistry. (n.d.). Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine ([18F]SiFA-OTz) for rapid tetrazine-based 18F-radiolabeling.
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- 3. chembk.com [chembk.com]
- 4. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound >98.0%(GC) 25g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: Leveraging 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride in Modern Pharmaceutical Intermediate Synthesis
Abstract
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS: 4284-09-7) has emerged as a highly versatile and powerful building block for this purpose.[1] Its densely functionalized aromatic core, featuring a trifluoromethyl group, four fluorine atoms, and a single chlorine atom, presents a unique platform for complex molecular architecture. This guide provides an in-depth technical overview of its reactivity and offers detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates, designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Advantage of Polysubstituted Benzotrifluorides
Fluorinated compounds are integral to the pharmaceutical industry. The benzotrifluoride motif, in particular, is a well-established bioisostere for various functional groups and contributes significantly to a molecule's lipophilicity and metabolic resistance. This compound distinguishes itself by offering multiple, distinct reaction handles on a single, highly electron-deficient aromatic ring.
The profound electron-withdrawing nature of the five fluorine atoms and the trifluoromethyl group dramatically activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This creates a predictable and efficient pathway for introducing nitrogen, oxygen, or sulfur nucleophiles. Simultaneously, the carbon-chlorine bond serves as a classical site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for a modular and divergent approach to library synthesis, making it an invaluable tool in the drug discovery pipeline.[2]
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this reagent is fundamental to designing successful synthetic strategies.
| Property | Value | Source |
| CAS Number | 4284-09-7 | [3] |
| Molecular Formula | C₇ClF₇ | [3] |
| Molecular Weight | 252.52 g/mol | [3] |
| Appearance | Liquid (Typical for similar compounds) | N/A |
| Boiling Point | Not specified; likely volatile | N/A |
Core Reactivity Principles:
-
Nucleophilic Aromatic Substitution (SNAr): The primary mode of reactivity involves the displacement of a fluorine atom by a nucleophile. The extreme electron-deficient nature of the ring readily stabilizes the intermediate Meisenheimer complex, facilitating the reaction. Regioselectivity is dictated by the powerful activating effect of the para-trifluoromethyl group, making the C4-fluorine the most probable site of initial substitution.
-
Palladium-Catalyzed Cross-Coupling: The C3-chlorine bond is the designated site for reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. The reactivity of the C-Cl bond is generally lower than corresponding C-Br or C-I bonds, often necessitating the use of specialized ligands (e.g., biarylphosphines) and robust reaction conditions to achieve efficient catalytic turnover.
Below is a diagram illustrating the divergent synthetic pathways available from this single precursor.
Application Protocol 1: SNAr Synthesis of a Pharmaceutical Intermediate
This protocol details the synthesis of 4-amino-3-chloro-2,5,6-trifluorobenzotrifluoride, a common precursor for APIs containing a fluorinated aniline moiety. The methodology is adapted from established procedures for similar highly halogenated aromatic systems.[4]
Objective: To displace the C4-fluorine with an amino group via nucleophilic aromatic substitution using ammonia.
Materials:
-
This compound (1.0 eq)
-
Ammonia solution (25-30% in water, 10 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Temperature controller with heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL three-neck flask charged with a magnetic stir bar, dissolve this compound (5.0 g, 19.8 mmol) in 40 mL of DMSO.
-
Reagent Addition: To the stirring solution at room temperature, slowly add the aqueous ammonia solution (25 mL, ~198 mmol) via an addition funnel over 15 minutes. An initial exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to 70 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup - Quenching: After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate of the product should form.
-
Workup - Extraction: Transfer the aqueous slurry to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a hexane/ethyl acetate solvent system or by column chromatography on silica gel to afford the final product, 4-amino-3-chloro-2,5,6-trifluorobenzotrifluoride.
Scientific Rationale:
-
Solvent Choice: DMSO is a polar aprotic solvent that effectively solvates the charged Meisenheimer intermediate, lowering the activation energy of the reaction.
-
Temperature Control: While the ring is highly activated, moderate heating (70 °C) ensures a reasonable reaction rate without promoting side reactions or excessive pressure buildup from the ammonia solution.
-
Aqueous Workup: The product is significantly less polar than the DMSO solvent and inorganic salts, allowing for efficient separation and extraction into an organic solvent like ethyl acetate.
Application Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to install a new aryl or heteroaryl group at the C3 position, leveraging the C-Cl bond. This is a foundational reaction for creating complex biaryl structures often found in APIs.[5]
Objective: To couple an arylboronic acid with the C-Cl bond of the benzotrifluoride core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent System (e.g., Toluene and Water, 4:1 v/v)
-
Nitrogen or Argon source (for inert atmosphere)
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas manifold
-
Reflux condenser and heating mantle
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 g, 3.96 mmol), 4-methoxyphenylboronic acid (0.72 g, 4.75 mmol), and potassium carbonate (1.1 g, 7.92 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (137 mg, 0.12 mmol), to the flask.
-
Solvent Addition & Degassing: Add the toluene (16 mL) and water (4 mL) solvent mixture. Seal the flask and degas the mixture by subjecting it to three cycles of vacuum-backfill with nitrogen or argon.
-
Reaction Execution: Heat the reaction mixture to 90 °C under a positive pressure of inert gas and stir vigorously for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired biaryl product.
Scientific Rationale:
-
Catalyst System: Pd(PPh₃)₄ is a common and effective pre-catalyst. The phosphine ligands are crucial for the oxidative addition step into the C-Cl bond. For less reactive chlorides, more advanced catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) may be required.
-
Base and Biphasic System: The inorganic base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. The biphasic toluene/water system is standard for Suzuki couplings, facilitating the transfer of the base and boronic acid species while keeping the catalyst and organic components in the non-polar phase.
-
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive and can be readily oxidized to an inactive Pd(II) state. Maintaining a strict inert atmosphere is critical for catalytic efficiency and preventing catalyst decomposition.
Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for this compound is not widely available, data from structurally related polysubstituted halogenated aromatics should be used as a guide for safe handling.[6][7]
-
Hazard Profile: Assumed to be an irritant. Compounds like 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride are classified as corrosive and can cause severe skin burns and eye damage.[7] Similar benzotrifluorides are flammable liquids and may cause skin, eye, and respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[11][12] Use non-sparking tools and take precautionary measures against static discharge.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound is a premier building block for pharmaceutical synthesis, offering chemists orthogonal reactivity at its C-F and C-Cl bonds. The protocols detailed herein provide a robust starting point for researchers to exploit its potential in SNAr and cross-coupling reactions. The ability to selectively functionalize this reagent allows for the rapid and efficient construction of complex molecular scaffolds, accelerating the discovery and development of next-generation therapeutics.
References
- Cohizon Life Sciences.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Fisher Scientific. Safety Data Sheet: 4-Chlorobenzotrifluoride. [Link]
- PubChem. 3-Chlorobenzotrifluoride. [Link]
- Laboratorium Discounter. This compound >98.0%(GC) 25g. [Link]
- Google Patents. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound >98.0%(GC) 25g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]
- 7. 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. cohizon.com [cohizon.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 3-Chlorobenzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.se [fishersci.se]
Application Notes and Protocols for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride in Advanced Electronics
Abstract
This document provides detailed application notes and experimental protocols for the use of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (C7ClF7) in the field of electronics. This highly fluorinated aromatic compound exhibits exceptional thermal stability and chemical inertness, making it a promising candidate for a range of high-performance applications.[1] These notes are intended for researchers and scientists in materials science and electronics engineering, offering a foundational guide to leveraging the unique properties of this molecule. While direct application data for this specific compound is emerging, the protocols herein are built upon established principles for similar fluorochemicals in the electronics industry.
Introduction: The Case for Highly Halogenated Benzotrifluorides in Electronics
The relentless drive for miniaturization and increased power density in electronic devices necessitates the development of materials with superior thermal and dielectric properties. Fluorinated organic molecules are at the forefront of this research due to the unique characteristics imparted by the carbon-fluorine bond, including high electronegativity, low polarizability, and exceptional stability. This compound, a member of the benzotrifluoride family, is distinguished by its high degree of halogenation. This structural feature is anticipated to confer:
-
High Thermal Stability: Resistance to decomposition at elevated temperatures, crucial for applications in close proximity to active electronic components.[1]
-
Chemical Inertness: Reduced reactivity with common materials used in semiconductor fabrication and electronic assembly.
-
Hydrophobicity: Low moisture absorption, a critical property for maintaining dielectric integrity and preventing corrosion.
-
Low Flammability: Enhanced safety in electronic systems.
These inherent properties suggest the utility of this compound in several key areas within the electronics sector, which will be explored in the subsequent sections.
Physicochemical Properties
A summary of the known and anticipated properties of this compound is presented in Table 1. Researchers should note that while some physical constants are established, electronic properties such as dielectric constant are often application-dependent and should be empirically determined.
| Property | Value | Source |
| CAS Number | 4284-09-7 | [2] |
| Molecular Formula | C7ClF7 | [2] |
| Molecular Weight | 252.52 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 137 °C | [1] |
| Refractive Index | n20/D 1.41 | [1] |
| Purity | >98.0% (GC) | [3] |
| Storage Temperature | 2 - 8 °C | [1] |
Potential Application Areas and Experimental Protocols
The unique combination of properties of this compound makes it a versatile material for investigation in several electronics applications.
Monomer for High-Performance Fluoropolymer Synthesis
The presence of a reactive chlorine atom on the aromatic ring, alongside the activating trifluoromethyl group, suggests that this compound can serve as a monomer for the synthesis of novel fluoropolymers. Such polymers are expected to exhibit high thermal stability, low dielectric constants, and excellent chemical resistance, making them suitable for use as interlayer dielectrics, encapsulants, and protective coatings in microelectronics.
This protocol outlines a general procedure for the polymerization of this compound with a bisphenol to form a poly(arylene ether).
Materials:
-
This compound (C7ClF7)
-
Bisphenol A (or other suitable bisphenol)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap with condenser
-
Mechanical stirrer
-
Thermocouple
-
Heating mantle
-
Inert gas inlet and outlet
Procedure:
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap, condenser, and inert gas inlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with equimolar amounts of this compound and Bisphenol A. Add a 10% molar excess of anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMAc to achieve a solids concentration of approximately 20% (w/v). Add toluene as an azeotroping agent (approximately 10% of the DMAc volume).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of water.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170 °C to initiate polymerization. The viscosity of the solution will increase as the polymer forms. Monitor the reaction progress by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC). The reaction is typically complete within 8-16 hours.
-
Polymer Isolation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then deionized water to remove residual salts and solvent. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Diagram of Polymerization Workflow
Caption: Workflow for fluoropolymer synthesis.
High-Performance Dielectric Fluid
The high thermal stability and anticipated low electrical conductivity of this compound make it a candidate for use as a dielectric fluid in high-voltage applications such as transformers and capacitors. Its relatively high boiling point is advantageous for thermal management.
This protocol describes the measurement of the dielectric constant and dissipation factor of this compound as a function of frequency and temperature.
Materials:
-
This compound, high purity grade
-
Standard calibration fluids (e.g., air, cyclohexane)
Equipment:
-
Precision LCR meter or dielectric analyzer
-
Liquid dielectric test cell (e.g., parallel plate capacitor design)
-
Temperature-controlled environmental chamber or oil bath
-
Computer for data acquisition
Procedure:
-
Test Cell Preparation: Thoroughly clean and dry the liquid dielectric test cell to remove any contaminants.
-
Calibration: Calibrate the test cell and LCR meter according to the manufacturer's instructions, typically using air as a reference. A standard liquid with a known dielectric constant can be used for verification.
-
Sample Loading: Carefully fill the test cell with this compound, ensuring no air bubbles are trapped between the electrodes.
-
Temperature Stabilization: Place the filled test cell into the environmental chamber and allow it to equilibrate at the desired starting temperature (e.g., 25 °C).
-
Frequency Sweep: Perform a frequency sweep over the desired range (e.g., 1 kHz to 1 MHz), recording the capacitance and dissipation factor at each frequency point.
-
Dielectric Constant Calculation: Calculate the dielectric constant (ε') at each frequency using the measured capacitance (C), the vacuum capacitance of the cell (C0), and the formula: ε' = C / C0.
-
Temperature Dependence: Increment the temperature to the next setpoint and repeat the frequency sweep. Continue this process over the desired temperature range.
-
Data Analysis: Plot the dielectric constant and dissipation factor as a function of frequency for each temperature. Analyze the data for any relaxation phenomena or trends.
Logical Diagram for Dielectric Characterization
Caption: Dielectric property measurement process.
Specialty Solvent for Electronics Cleaning and Deposition
The chemical inertness and selective solvency of fluorinated compounds are often exploited for precision cleaning of electronic components and as carriers for the deposition of thin films. This compound's high boiling point may be suitable for flux removal or other high-temperature cleaning processes.
This protocol provides a method to assess the efficacy of this compound for removing common contaminants from electronic substrates.
Materials:
-
This compound
-
Contaminated substrates (e.g., printed circuit boards with solder flux residue, silicon wafers with photoresist)
-
Isopropanol (IPA) for rinsing
-
Nitrogen gas for drying
Equipment:
-
Ultrasonic bath
-
Beakers
-
Optical microscope or Scanning Electron Microscope (SEM) for inspection
-
Surface energy measurement tool (optional)
Procedure:
-
Baseline Characterization: Inspect the contaminated substrates under a microscope to document the initial level of contamination. If possible, measure the surface energy.
-
Immersion Cleaning: Place the contaminated substrates in a beaker containing this compound.
-
Sonication: Immerse the beaker in an ultrasonic bath and sonicate for a specified time (e.g., 5-15 minutes). The temperature of the bath can be varied to assess its effect on cleaning efficiency.
-
Rinsing: Remove the substrates and rinse them thoroughly with IPA to remove any residual C7ClF7.
-
Drying: Dry the substrates with a stream of clean, dry nitrogen gas.
-
Post-Cleaning Inspection: Re-examine the substrates under the microscope to evaluate the removal of contaminants. Compare with the baseline images. For a quantitative assessment, repeat the surface energy measurement.
-
Optimization: Repeat the process, varying parameters such as sonication time, temperature, and the use of co-solvents to optimize the cleaning protocol.
Safety and Handling
This compound is an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a cool, dry place away from heat, sparks, and open flames. The recommended storage temperature is 2-8 °C.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Thermal decomposition can lead to the release of irritating gases and vapors. Avoid exposure to high temperatures in the presence of strong oxidizing agents.
Conclusion
This compound is a specialty chemical with significant potential in the electronics industry due to its inherent thermal stability and chemical resistance. The protocols provided in these application notes offer a starting point for researchers to explore its use as a monomer for advanced fluoropolymers, a high-performance dielectric fluid, and a precision cleaning solvent. Further research and characterization are encouraged to fully elucidate the performance benefits of this promising material in next-generation electronic devices.
References
- US Patent 4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. (URL: )
- Fluorinated Polymers: Volume 2: Applic
- This compound >98.0%(GC)
Sources
Troubleshooting & Optimization
Improving yield in reactions with 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Welcome to the technical support center for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this highly versatile, yet challenging, fluorinated building block. Our goal is to provide you with actionable, field-proven insights to optimize your reaction yields and troubleshoot common issues.
Understanding the Substrate: A Molecule of Competing Reactivity
This compound is a uniquely reactive molecule. Its chemical behavior is dominated by two key features:
-
Electron-Deficient Aromatic Ring: The cumulative inductive effect of four fluorine atoms and a potent trifluoromethyl (-CF3) group renders the benzene ring highly electrophilic. This property makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[3]
-
Reactive C-Cl Bond: The carbon-chlorine bond is the most labile site for palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the electron-deficient nature of this specific ring facilitates the crucial oxidative addition step in many catalytic cycles.[4]
This dual reactivity profile is the source of both its synthetic utility and the challenges often encountered in the lab. This guide is structured to address these challenges head-on.
Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions with this substrate typically involve the displacement of the chloride anion by a nucleophile. The strong electron-withdrawing groups (ortho and para to the chlorine) are critical for stabilizing the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step.[3][5]
Frequently Asked Questions (SNAr)
Q1: My SNAr reaction with an amine/alkoxide is showing low conversion and requires harsh conditions (high temperature, long reaction time). How can I improve the yield?
A1: Low conversion in SNAr reactions with this substrate often stems from suboptimal reaction parameters that fail to sufficiently lower the activation energy for the initial nucleophilic attack.
Causality: The formation of the Meisenheimer complex is the slow step.[5] To accelerate this, you must enhance the nucleophilicity of your reagent and/or use a solvent that can stabilize the charged intermediate without interfering with the nucleophile.
Troubleshooting Protocol:
-
Solvent Selection is Critical: Switch to a polar aprotic solvent. Solvents like DMF, DMSO, NMP, or THF are superior choices. They can solvate the counter-ion of the nucleophile (e.g., K⁺ in t-BuOK) without hydrogen bonding to and deactivating the nucleophile itself. An optimization screen is recommended.[6]
-
Base Strength and Stoichiometry: For nucleophiles like alcohols or primary/secondary amines, a strong, non-nucleophilic base is required to generate the more potent alkoxide or amide anion in situ.
-
For Alcohols: Use a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6] Ensure a stoichiometric amount is used to fully deprotonate the alcohol.
-
For Amines: While some amines react directly, using a base like potassium carbonate (K₂CO₃) or an organic base like DBU can improve rates by deprotonating the intermediate and driving the reaction forward.
-
-
Temperature & Reaction Time: If yield is still low, consider a controlled increase in temperature. Microwave irradiation can be highly effective, often dramatically reducing reaction times and improving yields by efficiently overcoming the activation energy barrier.[6] A typical starting point would be 40-60 minutes at 95-120 °C.
-
Moisture Control: Ensure your reaction is conducted under anhydrous conditions. Water can protonate your nucleophile, severely diminishing its reactivity.
Troubleshooting Summary Table: SNAr Optimization
| Parameter | Issue | Recommended Action | Rationale |
| Solvent | Low Reactivity | Screen polar aprotic solvents (THF, DMF, DMSO).[6] | Stabilizes the charged Meisenheimer complex without deactivating the nucleophile. |
| Base | Incomplete Conversion | Use a stronger base (e.g., NaH, t-BuOK for alcohols) in stoichiometric amounts. | Ensures complete formation of the more reactive anionic nucleophile.[6] |
| Temperature | Sluggish Reaction | Cautiously increase temperature (e.g., 80-120 °C) or use microwave irradiation. | Provides sufficient energy to overcome the activation barrier for nucleophilic attack. |
| Atmosphere | Poor Reproducibility | Use oven-dried glassware and run the reaction under an inert atmosphere (N₂ or Ar). | Prevents quenching of the nucleophile by atmospheric moisture. |
Q2: I am observing multiple products in my reaction. What are the likely side reactions?
A2: While the C-Cl bond is the most probable site of substitution, side reactions can occur, especially under forcing conditions.
Causality: The fluorine atoms on the ring can also act as leaving groups in SNAr reactions, a well-documented phenomenon for polyfluoroarenes.[7] The reactivity order is generally F > Cl > Br > I for the rate-determining attack step due to fluorine's high electronegativity polarizing the C-F bond, but the subsequent departure of the leaving group is easier for Cl⁻ than F⁻. Under harsh conditions, this competing pathway can become significant.
Minimization Strategies:
-
Use Milder Conditions: Try to achieve the reaction at the lowest possible temperature that gives a reasonable rate.
-
Kinetic vs. Thermodynamic Control: Shorter reaction times at optimal temperatures will favor the kinetically preferred C-Cl substitution. Prolonged heating may lead to the thermodynamically more stable, but less desired, products.
-
Characterize Byproducts: Use LC-MS and NMR to identify the byproducts. If you observe a mass corresponding to the displacement of fluorine, it confirms this competing pathway is active.
Logical Flow: Optimizing an SNAr Reaction
Caption: Workflow for troubleshooting low-yield SNAr reactions.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds with this substrate. However, the relative inertness of the C-Cl bond requires a highly active catalytic system.[4] Success hinges almost entirely on the correct choice of palladium precursor, ligand, base, and solvent.
Frequently Asked Questions (Cross-Coupling)
Q1: My Suzuki-Miyaura coupling reaction is failing. I see only starting materials or decomposition. What is the most common point of failure?
A1: The single most common failure point for Suzuki couplings with aryl chlorides is an insufficiently active catalyst system, which fails to perform the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.
Causality: Unlike aryl iodides or bromides, aryl chlorides require electron-rich and sterically hindered phosphine ligands. These ligands stabilize the Pd(0) species, promote the oxidative addition step, and accelerate the subsequent reductive elimination to turn over the catalyst effectively.[4][8]
Troubleshooting Protocol:
-
Ligand Selection is Paramount: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must use modern, specialized ligands designed for C-Cl bond activation.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos , XPhos , or RuPhos . These provide the necessary steric bulk and electron-donating properties.[4][9]
-
Catalyst Loading: Start with a Pd:Ligand ratio of 1:2 to 1:2.2. Use 1-3 mol% of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
-
-
Choice of Base: The base plays a multifaceted role, including activating the boronic acid and facilitating the reductive elimination step. A strong, non-nucleophilic base is often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent starting point. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[4]
-
-
Solvent System: The choice of solvent impacts solubility and reaction temperature.
-
Recommended Solvents: Anhydrous, degassed solvents are crucial. Toluene, 1,4-dioxane, or THF are common choices. Often, a mixture with water (e.g., dioxane/water 4:1) is used, but ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[10]
-
-
Strictly Anaerobic Conditions: Pd(0) catalysts are extremely sensitive to oxygen. Any trace of oxygen will oxidize the catalyst to inactive Pd(II), killing the catalytic cycle.
-
Technique: Use Schlenk line techniques or a glovebox. Solvents must be degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[11]
-
Experimental Protocol: A Robust Starting Point for Suzuki Coupling
This protocol is based on established methods for challenging aryl chlorides.[4]
-
Setup: To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., SPhos, 3.3 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) at least three times.
-
Solvent Addition: Add the required volume of degassed solvent (e.g., toluene) via cannula or syringe.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may take 12-24 hours.
-
Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography.
Q2: My reaction works, but the yield is low and I see a significant amount of a homocoupled byproduct from my boronic acid. How can I suppress this?
A2: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen or slow oxidative addition of the aryl chloride.
Causality: If the oxidative addition of the aryl chloride to the Pd(0) center is slow, the transmetalation step with the boronic acid can occur twice on the same palladium center, leading to reductive elimination that forms a biaryl byproduct from the boronic acid. Traces of oxygen can also directly catalyze this unwanted pathway.
Minimization Strategies:
-
Improve Anaerobic Technique: This is the most critical factor. Re-evaluate your degassing procedure. Even a small leak in your system can introduce enough oxygen to promote homocoupling.[11]
-
Optimize Stoichiometry: Use a smaller excess of the boronic acid. Start with 1.1-1.2 equivalents. A large excess can favor the homocoupling pathway.
-
Increase Catalyst Activity: A more active catalyst system (see Q1) will accelerate the desired oxidative addition, better competing with the homocoupling pathway. Sometimes, switching to a different ligand (e.g., from SPhos to XPhos) can make a significant difference.[9]
-
Controlled Addition: In some cases, slow addition of the boronic acid solution to the reaction mixture via syringe pump can maintain a low instantaneous concentration, thus suppressing the homocoupling side reaction.
Visualizing the Suzuki Catalytic Cycle & Common Pitfalls
Sources
- 1. scbt.com [scbt.com]
- 2. 4284-09-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Welcome to the technical support center for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly versatile, yet reactive, fluorinated building block.[1][2] Here, we address common side reactions and troubleshooting scenarios in a direct question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions I should anticipate when using this compound?
A1: The reactivity of this molecule is dominated by three main pathways that can lead to side products:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway. Side reactions typically involve a lack of regioselectivity (substitution at an unintended position) or multiple substitutions on the aromatic ring.
-
Hydrolysis of the Trifluoromethyl Group: Under certain conditions, the -CF₃ group can be hydrolyzed to a carboxylic acid (-COOH), leading to a significant and often undesired transformation of your starting material.
-
Reductive Dechlorination: In the presence of certain reducing agents, particularly hydrogenation catalysts, the C-Cl bond can be cleaved, leading to the formation of 2,3,4,5-tetrafluorobenzotrifluoride.
Each of these is addressed in detail in the troubleshooting guide below.
Q2: Which position on the aromatic ring is most susceptible to nucleophilic attack?
A2: The aromatic ring is highly activated towards nucleophilic attack due to the presence of five strongly electron-withdrawing fluorine atoms and an even more powerful electron-withdrawing trifluoromethyl group. In nucleophilic aromatic substitution (SNAr) on polyfluoroarenes, the rate of reaction is generally faster for fluorine as a leaving group compared to chlorine.
The regioselectivity of the attack is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate. The trifluoromethyl group exerts its strongest activating effect on the para position. Therefore, the fluorine atom at the C-5 position is the most likely site for nucleophilic substitution.
Troubleshooting Guide: Side Reactions & Solutions
Issue 1: My SNAr reaction is producing a mixture of isomers. How can I improve regioselectivity?
Scenario: You are attempting to substitute a single fluorine atom with a nucleophile (e.g., an amine, alkoxide, or thiol) but are observing multiple products by GC-MS or NMR, suggesting the nucleophile is attacking different positions on the ring.
Underlying Causality: While the C-5 position is electronically favored, other positions, particularly the other C-F bonds, are also activated. The C-3 chlorine is generally a poorer leaving group in SNAr reactions compared to fluorine. Harsh reaction conditions (high temperatures, very strong nucleophiles) can overcome the activation barriers for substitution at these less favored sites, leading to a loss of selectivity.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Many SNAr reactions on activated fluoroaromatics can proceed at or below room temperature. Start your reaction at 0 °C or even lower and allow it to slowly warm to room temperature. This will favor the kinetically preferred product, which is typically the one resulting from attack at the most activated site (C-5).
-
Moderate the Nucleophile/Base System: A highly reactive nucleophile or a very strong base can be indiscriminate.
-
If using an amine, consider if the reaction can proceed without a strong external base.
-
If using an alcohol or thiol, opt for a weaker base like K₂CO₃ or Cs₂CO₃ instead of NaH or organolithium reagents.
-
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the formation of the charged Meisenheimer intermediate.
Data Summary: Factors Influencing Regioselectivity
| Parameter | Recommended Action for High Selectivity | Rationale |
| Temperature | Decrease temperature (start at 0 °C) | Favors the kinetically controlled product at the most activated (C-5) position. |
| Nucleophile | Use the mildest effective nucleophile | Reduces the likelihood of overcoming the activation energy for less favored sites. |
| Base | Use a weaker, non-nucleophilic base (e.g., K₂CO₃) | Minimizes side reactions and indiscriminate deprotonation/activation. |
| Reaction Time | Monitor closely and quench upon completion | Prevents prolonged exposure to conditions that might favor thermodynamic (less selective) products. |
Logical Workflow for Troubleshooting Isomer Formation
Caption: Troubleshooting workflow for isomer formation in SNAr reactions.
Issue 2: My product mass is significantly lower than expected, and I've isolated a new, more polar compound.
Scenario: After performing a reaction under basic or acidic conditions, or during an aqueous workup, you isolate a byproduct that shows a carboxylic acid peak in the IR spectrum and has a molecular weight corresponding to the replacement of the -CF₃ group with -COOH.
Underlying Causality: The trifluoromethyl group, while generally robust, is susceptible to hydrolysis under forcing conditions. The strong electron-withdrawing nature of the fluorinated ring makes the carbon of the CF₃ group highly electrophilic and thus vulnerable to nucleophilic attack by water or hydroxide, especially at elevated temperatures.
Troubleshooting Protocol & Prevention:
-
Avoid Strong Aqueous Acids/Bases During Workup: If possible, use a non-aqueous workup. If an aqueous wash is necessary, use dilute solutions of acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) and perform the wash at low temperatures (0-5 °C). Minimize contact time.
-
Control Reaction pH: If your reaction generates acidic or basic byproducts, consider using a buffered system or a non-nucleophilic scavenger to maintain a neutral pH.
-
Strictly Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Experimental Protocol: Test for CF₃ Group Stability
To assess if your intended reaction conditions risk hydrolysis, you can run a simple control experiment:
-
Setup: In a clean, dry flask, dissolve this compound in your chosen reaction solvent.
-
Conditions: Add all reagents except your primary nucleophile (e.g., add the base and any additives).
-
Monitor: Heat the mixture to your intended reaction temperature and monitor over time by TLC or GC-MS for the appearance of the corresponding benzoic acid derivative.
-
Analysis: If the benzoic acid forms, your conditions are too harsh for the CF₃ group's stability.
Issue 3: I'm seeing a product that has lost the chlorine atom but retained all fluorine atoms.
Scenario: You are performing a reaction that involves a reduction step (e.g., catalytic hydrogenation to reduce a nitro group elsewhere in the molecule) and you observe the formation of 2,3,4,5-tetrafluorobenzotrifluoride.
Underlying Causality: Catalytic hydrogenation, especially with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, can facilitate reductive dehalogenation. Aryl chlorides are generally more susceptible to this reduction than aryl fluorides due to the weaker C-Cl bond compared to the C-F bond.
Troubleshooting Protocol & Prevention:
-
Catalyst Choice: If dechlorination is a problem, consider using a different catalyst. For example, Platinum(IV) oxide (PtO₂) is sometimes less prone to causing dehalogenation than Pd/C.
-
Reaction Conditions:
-
Lower Hydrogen Pressure: Use the lowest effective pressure of H₂.
-
Control Temperature: Perform the hydrogenation at room temperature or below if the primary reaction allows.
-
Additive Inclusion: In some cases, adding a mild base scavenger (like a hindered amine) can suppress hydrodechlorination by neutralizing the HCl that is formed.
-
-
Alternative Reduction Methods: If catalytic hydrogenation is consistently problematic, consider chemical reduction methods that are less likely to affect the C-Cl bond, such as using tin(II) chloride (SnCl₂) in HCl for nitro group reductions.
Decision Diagram for Reductive Side Reactions
Caption: Decision-making process to mitigate reductive dechlorination.
References
- This compound Product Page. Chem-Impex. [Link]
- 3-Chlorobenzotrifluoride - Stability and Reactivity.
- Synthesis of 3-chloro-4,5-difluorobenzotrifluoride. PrepChem. [Link]
- This compound Product Information.
- Understanding the Highly Variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.Nat. Chem.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
Sources
Technical Support Center: Purification of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7). This resource is structured to provide practical, in-depth solutions to common and complex purification challenges encountered during your research and development workflows. The following sections offer a combination of frequently asked questions, detailed troubleshooting guides, and validated protocols to ensure you achieve the desired purity and yield for your downstream applications.
Section 1: Product Overview & Safety First
Before commencing any purification protocol, it is critical to understand the physicochemical properties and safety requirements of this compound.
1.1. What are the key physical properties of this compound?
Understanding the physical properties is the foundation of designing an effective purification strategy. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 4284-09-7 | [1] |
| Molecular Formula | C₇ClF₇ | [1] |
| Molecular Weight | 252.52 g/mol | [1] |
| Appearance | Likely a liquid (based on related structures) | N/A |
| Boiling Point | Not explicitly available; estimated to be ~135-145°C | Inferred from related compounds[2] |
| Density | Not explicitly available; estimated to be >1.5 g/mL | Inferred from related compounds |
Note: Specific experimental data for this exact molecule is limited. Properties are estimated based on structurally similar compounds like 3-Chlorobenzotrifluoride (B.P. 137-138°C) and 3-Chloro-4-fluorobenzotrifluoride (B.P. 137°C). The additional fluorine atoms on the aromatic ring will likely slightly increase the boiling point and density.
1.2. What are the primary safety concerns and handling requirements?
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous fluorinated and chlorinated aromatic compounds suggest the following precautions:
-
Handling : Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Toxicity : Assumed to be toxic and an irritant. Avoid inhalation of vapors and contact with skin and eyes.[3] Vapors may be harmful if inhaled.
-
Flammability : Many benzotrifluoride derivatives are flammable. Keep away from heat, sparks, and open flames.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Section 2: Purification Strategy - Frequently Asked Questions
Choosing the right purification method is crucial for efficiency and final purity. This section addresses the most common initial questions.
2.1. What are the likely impurities in a crude sample?
Impurities typically originate from the synthetic route. Common syntheses for such molecules may involve halogen exchange (fluorination of a chlorinated precursor) or chlorination of a fluorinated precursor.[4][5]
Potential Impurities:
-
Starting Materials : Unreacted precursors, such as partially chlorinated or fluorinated benzotrifluorides.
-
Isomeric Byproducts : Regioisomers formed during chlorination or fluorination, where the chlorine atom is at a different position on the ring.
-
Over/Under-Halogenated Species : Compounds with an additional or missing chlorine or fluorine atom.
-
Reaction Solvents and Reagents : High-boiling point solvents (e.g., sulfolane) or residual catalysts.[6]
-
Hydrolysis/Decomposition Products : Though generally stable, highly fluorinated aromatics can react under harsh conditions.
2.2. Which purification method should I try first: distillation or chromatography?
Your choice depends on the nature of the impurities and the required scale.
-
Fractional Vacuum Distillation : This should be your primary method if your main impurities are other volatile compounds with different boiling points (a difference of >15-20°C is ideal). It is highly scalable and cost-effective. Given the estimated boiling point of the product, vacuum distillation is recommended to prevent potential thermal degradation.[7][8]
-
Preparative Gas Chromatography (Prep GC) : This method offers the highest resolution and is ideal for separating close-boiling isomers or removing trace impurities.[9] However, it is less scalable than distillation.
-
Flash Column Chromatography : This is generally not recommended for this class of non-polar, volatile, and poorly UV-active compounds. Eluent systems that can move the product (e.g., hexanes) will likely elute all similar impurities together.
The logical workflow is to first attempt a fractional vacuum distillation to remove bulk impurities and then, if necessary, polish the resulting product with preparative GC to achieve >99.5% purity.
Section 3: Troubleshooting Guide - Fractional Vacuum Distillation
3.1. Q: My product is not distilling at the expected temperature. Why?
A: This is a common issue that points to problems with pressure, temperature measurement, or composition.
-
Inaccurate Pressure Reading : Your vacuum gauge may be inaccurate or placed incorrectly. Ensure the gauge is positioned between the condenser and the vacuum pump. A leak in the system will also result in a higher-than-expected pressure, requiring a higher temperature to boil.
-
Faulty Thermometer : The thermometer bulb might not be correctly positioned. It should be placed just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Presence of Azeotropes : Impurities may form azeotropes with the product, altering the boiling point. Analyze the initial distillate by GC-MS to check for co-distilling compounds.[10]
3.2. Q: I'm observing significant product decomposition (darkening color) in the distillation flask. How can I prevent this?
A: Thermal decomposition is a risk, even for stable compounds, at elevated temperatures.
-
Lower the Pressure : The most effective way to reduce the boiling point is to improve the vacuum.[7] A high-quality vacuum pump and a leak-free system are essential.
-
Reduce Residence Time : Use a distillation setup that minimizes the time the product spends at high temperatures, such as a short-path distillation apparatus for an initial bulk separation.[11]
-
Ensure Inert Atmosphere : Traces of oxygen can promote degradation at high temperatures. Ensure the system is thoroughly purged with an inert gas (Nitrogen or Argon) before heating.
Section 4: Troubleshooting Guide - Preparative Gas Chromatography (Prep GC)
4.1. Q: I'm getting poor separation between my product and an isomeric impurity. What can I change?
A: Isomer separation is challenging and requires optimizing chromatographic selectivity.
-
Change Stationary Phase : This is the most powerful tool. If you are using a standard non-polar phase (like DB-1, OV-101), switch to a phase with a different selectivity. For fluorinated aromatics, a stationary phase with some phenyl content (e.g., DB-5, DB-17) or a more polar "wax" phase may offer different π-π or dipole-dipole interactions that can resolve isomers.[12] Fluorinated stationary phases can also provide unique selectivity for fluorinated analytes.[12]
-
Optimize Temperature Program : Use a very slow temperature ramp (e.g., 1-2 °C/min) through the elution range of your isomers. This increases the time the analytes spend interacting with the stationary phase, improving resolution.
-
Reduce Column Overloading : Injecting too much sample is a common cause of peak broadening and poor resolution. Perform a loading study to find the maximum injectable mass before resolution is compromised.
4.2. Q: My collected fractions are not as pure as the chromatogram suggests. What's happening?
A: This discrepancy often points to issues in the collection or transfer lines.
-
Cold Spots : If there are unheated zones between the column outlet, detector splitter, and collection trap, your high-boiling point product can condense and then re-vaporize slowly, leading to cross-contamination between fractions. Ensure all transfer lines are uniformly heated.
-
Carryover : The previous injection may not have fully eluted from the system. After collecting your desired peak, run a high-temperature bake-out of the column before the next injection to strip any residual material.
-
Inefficient Trapping : Your collection trap (e.g., cooled U-tube) may not be cold enough to efficiently trap the analyte, allowing some to pass through to the vent. Ensure your cooling bath (e.g., liquid nitrogen, dry ice/acetone) is sufficient.
Section 5: Experimental Protocols
5.1. Protocol 1: Fractional Vacuum Distillation
This protocol is designed for the initial purification of a crude product (~50-100 g scale) with volatile impurities.
-
System Setup : Assemble a fractional distillation apparatus with a 250 mL round-bottom flask, a 30 cm Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed for vacuum.
-
Vacuum Integrity Check : Assemble the empty apparatus and apply vacuum. The system should hold a pressure of <1 mmHg.
-
Charging the Flask : Release the vacuum and charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation :
-
Begin stirring and slowly apply vacuum.
-
Once the pressure is stable, begin gently heating the distillation flask using a heating mantle.
-
Collect a low-boiling forerun fraction, which will contain residual solvents and more volatile impurities.
-
Slowly increase the mantle temperature until the main product fraction begins to distill. Record the stable vapor temperature and pressure. For a pressure of ~10 mmHg, the boiling point will be significantly lower than at atmospheric pressure.
-
Collect the main fraction in a separate receiving flask. Monitor the purity of the distillate periodically by GC-MS.
-
Stop the distillation when the temperature either rises or drops significantly, or when signs of decomposition appear, leaving a small residue in the distillation pot.
-
-
Shutdown : Cool the system, then slowly and carefully release the vacuum before turning off the condenser and stirrer.
5.2. Protocol 2: Preparative Gas Chromatography
This protocol is for the final polishing of a partially purified product to remove isomeric or trace impurities.
-
Column Selection and Installation : Install a suitable preparative GC column (e.g., a 5% phenyl-polysiloxane phase). Condition the column according to the manufacturer's instructions.
-
Method Development : On an analytical scale, develop a temperature program that provides baseline resolution of the target compound from its impurities. A typical program might be:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 180°C.
-
Hold: Hold at 180°C for 5 minutes.
-
-
System Setup : Set up the preparative GC with a collection system. Ensure the transfer line from the detector outlet to the collection traps is heated to prevent condensation. Cool the collection traps with an appropriate coolant.
-
Injection and Collection :
-
Inject a small, optimized amount of the material.
-
Monitor the chromatogram and begin collection just before the target peak begins to elute.
-
Stop collection immediately after the peak returns to baseline.
-
It is often wise to cut the peak into three fractions (front, middle, tail) and analyze each for purity, combining only the pure fractions.
-
-
Recovery : After the run, warm the collection trap and rinse the pure, condensed liquid into a pre-weighed vial with a small amount of a high-purity, volatile solvent (e.g., diethyl ether), then carefully evaporate the solvent.
References
- ChemBK. (n.d.). 3-chloro benzotrifluoride.
- PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene.
- ChemWhat. (n.d.). 3-Chloro-4-fluorobenzotrifluoride.
- European Patent Office. (1988). Preparation of chlorobenzotrifluoride compounds (EP 0150587 B1). Google Patents.
- Google Patents. (n.d.). Method for producing 3-chloro-4-fluorobenzotrifluoride (JP2010013388A).
- PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
- Digivac. (n.d.). 3 Benefits of Vacuum Fractional Distillation.
- VTA GmbH & Co. KG. (n.d.). Fractional Distillation.
- Google Patents. (n.d.). Distillation of benzene fractions (US2313538A).
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Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility issues encountered with 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride. Given the limited publicly available solubility data for this specific compound, this guide synthesizes information from structurally similar halogenated and fluorinated aromatic compounds to offer predictive insights and actionable troubleshooting strategies. The following sections detail systematic approaches for solvent screening, solubility enhancement techniques, and standardized protocols for solubility determination.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which common organic solvents might this compound be soluble?
Based on the properties of similar compounds like benzotrifluoride and other chlorinated benzotrifluorides, it is predicted to be soluble in a range of organic solvents.[3][5][6] These include, but are not limited to:
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Ketones (e.g., acetone)
-
Alcohols (e.g., ethanol, methanol, isopropanol)[3]
-
Aromatic hydrocarbons (e.g., benzene, toluene)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Polar aprotic solvents (e.g., dimethylformamide)[7]
Q3: Is this compound soluble in water?
It is expected to have very low water solubility.[2][5] For instance, the parent compound, benzotrifluoride, has a water solubility of less than 1 mg/mL.[1][3] The presence of additional halogen atoms generally decreases aqueous solubility.
Q4: Can pH adjustment be used to improve the aqueous solubility of this compound?
Adjusting the pH is a common technique for enhancing the solubility of ionizable compounds.[][9] However, this compound does not have readily ionizable functional groups. Therefore, pH adjustment is unlikely to significantly improve its aqueous solubility.
Part 2: Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to addressing solubility challenges during your experiments.
Initial Assessment: Visual Inspection
Before proceeding with quantitative methods, a simple visual inspection can provide initial clues about solubility.
-
Clear Solution: If the compound dissolves completely in the chosen solvent at the desired concentration, resulting in a clear solution, it is considered soluble under those conditions.
-
Cloudiness or Haze: This indicates partial solubility or the formation of a fine suspension.
-
Visible Particles: The presence of undissolved solid material clearly indicates poor solubility.
Systematic Solvent Screening
A structured approach to solvent selection is critical. The following workflow can guide your efforts.
Caption: A decision-making workflow for systematic solvent screening.
Co-Solvent Systems
If a single solvent does not provide adequate solubility, a co-solvent system can be effective.[10][11][12] Co-solvents work by reducing the polarity of the primary solvent, making it more favorable for non-polar solutes.[10]
Common Co-Solvent Combinations for Fluorinated Compounds:
| Primary Solvent | Co-Solvent(s) | Rationale |
| Water | Ethanol, Propylene Glycol, PEG 400 | To increase the solubility of hydrophobic compounds in aqueous media by reducing the dielectric constant of the mixture.[10] |
| Dichloromethane | Hexane | To fine-tune the polarity for chromatographic applications or reactions. |
| Dimethylformamide (DMF) | Water | Can be used in certain extraction processes for halogenated aromatic compounds.[7] |
Experimental Protocol: Co-Solvent Screening
-
Prepare a stock solution of this compound in a solvent in which it is known to be at least moderately soluble (e.g., acetone).
-
In a series of vials, add the desired primary solvent (e.g., water).
-
To each vial, add increasing volumes of the co-solvent (e.g., ethanol) to create a range of co-solvent concentrations (e.g., 10%, 20%, 30% v/v).
-
Add a fixed amount of the stock solution to each vial and observe for precipitation.
-
The mixture with the highest concentration of the primary solvent that remains clear is the optimal co-solvent system for that combination.
Part 3: Advanced Solubility Enhancement Strategies
For particularly challenging applications, such as formulation for biological assays, more advanced techniques may be necessary. Many of these strategies are aimed at improving the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[13][14][15]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14][16]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[15][17]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[18]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to improved dissolution rates.[14][15][19]
Part 4: Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible research. The shake-flask method is a widely accepted technique for measuring thermodynamic solubility.[20][21]
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker water bath is ideal for this purpose.
-
Phase Separation: Allow the mixture to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm or 0.45 µm filter may be necessary.[20]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or gravimetric analysis.[20][22][23]
-
Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.
Caption: Workflow for the shake-flask solubility determination method.
Part 5: Safety Precautions
When handling this compound and its solutions, always adhere to standard laboratory safety practices.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[25][26]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[25][27][28]
-
Be aware of the flammability of organic solvents and take precautions to avoid ignition sources.[24][25][28]
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's.
- Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
- Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. (n.d.). ResearchGate.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Nature.
- Co-Solvent system. (n.d.). Shin-Ohtsuka Co., Ltd.
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Method Development & Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Benzotrifluoride (CAS 98-08-8): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.
- halogenated aromatic compounds: Topics by Science.gov. (n.d.). Science.gov.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central.
- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (n.d.). ResearchGate.
- Benzotrifluoride. (2025, September 25). ChemicalBook.
- 3-Chlorobenzotrifluoride - Safety Data Sheet. (n.d.). ChemicalBook.
- (Trifluoromethyl)benzene. (n.d.). PubChem.
- 3-CHLOROBENZOTRIFLUORIDE. (2025, March 5). Cohizon Life Sciences.
- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
- Benzotrifluoride. (n.d.). DrugFuture.
- 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. (n.d.). PubChem.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- pH Adjustment: Significance and symbolism. (2025, December 7). IGI Global.
- SAFETY DATA SHEET. (2012, March 23). Fisher Scientific.
- SAFETY DATA SHEET. (2025, April 25). TCI Chemicals.
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Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Welcome to the technical support center for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7). This versatile, highly fluorinated building block is a key intermediate in the synthesis of high-performance materials, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, stemming from five electron-withdrawing fluorine atoms and a powerful trifluoromethyl group, present both opportunities and challenges in synthetic chemistry. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs): General Handling & Safety
Q1: What are the primary hazards associated with this compound and how should it be handled?
A1: The primary hazards are irritation to the skin and eyes.[3] Although comprehensive toxicological data for this specific molecule is not widely published, related polyfluorinated and chlorinated aromatic compounds are known to be irritants.[4][5] Therefore, standard laboratory safety protocols are essential.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[7]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical advice.[8] Do not eat, drink, or smoke in the handling area.[9]
Q2: How should I properly store this reagent for maximum stability?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep it away from incompatible materials such as strong oxidizing agents and strong bases. While it is a stable molecule, proper storage prevents potential degradation from moisture or contaminants.
Q3: What are the recommended general work-up and quenching procedures?
A3: The work-up procedure is highly dependent on the reaction performed. However, for a general quench of a reaction mixture:
-
Cool the reaction to 0 °C using an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive organometallic species or strong bases.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine to remove water-soluble impurities.
-
Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the aromatic ring makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This is often the most common and efficient transformation for this class of compounds.[10]
Q4: My SNAr reaction with an amine/alkoxide is sluggish or stalling. What are the most likely causes and how can I accelerate it?
A4: Sluggish SNAr reactions on this substrate are typically due to issues with nucleophile strength, solvent, base, or temperature.
-
Causality—Solvent Choice: SNAr reactions proceed via a charged, non-aromatic Meisenheimer intermediate.[10] Polar aprotic solvents (e.g., DMF, DMSO, NMP, or acetonitrile) are crucial as they solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective nucleophilicity. Switching from a less polar solvent like THF to DMF or DMSO can dramatically increase the reaction rate.
-
Causality—Base and Nucleophile Generation: For nucleophiles like alcohols or secondary amines, a base is required to generate the more potent nucleophilic anion (alkoxide or amide). If you are using a weak base like K₂CO₃, the equilibrium concentration of the active nucleophile may be too low.[11]
-
Solution 1 (For Alcohols): Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the alcohol.
-
Solution 2 (For Amines): While stronger bases can also be used for amines, often simply increasing the temperature is sufficient. Alternatively, using a more polar solvent can enhance the rate without resorting to harsher bases.
-
-
Causality—Temperature: Many SNAr reactions require heating to overcome the activation energy. If your reaction is proceeding slowly at room temperature, gradually increasing the heat to 60-100 °C is a standard approach.[12]
Q5: I'm observing a mixture of products. How can I improve the regioselectivity to target the C-Cl position?
A5: Regioselectivity in SNAr reactions on polyhalogenated rings is dictated by the electronic activation provided by the electron-withdrawing groups (EWG). On this molecule, every position is activated. However, the relative reactivity is generally governed by two factors: C-F vs. C-Cl bond strength and the stability of the Meisenheimer intermediate.
-
C-F vs. C-Cl Reactivity: The C-F bond is significantly stronger than the C-Cl bond, making fluoride a poorer leaving group. However, fluorine is more electronegative, which can better stabilize the negative charge in the Meisenheimer intermediate at the ipso-carbon. For highly activated systems like this, substitution of fluoride is common.
-
Positional Activation: The -CF₃ group is a powerful EWG. Nucleophilic attack is generally favored at positions para and ortho to the strongest EWGs. In this compound:
-
The C-Cl is at position 3.
-
The fluorines are at positions 2, 4, 5, 6.
-
The -CF₃ is at position 1. The fluorine at C-4 is para to the -CF₃ group, and the fluorine at C-2 is ortho, making them highly activated. The chlorine at C-3 is meta to the -CF₃. Despite this, the weaker C-Cl bond often makes it a competitive site for substitution.
-
-
Improving Selectivity:
-
Lower the Temperature: Kinetic control often favors substitution at the most electronically activated site (likely C-4 or C-2). Running the reaction at lower temperatures (e.g., 0 °C or room temperature) may favor substitution of a fluorine atom.
-
Vary the Nucleophile: Hard nucleophiles (like alkoxides or ammonia) often favor substitution at the most electron-deficient carbon, which may be a fluorine-bearing position.[11] Softer nucleophiles (like thiolates) may show different selectivity.
-
Consult Precedent: Search for literature on related substrates. For example, in the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia, substitution occurs selectively at the C-4 position, displacing fluoride.[12] This suggests that substitution of the para-fluorine is highly favorable. If your goal is to substitute the chlorine, a different strategy, like cross-coupling, may be necessary.
-
Troubleshooting Flowchart for SNAr Reactions
Caption: Decision tree for troubleshooting low-yielding SNAr reactions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
For selective functionalization at the C-Cl bond, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are indispensable tools.[13][14]
Q6: My Suzuki-Miyaura coupling at the C-Cl position is giving low conversion and I'm seeing significant hydrodehalogenation (replacement of Cl with H). How can I fix this?
A6: This is a classic problem when coupling electron-deficient aryl chlorides. Both low conversion and hydrodehalogenation point to issues within the catalytic cycle, specifically slow oxidative addition and competing side reactions.[13]
-
Causality—Catalyst and Ligand Choice: Standard Pd catalysts like Pd(PPh₃)₄ are often ineffective for the oxidative addition of electron-deficient aryl chlorides. This step is the rate-limiting step. You need a catalyst system with highly electron-rich and sterically bulky phosphine ligands. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond.
-
Solution: Employ modern Buchwald or Hartwig-type ligands. Excellent choices for this substrate would be:
-
Tri-tert-butylphosphine (P(tBu)₃) or its salt P(tBu)₃·HBF₄ .[15]
-
Buchwald biaryl phosphine ligands like SPhos, XPhos, or RuPhos. These are commercially available and highly effective for challenging couplings.
-
-
-
Causality—Base Selection: The base plays a critical role in the transmetalation step (transfer of the organic group from boron to palladium).[16] A weak base may not facilitate this step efficiently, stalling the cycle.
-
Solution: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. Very strong bases like NaOtBu can sometimes promote side reactions, but may be necessary in difficult cases. The choice is often a balance that requires screening.
-
-
Causality—Hydrodehalogenation: This side product arises from a competing pathway where a palladium-hydride species is generated, which then reductively eliminates with the aryl group to form the arene. This can be exacerbated by moisture or certain bases.
-
Solution: Ensure anhydrous conditions. Use freshly dried solvents and reagents. Sometimes, the choice of ligand can suppress this pathway.
-
Q7: My Buchwald-Hartwig amination is failing with a primary or secondary amine. What are the most critical parameters to screen?
A7: The Buchwald-Hartwig amination is a powerful but sensitive reaction.[13][17] Failure is almost always due to an incompatible combination of ligand, base, and solvent for the specific substrates.
-
Causality—Ligand/Palladium Precursor: As with the Suzuki reaction, the choice of ligand is paramount. The ligand must facilitate both the oxidative addition and the final C-N reductive elimination.[18] The nature of the amine (primary, secondary, hindered) dictates the best ligand choice.
-
Solution: For general screening with this electron-poor aryl chloride:
-
Palladium Source: Use Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligands: Start with a broad-spectrum, bulky biarylphosphine ligand like XPhos or a sterically hindered alkylphosphine like P(tBu)₃. Bidentate ligands like BINAP or DPPF can also be effective.[13]
-
-
-
Causality—Base Selection: The base deprotonates the amine (or the N-Pd complex) to form the palladium-amido intermediate, which is necessary for reductive elimination. The base must be strong enough to do this but not so reactive that it decomposes the substrate or ligand.
-
Causality—Solvent and Temperature: Anhydrous, non-protic solvents are required. Toluene, dioxane, or THF are common choices. The reaction often requires heat (80-110 °C) to drive the catalytic cycle.
Workflow for Pd-Catalyst System Selection
Caption: Workflow for selecting a Pd-catalyst system for cross-coupling.
Data and Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4284-09-7 | [2] |
| Molecular Formula | C₇ClF₇ | [2] |
| Molecular Weight | 252.52 g/mol | [2] |
| Appearance | Liquid (typical for related compounds) | [8][19] |
| Hazards | Skin and eye irritant | [3] |
Table 2: Recommended Starting Conditions for Common Transformations
| Reaction | Nucleophile/Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| SNAr | R-OH | None | NaH (1.2 eq) | DMF | 25 - 80 |
| SNAr | R₂-NH | None | K₂CO₃ (2.0 eq) | DMSO | 60 - 100 |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ (2.0 eq) | Dioxane | 100 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ (2 mol%), P(tBu)₃ (4 mol%) | NaOtBu (1.5 eq) | Toluene | 100 |
Experimental Protocols
Protocol 1: General Procedure for SNAr with a Phenol Nucleophile
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the phenol (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF via syringe.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS until starting material is consumed.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and proceed with an aqueous work-up.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a glovebox or under an inert atmosphere, add the arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to an oven-dried flask.
-
Add anhydrous dioxane, followed by this compound (1.0 eq).
-
Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.
References
- Cohizon Life Sciences. (2025).
- ChemicalBook. (n.d.).
- Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g.
- Lai, C.-A., et al. (n.d.).
- ECHEMI. (n.d.).
- Guidechem. (n.d.).
- Fisher Scientific. (2023).
- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzotrifluoride.
- ChemicalBook. (n.d.). 3-Fluorobenzotrifluoride synthesis.
- TCI Chemicals. (n.d.).
- Chem-Impex. (n.d.). This compound.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- PubChem. (n.d.). 3-Chlorobenzotrifluoride.
- European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1.
- Google Patents. (n.d.). JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride.
- ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sigma-Aldrich. (n.d.). 3-Chloro-2,4,5,6-tetrafluoropyridine 98%.
- Semantic Scholar. (n.d.).
- PMC - NIH. (n.d.).
- YouTube. (2012).
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.).
- Beilstein Journals. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- PrepChem.com. (n.d.). Synthesis of 3-chloro-4,5-difluorobenzotrifluoride.
- ECHEMI. (n.d.).
- PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene.
- Alachem Co., Ltd. (n.d.). 4284-09-7 | this compound.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (2024).
- lookchem. (n.d.). Cas 78068-85-6,3-Chloro-4-fluorobenzotrifluoride.
- ResearchGate. (n.d.).
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- 11. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 12. Page loading... [wap.guidechem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Preventing degradation of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Synthetic Transformations
Welcome to the technical support center for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride. This resource is designed to provide in-depth guidance and troubleshooting advice for researchers utilizing this versatile fluorinated building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the success and integrity of your experiments.
Introduction to the Reactivity of this compound
This compound is a highly functionalized aromatic compound valued for its thermal stability and utility in organic synthesis.[1] The electron-withdrawing nature of the four fluorine atoms and the trifluoromethyl group significantly influences the reactivity of the benzene ring, making it susceptible to specific types of reactions and potential degradation pathways. Understanding these electronic effects is paramount to predicting its behavior and preventing unwanted side reactions.
The primary modes of reactivity for this molecule are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is highly activated towards attack by nucleophiles.
-
Cross-Coupling Reactions: The carbon-chlorine bond provides a handle for palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions.
-
Directed Ortho-metalation: The fluorine and trifluoromethyl groups can direct deprotonation at specific positions.
This guide will delve into the common challenges associated with these transformations and provide actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: General Handling and Storage
Q1: What are the recommended storage and handling conditions for this compound to prevent degradation?
A1: Proper storage is the first line of defense against degradation. This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light.[2] Exposure to moisture should be minimized, as it can lead to slow hydrolysis over time, especially in the presence of acidic or basic impurities.
Troubleshooting Tip: If you suspect your starting material has been compromised, it is advisable to purify it by distillation before use.
Section 2: Degradation During Nucleophilic Aromatic Substitution (SNAr)
Q2: I am attempting a nucleophilic aromatic substitution with an amine, but I am observing low yields and multiple unidentified byproducts. What could be the cause?
A2: Nucleophilic aromatic substitution on this substrate is a powerful tool, but it is not without its challenges. The high reactivity of the polyfluorinated ring can lead to several side reactions.
Potential Degradation Pathways:
-
Over-reaction: Strong nucleophiles or harsh reaction conditions (high temperatures, prolonged reaction times) can lead to the substitution of more than one fluorine atom.
-
Hydrodefluorination: In the presence of a proton source and a suitable reducing agent (sometimes the amine itself can act as one at high temperatures), reductive cleavage of a C-F bond can occur.[3]
-
Reaction with Solvent: Amide solvents like DMF or DMA can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine from DMF), which can compete with your intended nucleophile.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Multiple Products | Over-reaction (di- or tri-substitution) | Use a milder base, lower the reaction temperature, and carefully monitor the reaction progress by GC-MS or LC-MS to stop it upon completion of the mono-substitution. |
| Low Mass Balance | Hydrodefluorination or other decomposition pathways. | Ensure strictly anhydrous conditions. If using a protic nucleophile, consider using its conjugate base. |
| Unexpected Byproducts | Reaction with the solvent. | Choose a more inert solvent such as dioxane, toluene, or sulfolane. If an amide solvent is necessary, use the lowest possible reaction temperature and time. |
Experimental Protocol: A General Procedure for SNAr with an Amine
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMSO (0.1-0.5 M) under an inert atmosphere, add the amine nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualization of SNAr Degradation Pathways
Caption: Potential degradation pathways during SNAr.
Section 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Q3: My Suzuki-Miyaura coupling reaction is sluggish, and I'm observing significant amounts of starting material and homocoupled boronic acid. How can I improve this reaction?
A3: While the C-Cl bond is a good handle for cross-coupling, the electron-deficient nature of the ring can influence the catalytic cycle.
Potential Issues and Solutions:
-
Slow Oxidative Addition: The electron-withdrawing groups can make the oxidative addition of the C-Cl bond to the Pd(0) catalyst slower than for electron-rich aryl chlorides.
-
Catalyst Deactivation: The fluoride ions generated during the reaction can sometimes interact with the palladium catalyst, leading to deactivation.[4]
-
Protodeboronation: The boronic acid can be sensitive to the basic conditions, leading to the formation of the corresponding arene as a byproduct.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Slow oxidative addition. | Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos) to accelerate the oxidative addition step. Increase the catalyst loading or use a more active pre-catalyst. |
| Catalyst Decomposition | Catalyst deactivation by fluoride. | The use of specific ligands can stabilize the palladium center. Consider using a fluoride scavenger, although this is less common. |
| Homocoupling of Boronic Acid | Protodeboronation followed by homocoupling. | Use a milder base (e.g., K₃PO₄ or CsF) and ensure the reaction is run under strictly anaerobic conditions. |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable degassed solvent system (e.g., dioxane/water or toluene/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Section 4: Reactivity of the Trifluoromethyl Group
Q4: Is the trifluoromethyl group on this compound inert? Can it participate in side reactions?
A4: While generally robust, the trifluoromethyl group is not entirely inert, especially under harsh conditions.
Potential Reactivity of the -CF₃ Group:
-
Protolytic Defluorination in Superacids: In the presence of very strong acids (superacids), the trifluoromethyl group can be protonated, leading to the formation of a cationic intermediate that can be trapped by nucleophiles or undergo rearrangement.[5] This is an extreme condition not typically encountered in standard synthesis but is important to be aware of.
-
Hydrolysis: Although rare, under forcing basic or acidic conditions with prolonged heating, the trifluoromethyl group can be hydrolyzed to a carboxylic acid.
Troubleshooting Tip: Avoid the use of superacids unless a specific transformation of the trifluoromethyl group is desired. For most standard synthetic procedures, the trifluoromethyl group can be considered a stable, electron-withdrawing spectator.
Visualization of -CF₃ Group Reactivity
Caption: Potential side reactions involving the trifluoromethyl group.
Section 5: Analytical Characterization and Impurity Profiling
Q5: What are the best analytical techniques to monitor my reaction and identify potential impurities?
A5: A combination of chromatographic and spectroscopic techniques is essential for reliable reaction monitoring and impurity identification.
Recommended Analytical Methods:
| Technique | Application |
| GC-MS | Ideal for monitoring the consumption of the volatile starting material and the formation of products and byproducts. Provides mass information for identification. |
| LC-MS | Useful for less volatile products and for analyzing reaction mixtures directly. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of unknown impurities.[6] |
| ¹⁹F NMR | An indispensable tool for characterizing fluorinated compounds. The chemical shifts and coupling patterns of the fluorine atoms provide a unique fingerprint for the starting material and products, and can help identify byproducts resulting from defluorination or other transformations. |
| ¹H and ¹³C NMR | Essential for full structural elucidation of the desired product and any isolated impurities. |
Troubleshooting Tip: When analyzing crude reaction mixtures by NMR, the presence of unexpected signals in the ¹⁹F NMR spectrum is a clear indicator of side reactions. Comparing the spectra of your crude product and purified material can help identify impurities that are difficult to separate.
References
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC.
- New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Explain why the trifluoromethyl (CF_3)
- Protolytic defluorination of trifluoromethyl-substituted arenes. PMC.
- Efficient Separation of Per- and Polyfluoroalkyl Substances (PFAS) by Organic Framework Membranes: Advances, Mechanisms, and Challenges. MDPI.
- Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. ACS Measurement Science Au.
- The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. MDPI.
- Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions.
- Challenges and Current Status of the Biological Treatment of PFAS-Contamin
- Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. MDPI.
- This compound >98.0%(GC) 25g.
- What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
- This compound. Chem-Impex.
- This compound | CAS 4284-09-7. SCBT.
- 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, 98%, Thermo Scientific 1 g. Fisher Scientific.
- Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.
- Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activ
- Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
- Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study. NIH.
- Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Taylor & Francis Online.
- 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride | CAS 292621-58-0. SCBT.
- 3-Chloro-2,4,5-trifluoro-benzoic acid. PubMed.
- Anaerobic defluorination of chlorine-substituted per- and polyfluorinated carboxylic acids triggered by microbial dechlorin
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers.
- Concentration and Temperature Dependences of 2-Chloro-3-(trifluoromethyl)pyridine Solubilities in (DMF + Tetrahydrofuran) and (DMF + Isopropanol) Mixtures.
- Preparation method of 3-chloro-4-fluorobenzotrifluoride.
Sources
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- 2. This compound >98.0%(GC) 25g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride Reactions
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7)[1]. This substrate presents unique challenges and opportunities in cross-coupling chemistry due to its highly electron-deficient nature. The strong Carbon-Chlorine bond, coupled with the influence of five fluorine atoms and a trifluoromethyl group, necessitates careful selection of the catalytic system to achieve high yields and selectivity.[2]
This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses common problems observed during cross-coupling reactions with this compound.
Q1: My reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: Low to no product yield is a frequent issue, often pointing to a problem in one of three areas: the integrity of the catalytic cycle, the quality of reagents, or the reaction conditions.
-
Causality: The primary hurdle for this substrate is the oxidative addition of the robust aryl chloride bond to the palladium center, which is typically the rate-limiting step.[2] The catalyst system must be potent enough to overcome this high activation energy.
-
Immediate Checks:
-
Catalyst Activation: The active catalyst is a Pd(0) species. If you are generating this in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction to Pd(0) may be inefficient.[3] We strongly recommend using a modern, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which ensures the clean and efficient generation of the active LPd(0) species.[4]
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[5] Ensure your solvent was properly degassed and the reaction vessel was thoroughly purged and maintained under a positive pressure of an inert gas like argon or nitrogen. Oxygen can oxidize the active catalyst, leading to deactivation.[5]
-
Reagent Purity: Verify the purity and dryness of your solvent, base, and coupling partner. Water and protic impurities can quench organometallic reagents and interfere with the catalyst. Solvents should be anhydrous.[3]
-
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant catalyst deactivation, characterized by the formation of a black precipitate (palladium black). How can I prevent this?
A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the catalytically active, ligand-stabilized Pd(0) species agglomerates into inactive bulk palladium metal.[5] This is a common failure mode in reactions requiring high temperatures or long reaction times.
-
Causality: Deactivation occurs when the rate of catalyst decomposition is competitive with the rate of the catalytic cycle. For challenging substrates like this compound, the slow oxidative addition step can leave the Pd(0) catalyst vulnerable to decomposition pathways.
-
Preventative Measures:
-
Use Appropriate Ligands: This is the most critical factor. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[5] They stabilize the Pd(0) center by creating a sterically hindered environment that prevents palladium atoms from aggregating.[5]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[5]
-
Control the Temperature: High temperatures accelerate catalyst decomposition.[5] While heat is often needed to drive the oxidative addition, use the lowest temperature that provides a reasonable reaction rate.
-
Base and Solvent Choice: The choice of base and solvent can impact catalyst stability. An overly strong or poorly soluble base can lead to side reactions that degrade the substrate or ligand, indirectly causing catalyst deactivation. Ensure you are using anhydrous, deoxygenated solvents.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting catalysts and ligands for a Suzuki-Miyaura coupling with this compound?
A1: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[6] Given the electron-deficient and sterically hindered nature of the substrate, the catalyst system must be highly active.
-
Rationale: Success hinges on facilitating the rate-limiting oxidative addition step.[2] This requires a palladium center that is both electron-rich and coordinatively unsaturated. The ligand choice is therefore paramount. Sterically demanding, electron-donating phosphine ligands are the gold standard because they promote the formation of the highly reactive monoligated L-Pd(0) species and increase electron density on the metal, accelerating its reaction with the aryl chloride.[7][8]
-
Recommended Starting Conditions:
| Component | Recommendation | Rationale / Comments |
| Pd Precatalyst | SPhos Pd G3 or XPhos Pd G3 (1-2 mol%) | Air-stable, reliable sources of the active catalyst. Ensures efficient initiation.[4] |
| Ligand | SPhos, XPhos, or RuPhos | These are bulky, electron-rich biarylmonophosphine ligands proven effective for challenging aryl chlorides.[9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases suitable for Suzuki couplings. K₃PO₄ is often a good starting point.[5] |
| Solvent | 1,4-Dioxane or Toluene / water (e.g., 10:1) | Anhydrous, deoxygenated solvents are critical. A small amount of water can sometimes be beneficial. |
| Temperature | 80-110 °C | Higher temperatures are typically required to overcome the activation barrier of the C-Cl bond. |
-
Experimental Protocol (Example):
-
To an oven-dried reaction vial, add the aryl boronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), the Pd precatalyst (0.02 eq.), and a magnetic stir bar.
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add this compound (1.0 eq.) followed by degassed solvent (e.g., dioxane) via syringe.
-
Place the reaction mixture in a preheated oil bath or heating block at the desired temperature and stir for the required time, monitoring by TLC or GC/LC-MS.
-
Q2: How do I select the best catalyst system for a Buchwald-Hartwig amination with this substrate?
A2: The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[10][11] The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle, and like the Suzuki coupling, oxidative addition is often the most challenging step with aryl chlorides.[10]
-
Rationale: The choice of ligand is critical and depends on the nature of the amine (primary, secondary, hindered, etc.). The base must be strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, but not so reactive that it causes side reactions.[12]
-
Catalyst Selection Logic:
Caption: Catalyst system selection for Buchwald-Hartwig amination.
-
General Conditions:
-
Palladium Precatalyst: Use the corresponding Buchwald G3 or G4 palladacycle for the chosen ligand (1-2 mol%).
-
Base: Sodium tert-butoxide (NaOtBu) is a common strong base. For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring more active catalyst systems.[12]
-
Solvent: Toluene or 1,4-Dioxane.
-
Temperature: 90-120 °C.
-
Q3: Are Sonogashira couplings feasible with this compound, and what are the key considerations?
A3: Yes, Sonogashira couplings to form a C(sp²)-C(sp) bond are feasible, but they present significant challenges with aryl chlorides.[13]
-
Rationale: The traditional Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13] The C-Cl bond activation at the palladium center remains the primary difficulty. Furthermore, the classic copper co-catalyst can promote undesirable alkyne homocoupling (Glaser coupling), which complicates purification.[14]
-
Key Considerations:
-
High-Activity Catalyst System: An even more active catalyst system than for Suzuki coupling is often required. This means employing very bulky and electron-rich ligands like P(tBu)₃ or advanced Buchwald-type ligands.
-
Copper-Free vs. Copper-Mediated:
-
Copper-Mediated: The traditional choice, using CuI (5-10 mol%) as a co-catalyst. This can facilitate the reaction but increases the risk of alkyne homocoupling.[14]
-
Copper-Free: These protocols have been developed to avoid homocoupling. They typically require a stronger base and a more active palladium catalyst system to function efficiently.[14] For this demanding substrate, a copper-free approach might be a good starting point to ensure a cleaner reaction profile.
-
-
Base and Solvent: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used, which can also serve as the solvent. In copper-free systems, other bases may be employed.
-
-
Recommended Starting Point (Copper-Free):
-
Catalyst: Pd(P(tBu)₃)₂ or a combination of Pd₂(dba)₃ and a highly donating ligand.
-
Base: Cs₂CO₃ or K₃PO₄.
-
Solvent: Anhydrous, degassed DMF or Dioxane.
-
Temperature: High temperatures (100-140 °C) will likely be necessary.
-
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
- Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation of Heteroarenes with Aryl Chlorides: Controlling Reactivity of Catalytic Intermediates via Dynamic Ligand Exchange - ResearchG
- Cross-Coupling Reaction Guide - Sigma-Aldrich.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve.
- Buchwald–Hartwig amin
- Sonogashira coupling - Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- This compound | CAS 4284-09-7 | SCBT.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
Sources
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- 2. thieme-connect.com [thieme-connect.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Troubleshooting for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS No. 4284-09-7). This document is intended for researchers, chemists, and drug development professionals utilizing this versatile fluorinated building block.[1] We provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to ensure the success and scalability of your synthesis projects.
Compound Profile and Safety Overview
This compound is a highly functionalized aromatic compound, valuable in the synthesis of complex molecules for the pharmaceutical, agrochemical, and high-performance materials sectors. Its unique substitution pattern offers specific reactivity and properties.
| Property | Value / Information | Source |
| CAS Number | 4284-09-7 | [2] |
| Molecular Formula | C₇ClF₇ | [2] |
| Molecular Weight | 252.52 g/mol | [2] |
| Appearance | Colorless liquid (Expected) | Inferred from similar compounds[3] |
| Solubility | Insoluble in water; soluble in common organic solvents. | Inferred from similar compounds[3] |
Core Safety Mandates: Researchers must handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors. Based on data from structurally related compounds, it should be treated as a skin and eye irritant.[3] Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
Recommended Synthesis Pathway: Nucleophilic Aromatic Halogen Exchange (SₙAr)
The most reliable and selective method for preparing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction, specifically a halogen exchange (Halex) reaction. This approach leverages the high reactivity of 2,3,4,5,6-pentafluorobenzotrifluoride, where the aromatic ring is heavily activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents.
Principle of Causality: The SₙAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this complex is paramount for reaction success. The strong electron-withdrawing groups on the benzotrifluoride ring effectively stabilize this intermediate, making the displacement of a fluoride ion by a chloride nucleophile thermodynamically favorable. While all positions are activated, substitution often shows regioselectivity influenced by subtle electronic and steric factors.
Experimental Protocol: Halogen Exchange
This protocol is a self-validating system designed for high yield and purity.
1. Reagent and System Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). This is critical as water can hydrolyze reagents and deactivate the nucleophile.
-
Use anhydrous, high-purity N,N-Dimethylformamide (DMF) or Sulfolane as the solvent. Aprotic polar solvents are essential for solvating the chloride salt and facilitating the reaction.[4]
-
Use anhydrous lithium chloride (LiCl) as the chloride source. LiCl offers good solubility in DMF compared to other chloride salts.
2. Reaction Execution:
-
To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermocouple, add anhydrous LiCl (1.1 equivalents).
-
Add anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Begin vigorous stirring and heat the mixture to 100-120 °C to ensure the LiCl is fully dissolved.
-
Slowly add 2,3,4,5,6-pentafluorobenzotrifluoride (1.0 equivalent) to the heated solution via a dropping funnel over 30 minutes.
-
Increase the reaction temperature to 140-150 °C and maintain for 4-8 hours.
3. Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots, quenching with water, extracting with a small amount of diethyl ether or ethyl acetate, and analyzing by Gas Chromatography (GC) or GC-MS. Look for the disappearance of the starting material peak and the appearance of the product peak at a higher retention time.
-
Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a significant volume of cold water (5-10x the volume of DMF).
-
Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water (to remove residual DMF) and brine (to aid in phase separation).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
4. Purification:
-
The crude product is best purified by fractional vacuum distillation to separate the desired mono-chloro product from unreacted starting material and any dichloro byproducts.
Synthesis Workflow Diagram
Caption: SₙAr synthesis workflow for this compound.
Product Characterization and Quality Control
Accurate characterization is essential for validating the synthesis. Due to the multiple fluorine atoms, ¹⁹F NMR is the most powerful diagnostic tool.
| Analysis Technique | Expected Result / Observation |
| ¹⁹F NMR | The spectrum will show four distinct signals for the aromatic fluorines and one for the -CF₃ group. Published data in benzene-d₆ shows the following assignments for the aromatic region: F2 (-118.0 ppm), F4 (-126.5 ppm), F6 (-135.5 ppm), and F5 (-160.5 ppm).[5] The -CF₃ signal typically appears in a different region of the spectrum. |
| GC-MS | A single major peak with a mass spectrum corresponding to the molecular ion (m/z = 252) and a characteristic isotopic pattern for one chlorine atom (M, M+2 peaks in ~3:1 ratio). |
| ¹H NMR | The spectrum should be clean, showing no signals in the aromatic region (6-9 ppm). |
| ¹³C NMR | The spectrum will be complex due to C-F coupling but can be used to confirm the number of unique carbon environments. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Issue 1: Low or No Conversion of Starting Material
-
Q: My reaction shows a high percentage of unreacted 2,3,4,5,6-pentafluorobenzotrifluoride even after prolonged heating. What are the likely causes?
-
A: Insufficient Temperature: Halogen exchange reactions on non-activated aromatic rings can be sluggish.[6][7] Ensure your internal reaction temperature is consistently at or above 140 °C. Use a thermocouple to verify the temperature of the reaction mixture itself, not the heating mantle setting.
-
A: Presence of Water: Trace amounts of water in the solvent or on the glassware can significantly reduce the nucleophilicity of the chloride ion. Ensure all components are rigorously dried. Use a fresh bottle of anhydrous solvent if possible.
-
A: Poor Nucleophile Solubility: If the LiCl does not fully dissolve, the concentration of active chloride ions in the solution will be too low. Ensure you observe a clear solution after heating the LiCl in DMF before adding the starting material. If solubility remains an issue, consider using a phase-transfer catalyst, though this can sometimes complicate purification.
-
Issue 2: Formation of Dichloro- and Polychlorinated Impurities
-
Q: My GC-MS analysis shows significant amounts of dichlorotrifluorobenzotrifluoride isomers. How can I improve selectivity for the mono-chloro product?
-
A: Stoichiometry Control: Over-chlorination is a classic problem of competing reactions. Do not use a large excess of LiCl. Start with 1.05-1.1 equivalents. A higher excess will drive the reaction towards the thermodynamically stable, but undesired, dichloro products.
-
A: Reaction Time and Temperature: The second substitution is generally slower than the first. Pulling samples for GC analysis every hour will allow you to identify the point of maximum mono-chloro product formation before significant dichloro product begins to appear. If over-reaction is still an issue, consider lowering the temperature to 130-135 °C, which will slow both reactions but may improve the kinetic selectivity for the first substitution.
-
Issue 3: Difficult Product Isolation and Purification
-
Q: I'm having trouble separating my product from the high-boiling solvent (DMF/Sulfolane) during work-up.
-
A: Inefficient Extraction: High-boiling aprotic polar solvents have some solubility in common extraction solvents and can also retain the product. The key is to use a large volume of water during the initial quench. This forces the organic product out of the aqueous/DMF phase. Perform multiple, smaller-volume extractions (e.g., 3 x 100 mL) rather than one large extraction (1 x 300 mL) for greater efficiency.
-
A: Emulsion Formation: The presence of salts and solvent can lead to emulsions. Washing the combined organic layers with brine helps to break emulsions and remove dissolved water. If an emulsion persists, allowing it to stand or adding a small amount of anhydrous sodium sulfate can help.
-
A: Co-distillation: The boiling points of the starting material, product, and byproducts may be close. Effective fractional vacuum distillation is critical. Use a column with high theoretical plates (e.g., a Vigreux or packed column) and a slow distillation rate to achieve good separation.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: Can I use potassium fluoride (KF) to perform the reverse reaction (substituting Cl with F)?
-
A: While technically possible, converting an aryl chloride back to an aryl fluoride (the Halex reaction in reverse) is significantly more difficult. The C-F bond is much stronger than the C-Cl bond, making fluoride a poorer leaving group. This would require very harsh conditions, likely with a spray-dried KF and a phase-transfer catalyst at temperatures exceeding 200 °C, and would likely result in low yields.
-
-
Q2: Is direct chlorination of 2,3,5,6-tetrafluorobenzotrifluoride a viable alternative?
-
A: Yes, direct electrophilic chlorination is a potential alternative. This would typically involve bubbling chlorine gas through the substrate in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).[8] However, controlling the regioselectivity can be challenging, potentially leading to a mixture of isomers that are difficult to separate. The SₙAr approach described above generally offers superior control and predictability.
-
-
Q3: What are the recommended storage conditions for the purified product?
-
A: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent moisture ingress. Keep it in a cool, dark place away from incompatible materials like strong bases or oxidizing agents.
-
-
Q4: Why is the -CF₃ group important for this reaction's success?
-
A: The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect (-I) deactivates the aromatic ring towards electrophilic substitution but, crucially, strongly activates it towards nucleophilic substitution by stabilizing the anionic Meisenheimer complex intermediate. This activation is key to allowing the SₙAr reaction to proceed under manageable conditions.
-
References
- Title: 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d 6.
- Title: Nucleophilic routes to selectively fluorinated aromatics Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source Source: Organic Chemistry Portal URL:[Link]
- Title: EP0944564A1 - Halogen exchange reactions and uses thereof Source: Google Patents URL
- Title: EP0150587A2 - Preparation of chlorobenzotrifluoride compounds Source: Google Patents URL
- Title: Synthesis of 3-chloro-4,5-difluorobenzotrifluoride Source: PrepChem.com URL:[Link]
- Title: US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides Source: Google Patents URL
- Title: 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 Source: PubChem URL:[Link]
- Title: Finkelstein reaction Source: Wikipedia URL:[Link]
- Title: EP0944564B1 - Halogen exchange reactions and uses thereof Source: Google Patents URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 7. EP0944564B1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 8. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]
Technical Support Center: Monitoring Reactions of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
Welcome to the technical support center for monitoring reactions involving 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the analytical challenges associated with this versatile fluorinated building block. The information herein is grounded in established analytical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
I. Introduction to the Analytical Challenges
This compound (MW: 252.52 g/mol , CAS: 4284-09-7) is a highly electron-deficient aromatic compound, making it a valuable synthon in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its reactivity is dominated by nucleophilic aromatic substitution (SNAAr), where the chlorine or one of the fluorine atoms can be displaced by a variety of nucleophiles. Monitoring the progress of these reactions is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
The primary analytical challenges in monitoring these reactions stem from:
-
Co-elution of structurally similar compounds: The starting material, intermediates, and byproducts often have very similar polarities, making chromatographic separation difficult.
-
Accurate quantification: The presence of multiple fluorine atoms can affect the response of certain detectors, requiring careful calibration for accurate quantification.
-
Identification of positional isomers: Nucleophilic attack can potentially occur at different positions on the aromatic ring, leading to the formation of isomers that can be challenging to distinguish.
This guide provides a comprehensive overview of the most effective analytical techniques for monitoring reactions of this compound and offers practical solutions to common problems encountered in the laboratory.
II. Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial technique for monitoring the consumption of this compound?
A1: For rapid, real-time monitoring, ¹⁹F NMR spectroscopy is often the most powerful technique. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.[4] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, allowing for clear differentiation between the fluorine signals of the starting material and the product(s).[5] This technique can often be performed directly on an aliquot of the reaction mixture without the need for extensive sample preparation.
Q2: Which chromatographic technique is best for separating the starting material from its reaction products?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effective, and the choice depends on the specific reaction and the properties of the products.
-
GC-MS is an excellent choice due to the volatility of many fluorinated aromatic compounds. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point.[3][6] Mass spectrometry provides invaluable structural information for peak identification.
-
Reversed-phase HPLC with a C18 column is also a viable option, particularly for less volatile or more polar products. The use of a mobile phase containing a fluorinated alcohol, such as trifluoroethanol, can sometimes improve the separation of fluorinated compounds.[7]
Q3: How can I identify unknown byproducts in my reaction?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for identifying unknown volatile byproducts. The mass spectrum provides the molecular weight and fragmentation pattern of the compound, which can be used to elucidate its structure. For complex mixtures, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the byproducts.[6]
Q4: I am observing the formation of multiple products. How can I determine if they are isomers?
A4: The formation of positional isomers is a common challenge in nucleophilic aromatic substitution reactions of polyhalogenated benzenes. A combination of techniques is often necessary for confirmation:
-
¹⁹F NMR: The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the substitution pattern on the aromatic ring. Each isomer will have a unique ¹⁹F NMR fingerprint.
-
GC-MS: While isomers will have the same molecular ion, their fragmentation patterns in the mass spectrum may differ slightly. More importantly, they may have different retention times on the GC column.
-
2D NMR techniques: For definitive structural elucidation, techniques such as ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HSQC can be used to establish connectivity between the different nuclei in the molecule.
III. Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the analysis of this compound reactions.
A. Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Active sites on the injector liner or column. 2. Incompatible solvent for sample dissolution. 3. Column degradation. | 1. Use a deactivated injector liner and a high-quality, inert GC column.[3] 2. Dissolve the sample in a solvent that is compatible with the stationary phase (e.g., hexane, ethyl acetate). 3. Condition the column according to the manufacturer's instructions or replace it if necessary. |
| Co-elution of starting material and product | 1. Insufficient column resolution. 2. Inappropriate temperature program. | 1. Use a longer GC column or a column with a different stationary phase to enhance selectivity. 2. Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks. |
| Inconsistent peak areas (poor reproducibility) | 1. Sample degradation in the hot injector. 2. Non-uniform sample injection volume. 3. Leaks in the system. | 1. Use a lower injector temperature or a pulsed splitless injection to minimize sample degradation. 2. Ensure the autosampler is functioning correctly and use an internal standard for quantification. 3. Perform a leak check of the GC system. |
This protocol provides a general method for monitoring a reaction where the chlorine atom of this compound is displaced by a nucleophile.
1. Sample Preparation:
- Quench a small aliquot (e.g., 50 µL) of the reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate).
- Add a known concentration of an internal standard (e.g., dodecane).
- Filter the sample through a 0.22 µm syringe filter.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Split (10:1) or Splitless |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 50 °C (2 min), ramp to 250 °C at 15 °C/min, hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-400 m/z |
3. Data Analysis:
- Monitor the disappearance of the peak corresponding to this compound and the appearance of the product peak(s).
- Use the internal standard to calculate the relative response factors and quantify the conversion.
- Analyze the mass spectra of any new peaks to identify potential byproducts.
B. High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or split peaks | 1. Column void or contamination. 2. Sample solvent stronger than the mobile phase. 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the initial mobile phase composition. 3. Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to suppress silanol interactions. |
| Poor separation of analyte and impurities | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. | 1. Optimize the gradient profile or the ratio of organic solvent to water. 2. Consider a column with a different selectivity, such as a phenyl-hexyl or a fluorinated stationary phase.[8] |
| Drifting baseline | 1. Column not equilibrated. 2. Mobile phase contamination or degradation. 3. Detector lamp aging. | 1. Ensure the column is fully equilibrated with the initial mobile phase before each injection. 2. Prepare fresh mobile phase and filter it before use. 3. Replace the detector lamp if it has exceeded its lifetime. |
This protocol provides a general method for determining the purity of a product derived from this compound.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water 50:50) to a concentration of approximately 1 mg/mL.
- Further dilute the sample to a working concentration of 0.1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percentage of the main peak to determine the purity.
- If standards are available, create a calibration curve for accurate quantification of impurities.
C. ¹⁹F NMR Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad signals | 1. Sample viscosity. 2. Paramagnetic impurities. 3. Poor shimming. | 1. Dilute the sample or acquire the spectrum at a higher temperature. 2. Treat the sample with a chelating agent if paramagnetic metals are suspected. 3. Re-shim the spectrometer on the sample. |
| Inaccurate integrals for quantification | 1. Insufficient relaxation delay. 2. Non-uniform excitation profile. | 1. Increase the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest.[4] 2. Use a calibrated pulse width for the excitation pulse. |
| Complex, overlapping multiplets | 1. Second-order coupling effects. 2. Presence of multiple similar species. | 1. Acquire the spectrum at a higher magnetic field strength to reduce second-order effects. 2. Use 2D NMR techniques (e.g., ¹⁹F-¹⁹F COSY) to resolve overlapping signals. |
This protocol describes a general procedure for monitoring a reaction in an NMR tube.
1. Sample Preparation:
- In a clean, dry NMR tube, dissolve the limiting reagent in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
- Add a known amount of an internal standard with a distinct ¹⁹F signal (e.g., trifluorotoluene).
- Acquire a spectrum of the starting materials.
- Initiate the reaction by adding the other reagent(s) to the NMR tube.
2. NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Nucleus | ¹⁹F |
| Pulse Program | zg30 (or similar single-pulse experiment) |
| Relaxation Delay (d1) | 5 s (for quantitative measurements) |
| Number of Scans | 16-64 (depending on concentration) |
| Temperature | As required by the reaction |
3. Data Analysis:
- Process the spectra with an appropriate line broadening.
- Integrate the signals of the starting material, product(s), and internal standard.
- Calculate the conversion and yield at different time points by comparing the integrals.
IV. Visualizing Analytical Workflows
To aid in understanding the logical flow of the analytical process, the following diagrams illustrate typical workflows for reaction monitoring and troubleshooting.
Caption: General workflow for monitoring a reaction of this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
V. References
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PLoS ONE, 9(6), e99553. Retrieved from [Link]
-
(n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobenzotrifluoride. Retrieved from [Link]
-
Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g. Retrieved from [Link]
-
University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). 4284-09-7 | this compound. Retrieved from [Link]
-
Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. Retrieved from [Link]
-
Wang, L., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC and GC/MS Columns and Supplies. Retrieved from [Link]
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Strategic Application of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride as a Fluorinated Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established principle for optimizing the pharmacological profile of drug candidates. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. While late-stage fluorination has emerged as a powerful tool, the use of pre-fluorinated building blocks remains a cornerstone of synthetic strategy. This guide provides an in-depth analysis of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride, a complex and versatile fluorinated building block, and offers a comparative perspective against simpler fluorinated scaffolds.
It is a common and understandable misconception that a highly fluorinated molecule such as this compound might act as a fluorinating agent, donating one of its fluorine atoms. However, its chemical reactivity is overwhelmingly characterized by its use as an intact aromatic scaffold. The carbon-fluorine bonds in the perfluorinated ring are exceptionally strong, making this compound a poor fluorine donor under typical synthetic conditions. Instead, its utility lies in the strategic incorporation of the entire chloro-tetrafluorobenzotrifluoride moiety into a target molecule.
This guide will explore the reactivity of this building block, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provide a framework for its rational application in synthetic and medicinal chemistry programs.
The Physicochemical Landscape: A Comparative Overview
The substitution pattern of this compound—a trifluoromethyl group, four fluorine atoms, and a chlorine atom on a benzene ring—creates a unique electronic and steric environment. To appreciate its utility, it is instructive to compare its properties with those of simpler, more common fluorinated building blocks.
| Property | Benzotrifluoride | 4-Chlorobenzotrifluoride | This compound |
| Molecular Weight | 146.11 g/mol | 180.55 g/mol | 252.52 g/mol [1][2] |
| Boiling Point | 102 °C | 137-139 °C[3] | ~137 °C |
| Density | 1.19 g/mL | 1.378 g/mL | ~1.49 g/cm³[4] |
| Calculated logP | ~2.5 | ~3.2 | ~3.9 |
| Key Reactive Sites | C-H bonds (electrophilic aromatic substitution) | C-H bonds, C-Cl bond (cross-coupling, nucleophilic aromatic substitution) | C-Cl bond (primary), C-F bonds (highly activated nucleophilic aromatic substitution) |
Note: Some physical properties for this compound are estimated based on available data for similar compounds, as detailed experimental values are not widely published.
The extensive fluorination in this compound dramatically increases its lipophilicity (logP) and molecular weight compared to simpler benzotrifluorides. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group makes the aromatic ring highly electron-deficient. This electronic feature is the primary determinant of its reactivity, steering it away from electrophilic substitutions and strongly activating it towards nucleophilic attack.
Synthetic Utility: A Tale of Two Reaction Classes
The synthetic value of this compound is primarily realized through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The presence of a chlorine atom provides a key site for reactivity that is distinct from the more inert C-F bonds.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the perfluorinated ring makes this compound an excellent substrate for SNAr reactions. Nucleophiles will preferentially attack the carbon bearing the chlorine atom, as the C-Cl bond is weaker and a better leaving group than the C-F bonds. However, under forcing conditions, substitution of the fluorine atoms, particularly the one para to the trifluoromethyl group, may be possible.
This reactivity is analogous to that of other polyhalogenated aromatic compounds, such as 3-chloro-2,4,5,6-tetrafluoropyridine, which readily undergoes nucleophilic substitution with amines.
Conceptual Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol is a generalized procedure based on established methods for SNAr reactions on similar polyfluoroaromatic compounds.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Anhydrous base (e.g., K2CO3 or Et3N, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Round-bottom flask with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a stirred solution of the amine in the chosen anhydrous solvent, add the base.
-
Add this compound to the mixture at room temperature under an inert atmosphere.
-
Heat the reaction mixture to a temperature typically ranging from 60 to 120 °C, depending on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions offer a powerful means to form new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the connection of the complex fluorinated ring to other molecular fragments.
In these reactions, the C-Cl bond is preferentially activated over the more robust C-F bonds. This chemoselectivity is a key advantage, enabling precise modification of the building block.
Conceptual Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on standard Suzuki-Miyaura conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Strategic Comparison with Other Fluorinated Building Blocks
The choice of a fluorinated building block is a critical decision in the design of a synthetic route. The complexity of this compound offers both advantages and disadvantages compared to simpler analogues.
-
Simpler Building Blocks (e.g., 4-fluorobenzotrifluoride, 4-chlorobenzotrifluoride):
-
Advantages: Lower molecular weight, generally less expensive, and simpler reactivity. They introduce a single fluorine-containing moiety, allowing for more straightforward SAR studies.
-
Disadvantages: They lack the unique electronic and conformational constraints imposed by the perfluorinated ring. The reactivity of the aromatic ring is also substantially different (less activated towards nucleophilic attack).
-
-
This compound:
-
Advantages: The highly fluorinated ring can impart significant metabolic stability and unique binding interactions. The electron-deficient nature of the ring can be exploited for specific synthetic transformations (SNAr). The trifluoromethyl group offers an additional point of modulation for lipophilicity and electronic properties.
-
Disadvantages: Higher molecular weight, which can be a concern in drug design (Lipinski's Rule of Five). Potentially higher cost and more limited commercial availability. The complex substitution pattern may lead to more complex NMR and mass spectra, requiring more detailed characterization.
-
Conclusion
This compound is a specialized, highly functionalized building block, not a general fluorinating agent. Its value lies in the ability to introduce a unique, electron-deficient, and sterically demanding fluorinated scaffold into a target molecule. The primary modes of reactivity are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling at the C-Cl bond.
The decision to employ this complex building block over simpler fluorinated analogues should be driven by a clear hypothesis regarding the desired physicochemical and pharmacological properties of the final compound. While its use may introduce synthetic challenges and cost considerations, the potential benefits in terms of metabolic stability, binding affinity, and overall drug-like properties make it a valuable tool in the arsenal of the medicinal and synthetic chemist.
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- 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | PubChem. [Link]
- 3-Chloro-4-fluorobenzotrifluoride CAS#: 78068-85-6; ChemWh
- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchG
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A Comparative Guide to the Reactivity of Substituted Benzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, particularly in the realms of pharmaceuticals and materials science, the benzotrifluoride scaffold is a cornerstone. The trifluoromethyl (-CF3) group imparts unique properties, including metabolic stability and enhanced lipophilicity, making it a privileged moiety in drug design.[1] However, the reactivity of the benzotrifluoride ring system can be dramatically altered by the presence of other substituents. Understanding these effects is critical for predicting reaction outcomes and designing efficient synthetic routes.
This guide provides a comparative analysis of the reactivity of substituted benzotrifluorides, focusing on the interplay between the potent electronic effects of the -CF3 group and other common substituents. We will delve into the mechanistic underpinnings of these effects in key reaction classes and provide supporting experimental data and protocols.
The Dominant Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[2] Its influence stems almost entirely from a strong negative inductive effect (-I), as the fluorine atoms pull electron density away from the benzene ring through the sigma bond. Unlike groups such as nitro (-NO2) or cyano (-CN), the -CF3 group has no significant resonance effect (-M).
This profound electron-withdrawing nature has two primary consequences for reactivity:
-
Deactivation in Electrophilic Aromatic Substitution (EAS): By withdrawing electron density, the -CF3 group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles.[3] It significantly destabilizes the positively charged arenium ion intermediate that forms during the reaction.[4]
-
Activation in Nucleophilic Aromatic Substitution (SNAr): Conversely, the -CF3 group strongly stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack, thereby activating the ring for SNAr reactions, provided a suitable leaving group is present.[5][6]
Quantitatively, the electronic effect of a substituent can be described by its Hammett constant (σ). A more positive value indicates a stronger electron-withdrawing effect. The -CF3 group has a large positive σ value, confirming its deactivating character in EAS.[2][7][8]
| Substituent | Hammett Constant (σp) |
| -OCH3 | -0.27 |
| -CH3 | -0.17 |
| -H | 0.00 |
| -Cl | +0.23 |
| -CF3 | +0.54 |
| -CN | +0.66 |
| -NO2 | +0.78 |
Part 1: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions like nitration, halogenation, and Friedel-Crafts acylation, the -CF3 group is strongly deactivating and a meta-director.[9] The deactivation arises from the destabilization of the arenium ion, which slows the rate-determining step of electrophilic attack.[10] The meta-directing effect occurs because attack at the ortho or para positions would place a partial positive charge on the carbon atom directly attached to the highly electron-withdrawing -CF3 group—a particularly unfavorable situation.
The presence of a second substituent on the benzotrifluoride ring creates a competitive scenario where the overall reactivity and regioselectivity are determined by the combined electronic effects of both groups.
Case 1: Activating Group vs. -CF3 Group
Consider the nitration of 3-methylbenzotrifluoride. The methyl group (-CH3) is an activating, ortho, para-director, while the -CF3 group is a deactivating, meta-director.
-
-CH3 directs: ortho (positions 2, 4) and para (position 6).
-
-CF3 directs: meta (positions 2, 6).
The directing effects of both groups reinforce substitution at positions 2 and 6. Experimental data from the nitration of 3-methylbenzotrifluoride shows that the major products are indeed the 2-nitro and 6-nitro isomers, with a smaller amount of the 4-nitro isomer.[11][12] This demonstrates that even a weakly activating group like methyl can significantly influence the regiochemical outcome against the powerful -CF3 group.
Case 2: Deactivating Halogen vs. -CF3 Group
Halogens like chlorine are deactivating yet ortho, para-directing. In a molecule like 4-chlorobenzotrifluoride, both the -Cl and -CF3 groups deactivate the ring. The directing effects are:
-
-Cl directs: ortho (positions 2, 6).
-
-CF3 directs: meta (positions 2, 6).
Again, the directing effects are synergistic, strongly favoring substitution at the 2 and 6 positions. The overall reaction rate, however, will be significantly slower than that of benzotrifluoride itself due to the presence of two deactivating groups.
Case 3: Deactivating Group vs. -CF3 Group
When two powerful deactivating groups are present, such as in 3-nitrobenzotrifluoride, the ring becomes extremely unreactive towards electrophiles. Both the -NO2 and -CF3 groups are meta-directors.
-
-NO2 directs: meta (positions 2, 4, 6).
-
-CF3 directs: meta (positions 2, 6).
Substitution is directed primarily to the 5-position, which is meta to both groups. However, forcing conditions, such as high temperatures and aggressive reagents (e.g., fuming nitric and sulfuric acids), are typically required to achieve a reasonable yield.[13]
Part 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is favored on aromatic rings that are electron-poor and possess a good leaving group (like a halide).[14] The reaction proceeds through a resonance-stabilized carbanion known as a Meisenheimer complex.[6]
The trifluoromethyl group is a powerful activator for SNAr when positioned ortho or para to the leaving group because it can effectively stabilize the negative charge of the Meisenheimer complex through its strong inductive effect.[5] A -CF3 group in the meta position offers much less stabilization, leading to a significantly slower reaction.[6]
Comparative Reactivity Based on Substituent Position
Consider the reaction of fluoronitrobenzotrifluorides with a nucleophile like sodium methoxide.
| Substrate | Position of -CF3 and -NO2 relative to -F | Expected Reactivity | Rationale |
| 4-Fluoro-3-nitrobenzotrifluoride | -CF3 (meta), -NO2 (ortho) | High | Both EWGs are in positions to stabilize the intermediate. |
| 2-Fluoro-5-nitrobenzotrifluoride | -CF3 (ortho), -NO2 (para) | High | Both EWGs are in positions to stabilize the intermediate. |
| 4-Fluoro-2-nitrobenzotrifluoride | -CF3 (para), -NO2 (ortho) | Very High | Both EWGs strongly stabilize the negative charge. |
| 2-Fluoro-3-nitrobenzotrifluoride | -CF3 (ortho), -NO2 (meta) | Moderate | The -CF3 group stabilizes, but the -NO2 group does not. |
The presence of additional electron-withdrawing groups, especially at ortho and para positions relative to the leaving group, will further increase the rate of SNAr.[14] Conversely, electron-donating groups will decrease the reaction rate.
Experimental Protocols & Workflows
General Workflow for Reactivity Comparison
The following diagram outlines a general workflow for comparing the reactivity of different substituted benzotrifluorides in a laboratory setting.
Caption: General workflow for comparative reactivity studies.
Protocol 1: Comparative Nitration of Substituted Benzotrifluorides (EAS)
This protocol describes a method for the mono-nitration of benzotrifluoride, which can be adapted for substituted derivatives to compare relative rates and isomer distributions.
Objective: To compare the reactivity and regioselectivity of benzotrifluoride and 3-methylbenzotrifluoride towards nitration.
Materials:
-
Benzotrifluoride
-
3-Methylbenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Methylene Chloride (DCM)
-
Sodium Carbonate solution (5%)
-
Ice
-
Round-bottom flasks, magnetic stirrers, dropping funnels, ice bath.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 60 mL (approx. 1.5 moles) of 98% nitric acid.
-
Cooling: Cool the nitric acid to -20°C using an ice-salt bath.
-
Substrate Addition: Slowly add 0.25 moles of the benzotrifluoride substrate (e.g., 3-methylbenzotrifluoride) dropwise to the cooled, stirring nitric acid. Maintain the internal temperature between -16°C and -22°C throughout the addition.[12] This addition should take approximately 1.5-2 hours.
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 15-30 minutes to ensure the reaction goes to completion.
-
Workup: Carefully pour the reaction mixture onto a large beaker filled with crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the nitrated products with methylene chloride (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting oil by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the yield and the ratio of nitro-isomers formed.
Protocol 2: Synthesis of 4-Methoxy-3-nitrobenzotrifluoride (SNAr)
This protocol demonstrates the activation of an aryl fluoride towards SNAr by ortho-nitro and para-CF3 groups.
Objective: To synthesize 4-methoxy-3-nitrobenzotrifluoride from 4-fluoro-3-nitrobenzotrifluoride.
Materials:
-
4-Fluoro-3-nitrobenzotrifluoride
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoro-3-nitrobenzotrifluoride (1.0 eq) in methanol.
-
Reagent Addition: Add a solution of sodium methoxide (1.1 eq) in methanol to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water to remove salts, and dry the organic layer. The crude product can be purified by column chromatography or recrystallization to yield the desired 4-methoxy-3-nitrobenzotrifluoride.
Mechanistic Visualizations
Electrophilic Aromatic Substitution (EAS)
The diagram below illustrates the arenium ion intermediates for electrophilic attack on benzotrifluoride. The instability of the ortho and para intermediates, where the positive charge is adjacent to the -CF3 group, explains the observed meta selectivity.
Caption: Stabilization of the SNAr intermediate.
Conclusion
The trifluoromethyl group exerts a powerful, dichotomous influence on the reactivity of the benzene ring. It deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. When designing syntheses with substituted benzotrifluorides, a careful analysis of the electronic properties and directing effects of all substituents is essential. Activating groups can override the meta-directing influence of the -CF3 group in EAS, while the synergistic effects of multiple electron-withdrawing groups can render a ring either extremely inert to EAS or highly susceptible to SNAr. The principles and protocols outlined in this guide provide a framework for researchers to rationally predict and control the chemical behavior of this vital class of compounds.
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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
<
Introduction: The Critical Role of Purity in a Key Fluorinated Intermediate
3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride, a highly versatile fluorinated compound, serves as a crucial building block in the synthesis of high-performance materials, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and thermal stability make it an invaluable component in modern organic synthesis. However, the synthetic routes to this compound can often yield a variety of structurally similar impurities that can significantly impact the efficacy, safety, and reliability of the final products.[2][3] Therefore, rigorous purity analysis is not merely a quality control step but a fundamental necessity to ensure the desired performance and regulatory compliance of downstream applications.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will delve into the principles, experimental protocols, and comparative advantages of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to approach the purity analysis of this and similar fluorinated intermediates.
Understanding the Impurity Profile: A Glimpse into Synthesis
The potential impurities in a batch of this compound are intrinsically linked to its synthetic pathway. While specific routes are often proprietary, common methods for introducing fluorine and chlorine atoms to aromatic rings can lead to several classes of impurities. These may include:
-
Isomeric Impurities: Variations in the positions of the chlorine and trifluoromethyl groups on the tetrafluorinated benzene ring.
-
Incompletely Halogenated Species: Benzotrifluoride derivatives with fewer than four fluorine atoms or lacking the chlorine atom.
-
Over-halogenated Species: The introduction of additional chlorine atoms.
-
Residual Solvents and Reagents: Starting materials or solvents used in the synthesis and purification process.[6][7][8]
A thorough understanding of the synthetic route is paramount in developing a robust analytical strategy, as it allows for the targeted search for probable impurities.
Comparative Analysis of Purity Determination Techniques
The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the potential impurities.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9][10] | Excellent for volatile and thermally stable compounds, high resolution, and sensitivity, especially with selective detectors.[9][11] | Not suitable for non-volatile or thermally labile compounds. | Quantification of volatile impurities and isomeric separation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[12] | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.[12] | Resolution may be lower than GC for some volatile isomers. | Analysis of non-volatile impurities and as a complementary technique to GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.[13][14] | Provides unambiguous structural confirmation, can quantify components without a specific reference standard for each, and is non-destructive.[13][15] | Lower sensitivity compared to chromatographic methods. | Structural elucidation of unknown impurities and absolute purity determination. |
Experimental Protocols: A Practical Guide
Gas Chromatography (GC) for Volatile Impurity Profiling
Causality Behind Experimental Choices: GC is the workhorse for analyzing volatile halogenated aromatic compounds due to its high resolving power and the availability of sensitive detectors like the Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds.[9][16] A non-polar or medium-polarity capillary column is typically chosen to achieve optimal separation of isomers based on their boiling points and interactions with the stationary phase.
Experimental Workflow:
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A Comparative Performance Guide to 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride in Medicinal Chemistry
This guide provides an in-depth analysis of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride (CAS 4284-09-7), a highly specialized fluorinated building block. We will objectively benchmark its performance against relevant alternatives, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on its strategic application in modern synthesis.
Introduction: The Strategic Value of Polysubstituted Fluorinated Scaffolds
In contemporary drug discovery, the incorporation of fluorine is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form exceptionally strong bonds with carbon—can profoundly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] It is estimated that over 20% of all modern pharmaceuticals contain at least one fluorine atom, a testament to its impact.[2]
This compound is a prime example of a sophisticated fluorinated building block.[4] Its dense functionalization, featuring a trifluoromethyl group, four fluorine atoms, and a reactive chlorine handle, offers a unique combination of electronic and steric properties. This guide moves beyond catalog data to explore the causality behind its utility and benchmark its performance in contexts relevant to medicinal chemistry.
Part 1: The Synthetic Juncture: Building Block vs. Late-Stage Fluorination
The introduction of fluorine into a target molecule is a critical decision point in synthetic planning. The two dominant strategies are the "building block" approach and "late-stage fluorination" (LSF).[1][5]
-
Building Block Approach : This strategy involves using a pre-fluorinated, structurally defined intermediate, such as this compound, which is incorporated early in the synthetic route. Its primary advantage lies in predictability and reliability, avoiding the often harsh and non-selective conditions of LSF reagents.[1]
-
Late-Stage Fluorination (LSF) : This approach introduces fluorine atoms onto a complex, nearly finished molecule. LSF is powerful for rapid analogue synthesis in structure-activity relationship (SAR) studies but can be challenging due to issues with regioselectivity and substrate compatibility.[1][5]
This compound is designed explicitly for the building block strategy. The chlorine atom serves as a versatile anchor for cross-coupling reactions, allowing the entire C7F7Cl moiety to be installed with high fidelity.
Part 2: Physicochemical Profile & Comparative Analysis
The performance of a building block is intrinsically linked to its physical and chemical properties. This compound's dense fluorine substitution creates a highly electron-deficient aromatic ring, which dictates its reactivity and the properties it imparts to derivative molecules.
| Property | This compound | 3-Chloro-4-fluorobenzotrifluoride | 3-Chlorobenzotrifluoride |
| CAS Number | 4284-09-7[6][7] | 78068-85-6[8][9] | 98-15-7[10][11] |
| Molecular Formula | C₇ClF₇[6][7] | C₇H₃ClF₄[8][9] | C₇H₄ClF₃[10][11] |
| Molecular Weight | 252.52 g/mol [6][7] | 198.56 g/mol | 180.55 g/mol [10][11] |
| Boiling Point | ~137-138 °C (Predicted) | ~137 °C[8] | 137-138 °C[10] |
| Density | ~1.65 g/cm³ (Predicted) | ~1.45 g/cm³[8] | ~1.33 g/mL[10] |
| Reactivity Driver | Highly electron-deficient ring, activated C-Cl bond | Electron-deficient ring | Moderately electron-deficient ring |
Expert Interpretation: The increasing fluorine substitution from 3-Chlorobenzotrifluoride to our target compound dramatically increases molecular weight and density with minimal change to the boiling point. More importantly, the perfluorinated ring in this compound makes the C-Cl bond highly susceptible to nucleophilic aromatic substitution and oxidative addition in cross-coupling catalysis, suggesting enhanced reactivity compared to its less fluorinated counterparts.
Part 3: Performance Benchmark: Reactivity in Suzuki-Miyaura Cross-Coupling
To provide a quantitative comparison, we describe a standardized protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug synthesis. This experiment benchmarks the reactivity of this compound against its less-fluorinated analogs.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling electron-deficient aryl chlorides and its robustness.
-
Base: K₂CO₃ is a moderately strong base, effective for this transformation without promoting significant side reactions.
-
Solvent System: A dioxane/water mixture facilitates the dissolution of both the organic and inorganic reagents, promoting efficient phase transfer and reaction kinetics.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Aryl Chloride (this compound or alternative) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add the aryl chloride (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Degas the resulting slurry by bubbling the inert gas through it for 15 minutes.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.
-
Monitor the reaction by thin-layer chromatography or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel.
-
-
Self-Validation System:
-
The identity of the final product must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Purity should be assessed by HPLC analysis (>95% is considered a successful outcome).
-
Expected Performance Data
| Building Block | Expected Reaction Time | Expected Yield (%) | Key Observation |
| This compound | 1-2 hours | >90% | Rapid conversion due to high activation of the C-Cl bond. |
| 3-Chloro-4-fluorobenzotrifluoride | 3-5 hours | 75-85% | Slower reaction rate compared to the perfluorinated analog. |
| 3-Chlorobenzotrifluoride | 6-10 hours | 60-75% | Significantly slower kinetics, may require a stronger base or more active catalyst for optimal results. |
Part 4: Benchmarking the Impact on Drug-Like Properties
The ultimate value of a building block lies in the properties it confers upon the final molecule. The unique structure of this compound is expected to have a distinct impact on key drug-like characteristics.
| Property | Impact of 3-(Trifluoromethyl)phenyl Moiety | Impact of 3-Chloro-4-fluoro- (Trifluoromethyl)phenyl Moiety | Impact of 2,4,5,6-Tetrafluoro-3-(Trifluoromethyl)phenyl Moiety |
| Lipophilicity (logP) | Moderate Increase | Significant Increase | Very High Increase |
| Metabolic Stability | High (CF₃ group blocks metabolism)[2] | High (CF₃ and C-F bonds are robust) | Exceptionally High (Perfluorination shields the ring from oxidative attack) |
| Acidity of Proximal Groups | Moderate electron-withdrawing effect | Strong electron-withdrawing effect | Very strong inductive effect, significantly increases acidity of nearby N-H or O-H bonds |
| Target Binding Interactions | Potential for dipole and hydrophobic interactions | Enhanced dipole interactions; potential for H-bonding with fluorine | Strong multipolar interactions; potential for halogen bonding (Cl) and orthogonal dipole interactions with the perfluorinated ring |
Expert Interpretation: While all three building blocks increase lipophilicity and metabolic stability, the 2,4,5,6-tetrafluoro-3-(trifluoromethyl)phenyl moiety introduced by our target compound offers the most profound effect. This makes it an exceptional tool for solving issues of rapid metabolic degradation.[2] However, researchers must be cautious of its significant impact on lipophilicity and acidity. The dramatic increase in logP could negatively affect solubility, while the powerful electron-withdrawing nature can drastically lower the pKa of proximal functional groups, impacting target binding and off-target effects.
Conclusion: A Senior Scientist's Perspective
This compound is not a simple replacement for less-fluorinated building blocks; it is a specialized tool for addressing specific challenges in drug design.
Select this building block when:
-
Metabolic instability of an aromatic ring is a primary project hurdle. The perfluorinated core is exceptionally resistant to oxidative metabolism.
-
A strong, localized electron-withdrawing effect is required to modulate the pKa of a nearby functional group or enhance binding through specific electronic interactions.
-
Enhanced reactivity in cross-coupling is needed to overcome a challenging synthetic step.
Exercise caution regarding:
-
Over-engineering lipophilicity. The high fluorine content will substantially increase the logP, which may require balancing with more polar groups elsewhere in the molecule to maintain solubility and a favorable ADME profile.
-
Drastic pKa shifts. The potent inductive effect can alter the ionization state of your compound at physiological pH, which has profound implications for target engagement and cell permeability.
Ultimately, this compound represents a powerful option in the medicinal chemist's toolkit. Its strategic deployment, guided by a clear understanding of its performance benchmarks, can unlock novel chemical space and accelerate the development of robust, effective therapeutic agents.
References
- ChemBK. 3-chloro benzotrifluoride.
- Advanced Chem Blocks Inc. The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis.
- Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.
- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 1-4.
- MolecularCloud. Fluorinated Building Blocks: Essential Tools for Modern Chemistry.
- Alachem Co., Ltd. 4284-09-7 | this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-4-fluorobenzotrifluoride: A Key Intermediate for Pharmaceutical & Agrochemical Innovation.
- Curran, D. P., et al. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Chemistry.
- Advanced Chem Blocks Inc. The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride.
- PubChem. 3-Chlorobenzotrifluoride.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 3. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4284-09-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chembk.com [chembk.com]
- 11. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Isomeric Purity of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
For researchers, scientists, and drug development professionals, the isomeric purity of a chemical intermediate is not a trivial detail; it is a critical parameter that can profoundly influence reaction outcomes, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride, a key building block in medicinal chemistry and materials science. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the trustworthiness and accuracy of your results.
The Criticality of Isomeric Purity in Drug Development
This compound is a highly functionalized aromatic ring, offering multiple points for synthetic elaboration. However, its synthesis can potentially lead to the formation of positional isomers, where the chlorine atom occupies a different position on the tetrafluorinated ring. Even small amounts of these isomeric impurities can lead to:
-
Altered Pharmacological Profiles: Different isomers can exhibit vastly different biological activities, potencies, and toxicities.
-
Unpredictable Reaction Pathways: The position of the chlorine atom directs subsequent chemical transformations. Isomeric impurities can lead to a cascade of unwanted side products, complicating downstream purification and reducing overall yield.
-
Regulatory Hurdles: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.
Understanding and controlling isomeric purity from the outset is therefore a cornerstone of efficient and successful drug development.
Potential Isomeric Impurities: A Synthesis-Based Perspective
The most probable isomeric impurities in a sample of this compound are its other positional isomers. The specific isomers formed will depend on the synthetic route employed. For instance, direct chlorination of 2,3,4,5-tetrafluorobenzotrifluoride could potentially yield a mixture of isomers. While the electronic directing effects of the fluorine and trifluoromethyl groups favor the formation of the desired 3-chloro isomer, other isomers may be formed as minor byproducts.
The primary positional isomers of concern are:
-
2-Chloro-3,4,5,6-tetrafluorobenzotrifluoride
-
4-Chloro-2,3,5,6-tetrafluorobenzotrifluoride
This guide will focus on the analytical techniques best suited to separate and quantify these potential impurities.
Comparative Analysis of Analytical Methodologies
The choice of analytical method for determining isomeric purity is dictated by a balance of selectivity, sensitivity, speed, and the available instrumentation. Here, we compare the three most powerful techniques for this specific application: High-Resolution Gas Chromatography (GC), Pentafluorophenyl (PFP) High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Summary
| Analytical Technique | Principle of Separation/Detection | Key Strengths | Potential Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds, established methods for halogenated aromatics. | Requires derivatization for non-volatile compounds; thermal degradation of sensitive analytes. |
| PFP-HPLC | Separation based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions with a pentafluorophenyl stationary phase. | Excellent selectivity for positional isomers of halogenated and aromatic compounds. | Can be more complex to develop methods compared to standard C18 columns. |
| ¹⁹F NMR Spectroscopy | Exploits the unique magnetic properties of the ¹⁹F nucleus. Each fluorine atom in a different chemical environment gives a distinct signal. | Highly specific, provides structural information, inherently quantitative without the need for response factors. | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret. |
In-Depth Methodology Comparison
High-Resolution Gas Chromatography (GC-FID/MS)
Expertise & Experience: GC is a workhorse in quality control laboratories for its robustness and high resolving power, especially for relatively volatile and thermally stable compounds like halogenated benzotrifluorides. The choice of the capillary column is paramount for achieving the separation of closely related isomers.
Causality of Experimental Choices: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point. The separation is primarily driven by differences in the boiling points and van der Waals interactions of the isomers with the stationary phase. For enhanced selectivity, a more polar column, potentially one with a higher phenyl content or a trifluoropropyl stationary phase, can be employed to exploit subtle differences in dipole moments between the isomers.
Trustworthiness: A well-developed GC method with baseline resolution of the isomeric impurities provides a high degree of confidence in the quantitative results. The use of a Flame Ionization Detector (FID) offers a wide linear range and near-uniform response for hydrocarbons, while a Mass Spectrometer (MS) provides definitive identification of the peaks based on their mass-to-charge ratio and fragmentation patterns.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: Mass Spectrometer (e.g., Agilent 5977B MSD).
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 50-300 m/z.
-
-
-
Data Analysis: Integrate the peak areas for the main component and all identified isomeric impurities. Calculate the area percent of each impurity. For definitive identification, compare the mass spectra of the impurity peaks with a library of known spectra or with the spectrum of a synthesized standard.
Caption: GC method development workflow for isomeric purity.
Pentafluorophenyl (PFP) HPLC
Expertise & Experience: For compounds that are less volatile or thermally labile, HPLC is the method of choice. While standard C18 columns are often the first choice, they may not provide sufficient selectivity for closely related positional isomers of highly fluorinated compounds. Pentafluorophenyl (PFP) stationary phases offer a unique and powerful alternative.
Causality of Experimental Choices: PFP columns provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and weak ion-exchange.[1][2] This multi-modal retention mechanism is particularly effective for separating halogenated aromatic compounds. The electron-deficient nature of the PFP ring interacts strongly with the electron-rich aromatic systems of the analytes, leading to enhanced selectivity for positional isomers that differ in their electron distribution and dipole moments.
Trustworthiness: A validated PFP-HPLC method can provide highly reliable and reproducible results for isomeric purity. The use of a UV detector is typically sufficient, as the aromatic nature of the compounds ensures good chromophores. Coupling the HPLC to a mass spectrometer (LC-MS) can provide additional confirmation of peak identity.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Instrumentation:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: Waters ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detector: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas and calculate the area percent of each impurity.
Caption: Multiple interaction modes of PFP stationary phases.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹⁹F NMR is an exceptionally powerful tool for the analysis of fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the chemical shift range of ¹⁹F is much wider than that of ¹H, leading to excellent signal dispersion even for structurally similar isomers.[3][4]
Causality of Experimental Choices: Each fluorine atom in a unique chemical environment will produce a distinct resonance in the ¹⁹F NMR spectrum. The chemical shift of each fluorine is highly sensitive to the nature and position of the other substituents on the aromatic ring. Therefore, the ¹⁹F NMR spectrum of this compound will be distinctly different from the spectra of its positional isomers. Crucially, NMR is an inherently quantitative technique. The area of each signal is directly proportional to the number of nuclei it represents, allowing for the direct determination of the molar ratio of isomers without the need for calibration curves or response factors.
Trustworthiness: When properly acquired and processed, ¹⁹F NMR data provides unambiguous structural confirmation and highly accurate quantitative results. The large chemical shift differences between isomers often allow for baseline separation of their signals, leading to reliable integration.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube. An internal standard containing a known amount of a fluorine-containing compound with a signal in a clean region of the spectrum can be added for absolute quantification.
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument, equipped with a broadband probe.
-
Observe Nucleus: ¹⁹F.
-
Reference: An external reference of CFCl₃ (δ = 0 ppm) or an internal reference can be used.
-
Acquisition Parameters:
-
Pulse Program: A standard 30° or 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 to 128 scans).
-
-
-
Data Analysis: Process the spectrum with an appropriate line broadening. Integrate the signals corresponding to the main isomer and any impurities. The relative molar ratio of the isomers is directly proportional to the ratio of their integrated signal areas, taking into account the number of fluorine atoms contributing to each signal.
While experimental spectra for all isomers are ideal, computational methods can provide valuable predictions of ¹⁹F NMR chemical shifts to aid in spectral assignment.
| Isomer | Predicted ¹⁹F Chemical Shifts (ppm relative to CFCl₃) |
| This compound | F-2: ~ -120, F-4: ~ -140, F-5: ~ -155, F-6: ~ -135, CF₃: ~ -60 |
| 2-Chloro-3,4,5,6-tetrafluorobenzotrifluoride | F-3: ~ -145, F-4: ~ -142, F-5: ~ -153, F-6: ~ -130, CF₃: ~ -62 |
| 4-Chloro-2,3,5,6-tetrafluorobenzotrifluoride | F-2,6: ~ -138, F-3,5: ~ -148, CF₃: ~ -61 |
Note: These are approximate values and can vary based on the computational method and solvent.
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Conclusion and Recommendations
For the routine quality control of this compound, a validated GC-MS method offers a robust and reliable solution, providing both separation and identification of volatile impurities. However, for method development and in cases where thermal degradation is a concern, PFP-HPLC provides superior selectivity for positional isomers and is an excellent orthogonal technique.
For definitive structural confirmation and the most accurate quantification without the need for reference standards for each impurity, ¹⁹F NMR spectroscopy is the gold standard. Its ability to provide direct molar ratios makes it an invaluable tool for primary characterization and for validating chromatographic methods.
Ultimately, a multi-faceted approach employing at least two of these techniques provides the highest level of confidence in the isomeric purity of this compound, ensuring the quality and consistency of this critical intermediate in the drug development pipeline.
References
- SiliCycle Inc. (n.d.). The Convenient and All-Purpose PFP Phase.
- Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
- Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Thermo Fisher Scientific. (n.d.). HPLC Separation of Thirty Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- uHPLCs. (2024). PFP Column You Must Know.
- ResearchGate. (n.d.).
- Alfa Chemistry. (n.d.). ¹⁹F NMR Chemical Shift Table.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.
- Wiberg, K. B., & Zilm, K. W. (2001). ¹⁹F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Frontiers Media S.A. (2021). Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds. Frontiers in Chemistry.
- National Center for Biotechnology Information. (2021). Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds. Frontiers in Chemistry.
- Shimadzu Corporation. (n.d.). Qualitative Methods of GC/MS Analysis: Library Search.
- Chem-Impex International, Inc. (n.d.). This compound.
- LECO Corporation. (n.d.).
- Max-Planck-Gesellschaft. (n.d.). Synthesis and characterization of chlorotriarylbismuthonium salts.
- TSpace. (n.d.).
- Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals.
- YouTube. (2021). Draw all stereoisomers of 3-chloro-2,4,-heptadiene.
- Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g.
- Fisher Scientific. (n.d.). 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride, 98%, Thermo Scientific.
- Cambridge Open Engage. (2025). Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis.
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the specificity of a compound is paramount. Off-target effects, driven by unintended molecular interactions, can compromise efficacy and lead to adverse outcomes. This guide provides an in-depth technical comparison of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride, focusing on the critical aspect of cross-reactivity. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and experimental frameworks to rigorously assess the interaction profile of this and similar halogenated compounds.
Core Principles: Understanding this compound and the Imperative of Cross-Reactivity Assessment
This compound is a fluorinated aromatic compound with significant potential in various applications due to its thermal stability and chemical resistance.[1] Its structure, characterized by a trifluoromethyl group and extensive halogenation on the benzene ring, dictates its physicochemical properties and, consequently, its biological interaction profile.
Cross-reactivity, the binding of an antibody or receptor to molecules other than its primary target, is a crucial consideration. In drug development, it can lead to off-target toxicities. In diagnostics, it can result in false positives and inaccurate quantification.[2][3] Therefore, a comprehensive evaluation of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of its scientific validation.
The molecular architecture of this compound presents several features that warrant a thorough cross-reactivity analysis:
-
The Benzotrifluoride Moiety: A common scaffold in many bioactive molecules.[4]
-
Polyhalogenation: The dense arrangement of fluorine and chlorine atoms creates a unique electronic and steric profile that could mimic or interfere with the binding of other halogenated compounds. The introduction of fluorine can profoundly influence chemical and physical properties compared to non-fluorinated analogues.[5]
Comparative Framework: Selecting Appropriate Analogs for Cross-Reactivity Profiling
To contextualize the cross-reactivity of this compound, it is essential to compare it against structurally related molecules. The choice of comparators should be driven by a systematic variation of the core structure to probe which molecular features are critical for specific binding.
Here, we propose a comparative study against two such analogs:
-
Pentafluorobenzotrifluoride: This analog replaces the chlorine atom with fluorine, allowing for an assessment of the role of that specific halogen in molecular recognition. The different electronegativity and size of fluorine versus chlorine can alter electrostatic interactions.[6][7]
-
3-Chlorobenzotrifluoride: This compound lacks the four fluorine atoms on the ring, enabling an evaluation of the contribution of the perfluorinated ring system to binding affinity and specificity.[8]
Table 1: Structural Comparison of Benzotrifluoride Analogs
| Compound | Molecular Formula | Key Structural Difference from Target | Hypothesized Impact on Cross-Reactivity |
| This compound | C7ClF7 | - | Reference Compound |
| Pentafluorobenzotrifluoride | C7F8 | Chlorine at position 3 replaced by Fluorine | Potential for altered binding due to differences in halogen size and electronegativity. |
| 3-Chlorobenzotrifluoride | C7H4ClF3 | Lacks four fluorine atoms on the aromatic ring | Significant alteration of the molecular electrostatic potential and shape, likely leading to reduced cross-reactivity if the fluorinated ring is a key binding feature. |
Experimental Design: Gold-Standard Methodologies for Quantifying Cross-Reactivity
A robust assessment of cross-reactivity necessitates quantitative, reproducible, and sensitive analytical methods. The following section details the protocols for two widely accepted techniques: competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA is an effective method for determining the relative specificity of an antibody for a panel of small molecules.[3][9] The assay measures the ability of a test compound to compete with the primary target (immobilized on a plate) for binding to a specific antibody.
Experimental Workflow for Competitive ELISA
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Step-by-Step Protocol:
-
Plate Coating: A protein conjugate of this compound is immobilized on a high-binding 96-well plate.
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding of antibodies.[10]
-
Competition: A constant concentration of a primary antibody raised against the target is pre-incubated with serial dilutions of the test compounds (this compound as the reference, and the selected analogs).
-
Incubation: The antibody-competitor mixtures are added to the coated plate. Unbound antibody will bind to the immobilized target.
-
Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added, followed by a chromogenic substrate. The signal intensity is inversely proportional to the amount of competitor in the solution.
-
Data Analysis: The concentration of each compound that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated as: (IC50 of Reference Compound / IC50 of Test Compound) x 100%
SPR is a powerful, label-free technique that provides detailed kinetic information about molecular interactions, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[11][12][13] This level of detail is invaluable for understanding the nuances of cross-reactive binding.
Experimental Workflow for SPR
Caption: SPR workflow for detailed kinetic analysis of cross-reactivity.
Step-by-Step Protocol:
-
Immobilization: A target protein (e.g., an antibody or a receptor of interest) is covalently immobilized on the surface of a sensor chip.
-
Binding Analysis: A solution containing one of the test compounds (the analyte) is flowed over the sensor surface. Binding is detected as a change in the refractive index at the surface.
-
Kinetic Measurement: The rates of association (during analyte injection) and dissociation (during buffer flow) are monitored in real-time.
-
Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next interaction.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to calculate ka, kd, and KD. The KD values for the different compounds are directly compared to quantify relative binding affinities. A lower KD indicates a stronger binding affinity.
Data Interpretation and Reporting
The data generated from these assays should be summarized in a clear and concise format to facilitate comparison.
Table 2: Hypothetical Cross-Reactivity Data
| Compound | ELISA IC50 (nM) | % Cross-Reactivity | SPR KD (nM) |
| This compound | 50 | 100% | 80 |
| Pentafluorobenzotrifluoride | 250 | 20% | 450 |
| 3-Chlorobenzotrifluoride | >10,000 | <0.5% | >20,000 |
In this hypothetical scenario, the replacement of chlorine with fluorine in Pentafluorobenzotrifluoride results in a significant decrease in binding affinity, suggesting that the chlorine atom is an important feature for recognition. The near-complete loss of binding with 3-Chlorobenzotrifluoride would strongly indicate that the perfluorinated ring is critical for the interaction.
Conclusion and Future Directions
The rigorous assessment of cross-reactivity is an indispensable component of the research and development of compounds like this compound. By employing a combination of high-throughput screening methods like competitive ELISA and detailed kinetic analysis using SPR, researchers can build a comprehensive understanding of a compound's binding specificity. This data-driven approach is essential for mitigating risks associated with off-target effects and for ensuring the development of safe and effective molecules. Further studies could involve cell-based assays to confirm the in vitro findings in a more biologically relevant context.
References
- Vertex AI Search. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
- ACS Publications. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry.
- Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- RSC Publishing. (n.d.). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions.
- NIH. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC.
- MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications.
- ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- ResearchGate. (n.d.). The halogenation of aromatics: Part IX. Vapour‐phase chlorination and bromination of benzotrifluoride.
- ACS Publications. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- Chem-Impex. (n.d.). This compound.
- Guidechem. (n.d.). How to Prepare 3-Chloro-2,4,5,6-tetrafluoropyridine and Its Applications - FAQ.
- Thermo Fisher Scientific. (n.d.). ELISA technical guide and protocols.
- PubChem. (n.d.). 3-Chlorobenzotrifluoride.
- Laboratorium Discounter. (n.d.). This compound >98.0%(GC) 25g.
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- Sigma-Aldrich. (n.d.). 3-Chloro-2,4,5,6-tetrafluoropyridine 98 1735-84-8.
- PubChem. (n.d.). (Trifluoromethyl)benzene.
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- Matrix Scientific. (n.d.). 1099597-93-9 Cas No. | 3-Chloro-2-fluorobenzotrifluoride.
- Sigma-Aldrich. (n.d.). 3-Chloro-4,5-diaminobenzotrifluoride AldrichCPR.
- PubChemLite. (n.d.). 3-chloro-4,5-difluorobenzotrifluoride (C7H2ClF5).
- PubChem. (n.d.). 5-Chloro-2-nitrobenzotrifluoride.
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A Comparative Guide to Validated Analytical Methods for 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
In the landscape of pharmaceutical and agrochemical development, the precise and accurate quantification of intermediates and active ingredients is paramount. 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride, a versatile fluorinated aromatic compound, is increasingly utilized in organic synthesis due to its unique chemical properties, including exceptional thermal stability and resistance to chemical degradation.[1] The robust analytical characterization of this compound is critical to ensure the quality, safety, and efficacy of end-products.
This guide provides a comparative analysis of validated analytical methods for this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies presented are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures, ensuring they are fit for their intended purpose.[2][3]
The Imperative of Method Validation
Before delving into specific methodologies, it's crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a scientifically sound process that must be proven to be reliable, reproducible, and accurate for its intended use. The ICH guidelines provide a framework for this validation, encompassing a series of performance characteristics that must be evaluated.[4][5][6] This ensures that the data generated can be trusted, whether for regulatory submissions, quality control, or research and development.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for selecting and developing an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C7ClF7 | [7] |
| Molecular Weight | 252.52 g/mol | [7] |
| Boiling Point | Not explicitly available for this isomer, but related compounds like 3-chlorobenzotrifluoride have a boiling point of 137-138 °C.[8] | This suggests sufficient volatility for GC analysis. |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and hexane.[8] | This is a key consideration for sample and standard preparation. |
| UV Absorbance | Aromatic nature suggests UV absorbance, a prerequisite for HPLC-UV detection. | Inferred from chemical structure. |
Gas Chromatography (GC) Method: A High-Sensitivity Approach
Given its anticipated volatility, Gas Chromatography is a prime candidate for the analysis of this compound. GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.
Proposed GC-FID/MS Method
A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive identification.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable starting point due to its versatility.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes.
-
-
Detector Temperature:
-
FID: 280 °C.
-
MS Transfer Line: 280 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane or ethyl acetate to a final concentration within the linear range of the method.
Validation of the GC Method
The following diagram illustrates the workflow for validating the proposed GC method in accordance with ICH Q2(R2) guidelines.
Caption: Workflow for the validation of a Gas Chromatography method.
Validation Parameters for the GC Method:
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a blank solvent, a placebo (if applicable), and the analyte. For MS, confirm the mass spectrum. | No interfering peaks at the retention time of the analyte. Mass spectrum matches a reference standard. |
| Linearity | Prepare a series of at least five concentrations of the analyte. Plot the peak area against concentration and perform a linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples with known concentrations of the analyte (e.g., spiked placebo). Calculate the percent recovery. | Recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The concentration range over which the method is linear, accurate, and precise. | Defined by the linearity, accuracy, and precision data. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | The lowest concentration that can be detected but not necessarily quantified. | Typically determined by a signal-to-noise ratio of 3:1. |
| Robustness | Intentionally vary method parameters (e.g., oven temperature by ±2°C, flow rate by ±0.1 mL/min) and assess the impact on the results. | No significant changes in the results (RSD ≤ 2.0%). |
High-Performance Liquid Chromatography (HPLC) Method: A Versatile Alternative
HPLC is another powerful technique for the analysis of this compound, particularly for non-volatile impurities or when derivatization is not desirable. HPLC separates compounds based on their partitioning between a stationary phase (the column) and a mobile phase.
Proposed HPLC-UV Method
The aromatic nature of the analyte makes it a good candidate for detection by UV absorbance.
Experimental Protocol:
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for non-polar to moderately polar compounds.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, a starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase. A wavelength around 254 nm is a common starting point for aromatic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method.
Validation of the HPLC Method
The validation workflow for the HPLC method is analogous to that of the GC method.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride
As researchers and developers at the forefront of innovation, we handle compounds of immense potential. 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride, with its unique polyfluorinated structure, is one such molecule, offering possibilities in the synthesis of high-performance materials and advanced intermediates.[1] However, its chemical nature—a halogenated and fluorinated aromatic compound—necessitates a profound respect for safety protocols. This guide is designed to move beyond a simple checklist, providing you with the essential, immediate safety and logistical information needed to handle this compound with the confidence that comes from deep procedural understanding. Our goal is to ensure that your work is not only groundbreaking but also fundamentally safe.
Disclaimer: Specific safety data for this compound is not extensively published. Therefore, this guidance is synthesized from the known hazards of this specific chemical, the comprehensive safety profile of the structurally similar compound 3-Chlorobenzotrifluoride, and established best practices for handling halogenated and fluorinated organic compounds.[2] Always consult the specific Safety Data Sheet (SDS) provided by your supplier before commencing any work.
Immediate Hazard Assessment & Core Risks
Understanding the "why" behind a safety protocol begins with a clear-eyed assessment of the risks. Based on available data, this compound is known to cause skin and serious eye irritation.[3] By analyzing its structural relative, 3-Chlorobenzotrifluoride, we can logically anticipate a broader hazard profile that warrants significant precautions.
Anticipated GHS Hazard Classifications:
| Pictogram | Hazard Class | Scientific Rationale & Anticipated Risk |
ngcontent-ng-c3402157373="" class="ng-star-inserted"> | Flammable Liquid (Category 3) [4][5] | The organic structure indicates combustibility. Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames.[4][6] |
| Skin Irritation (Category 2) [3][4][5] | Halogenated aromatic compounds can defat the skin and cause irritation upon contact. | |
ngcontent-ng-c3402157373="" class="ng-star-inserted"> | Serious Eye Irritation (Category 2) [3][4][5] | Direct contact with the liquid or significant vapor exposure can cause serious damage to the eyes. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) [4][5] | Inhalation of vapors may irritate the respiratory tract.[4][6] The trifluoromethyl group can contribute to respiratory effects. | |
| Acute Toxicity - Oral (Category 4) [6][7] | Ingestion is harmful. This pathway is a significant risk in case of accidental contamination of hands, food, or drink.[6][8] | |
| Hazardous to the Aquatic Environment (Long-Term) [6] | Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[6][9] |
Operational Plan: A Self-Validating Protocol for Safe Handling
This protocol is designed as a self-validating system. Each step is a checkpoint to ensure the integrity of the safety envelope.
Engineering Controls & Workspace Preparation: Your First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls and a well-prepared workspace.
-
Mandatory Fume Hood Use: All handling of this compound must occur within a properly functioning and certified chemical fume hood.[2] This is non-negotiable. The hood contains vapors, minimizing the risk of respiratory exposure.[2]
-
Eliminate Ignition Sources: Due to its flammability, ensure the work area is free of all potential ignition sources, including sparks, open flames, and hot surfaces.[5][6][10] Use only explosion-proof and properly grounded equipment.[4][6]
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[8] Ensure a spill kit compatible with flammable halogenated solvents is readily accessible.
Personal Protective Equipment (PPE): An Essential Barrier
The correct selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.
| Protection Area | Required PPE | Scientific Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield.[2][11] | Goggles provide a seal against splashes and vapors. The face shield offers a secondary, broader barrier of protection for the entire face, which is critical when handling chemicals that cause serious eye irritation.[12] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is strongly recommended.[9] | Halogenated compounds can degrade glove materials. Nitrile offers good protection against solvents and chemicals.[13] Double-gloving provides an additional layer of safety against undetected pinholes or rapid permeation. Always check the manufacturer's compatibility chart for breakthrough times.[9] |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron.[9] | A lab coat provides a primary barrier. The chemical-resistant apron worn over the lab coat offers superior protection against significant splashes of this corrosive and flammable material.[11] Ensure clothing provides maximum skin coverage; no shorts or open-toed shoes.[12] |
| Respiratory Protection | Work in a chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges is required for emergencies (e.g., large spills) or if work outside a hood is unavoidable.[2] | The fume hood is the primary respiratory control. A respirator is a backup for situations where vapor concentrations may exceed safe limits, preventing irritation to the respiratory tract.[6] |
Step-by-Step Experimental Workflow
-
Preparation: Before bringing the chemical into the workspace, read and fully understand the Safety Data Sheet (SDS).[2] Lay down plastic-backed absorbent paper ("bench paper") on the work surface to contain minor drips and simplify cleanup.[11]
-
PPE Donning Sequence: Don PPE in the correct order to ensure complete protection and avoid contamination. The sequence is critical for establishing a safe barrier.
Caption: PPE Donning Sequence to Minimize Contamination Risk.
-
Handling the Chemical:
-
Post-Handling & Decontamination:
-
Before leaving the work area, decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Outer gloves are removed first, followed by the apron, face shield, and goggles, then the lab coat, and finally the inner gloves.
-
Wash hands and arms thoroughly with soap and water after all work is complete.[6][15]
-
Disposal Plan: Responsible Waste Management
Improper disposal of halogenated compounds can cause long-term environmental damage.[6] A disciplined approach to waste management is a professional obligation.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Contaminated gloves, absorbent pads, and weighing papers.[9]
-
Empty or partially used containers.
-
Residues from the reaction.
-
-
Containerization & Labeling:
-
Collect all waste in a designated, chemically compatible, and sealable container.[9][15]
-
The container must be clearly labeled as "Hazardous Waste" and list the chemical constituents, including "this compound."
-
For liquid waste containing this compound, it may fall under EPA waste codes for ignitable waste (D001) or spent halogenated solvents (e.g., F001), depending on its use and characteristics.[16]
-
-
Final Disposal:
-
NEVER pour this chemical or its waste down the drain or dispose of it in regular trash.[6]
-
Store the sealed waste container in a cool, well-ventilated area away from ignition sources, pending pickup.[6]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] Incineration in a licensed facility is a common disposal method for such materials.[6]
-
By adhering to this comprehensive plan, you build a system of safety that protects you, your colleagues, and the environment, allowing you to focus on achieving your scientific objectives with confidence and integrity.
References
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- Safety and handling of fluorin
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- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- 3-Chlorobenzotrifluoride - Safety D
- 3-Chloro-2-fluorobenzotrifluoride Safety D
- SAFETY DATA SHEET - 4-Chloro-3-nitrobenzotrifluoride. TCI Chemicals.
- GUIDELINES FOR SAFE LABOR
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- SAFETY DATA SHEET - 2-Nitro-1-chlorobenzo-4-trifluoride. Fisher Scientific.
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- This compound. Chem-Impex.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
